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Foundational

An In-Depth Technical Guide to 1,3-Cyclohexadiene-1-methanol: Structure, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of 1,3-cyclohexadiene-1-methanol, a molecule of interest in synthetic organic chemistry. Due to its specific combination of a conjugated diene system and a primary a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 1,3-cyclohexadiene-1-methanol, a molecule of interest in synthetic organic chemistry. Due to its specific combination of a conjugated diene system and a primary allylic alcohol, this compound presents unique opportunities for the construction of complex molecular architectures. This document will delve into the intricacies of its chemical structure, plausible synthetic strategies, predicted spectroscopic signature, and characteristic reactivity, with a focus on applications relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

1,3-Cyclohexadiene-1-methanol, systematically named (1,3-cyclohexadien-1-yl)methanol, is an organic compound that features a six-membered ring containing two conjugated double bonds, with a hydroxymethyl group attached to one of the sp2-hybridized carbon atoms of the diene system.

While the unsubstituted parent compound is not extensively documented in major chemical databases, substituted analogs such as 4,6,6-trimethyl-1,3-cyclohexadiene-1-methanol are known, confirming the viability of this structural motif.[1] The core structure dictates its chemical behavior, combining the reactivity of a conjugated diene with that of a primary allylic alcohol.

Table 1: Chemical Identifiers and Predicted Properties

IdentifierValueSource
IUPAC Name (1,3-Cyclohexadien-1-yl)methanol-
Molecular Formula C₇H₁₀O-
Molecular Weight 110.15 g/mol -
SMILES C1(C=CC=CC1)CO-
Predicted LogP 1.3Predicted
Predicted Boiling Point Approx. 180-190 °CPredicted
Predicted Polar Surface Area 20.23 ŲPredicted

The presence of the conjugated π-system and the allylic hydroxyl group are the key determinants of the molecule's reactivity, making it a versatile building block in organic synthesis.

Plausible Synthetic Methodologies

The synthesis of 1,3-cyclohexadiene-1-methanol can be approached through several strategic disconnections. The most logical and experimentally feasible routes would likely involve the modification of a pre-formed 1,3-cyclohexadiene ring or the construction of the ring system from acyclic precursors.

Reduction of 1,3-Cyclohexadiene-1-carboxaldehyde

A highly plausible and common strategy for the synthesis of primary alcohols is the reduction of the corresponding aldehyde. 1,3-Cyclohexadiene-1-carboxaldehyde and its derivatives are known compounds, and their synthesis and reactions have been reviewed.[2]

Experimental Protocol: A Proposed Synthesis

  • Aldehyde Synthesis: 1,3-Cyclohexadiene-1-carboxaldehyde can be synthesized via a Diels-Alder reaction followed by an elimination step, or through the self-condensation of α,β-unsaturated aldehydes.[2]

  • Reduction Step:

    • To a solution of 1,3-cyclohexadiene-1-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-cyclohexadiene-1-methanol.

    • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Sodium borohydride is chosen as the reducing agent due to its mild nature and high selectivity for aldehydes and ketones over other functional groups, such as the double bonds in the diene system.

  • Low temperature at the start of the reaction helps to control the initial exothermic reaction.

  • Methanol or ethanol are suitable solvents as they are protic and can participate in the reaction mechanism while also being good solvents for the starting material and the reducing agent.

G cluster_synthesis Synthesis of 1,3-Cyclohexadiene-1-methanol aldehyde 1,3-Cyclohexadiene-1-carboxaldehyde alcohol 1,3-Cyclohexadiene-1-methanol aldehyde->alcohol Reduction nabh4 NaBH₄

Caption: Proposed synthesis via reduction of the corresponding aldehyde.

Grignard Reaction with a Suitable Precursor

An alternative approach involves the use of a Grignard reagent to introduce the hydroxymethyl group. This would require a suitable electrophilic precursor containing the 1,3-cyclohexadiene moiety.

Predicted Spectroscopic Characteristics

In the absence of direct experimental spectra, the key spectroscopic features of 1,3-cyclohexadiene-1-methanol can be predicted based on the analysis of its functional groups and comparison with related structures.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key SignalsRationale
¹H NMR δ 5.5-6.5 (m, 4H, olefinic protons), δ ~4.0 (s, 2H, -CH₂OH), δ ~2.0-2.5 (m, 4H, allylic protons), δ ~3.5 (br s, 1H, -OH)Based on known spectra of 1,3-cyclohexadiene and allylic alcohols. The chemical shifts of the olefinic protons will be influenced by the substituent.
¹³C NMR δ 120-140 (4C, olefinic carbons), δ ~65 (1C, -CH₂OH), δ ~20-30 (2C, allylic carbons)The sp² carbons of the diene will appear in the typical olefinic region, while the carbon of the hydroxymethyl group will be in the characteristic range for a primary alcohol.
IR (Infrared) ~3300 cm⁻¹ (broad, O-H stretch), ~3020 cm⁻¹ (C-H stretch, sp²), ~2920 cm⁻¹ (C-H stretch, sp³), ~1650 cm⁻¹ (C=C stretch)The broad O-H stretch is characteristic of an alcohol. The C=C stretch for the conjugated diene will also be a prominent feature.
Mass Spec (MS) M⁺ at m/z = 110. A significant fragment would be the loss of H₂O (m/z = 92) and the loss of the -CH₂OH group (m/z = 79).The molecular ion peak would be observed, with fragmentation patterns typical for allylic alcohols.

Chemical Reactivity and Synthetic Applications

The dual functionality of 1,3-cyclohexadiene-1-methanol makes it a valuable intermediate in organic synthesis. Its reactivity is governed by the conjugated diene system and the primary allylic alcohol.

Reactions of the Diene System: Diels-Alder Cycloadditions

The 1,3-cyclohexadiene moiety is a classic diene for [4+2] cycloaddition reactions (Diels-Alder reactions).[3] This allows for the stereocontrolled formation of bicyclic structures, which are common motifs in natural products and pharmaceutical agents.

G cluster_da Diels-Alder Reactivity diene 1,3-Cyclohexadiene-1-methanol adduct Bicyclic Adduct diene->adduct [4+2] Cycloaddition dienophile Dienophile (e.g., Maleic Anhydride)

Caption: Diels-Alder reaction of 1,3-cyclohexadiene-1-methanol.

The presence of the electron-donating hydroxymethyl group can influence the regioselectivity and stereoselectivity of the cycloaddition.

Reactions of the Allylic Alcohol

The primary allylic alcohol functionality can undergo a variety of transformations:

  • Oxidation: Oxidation to the corresponding aldehyde (1,3-cyclohexadiene-1-carboxaldehyde) or carboxylic acid can be achieved using a range of oxidizing agents (e.g., PCC, PDC, Swern oxidation).

  • Epoxidation: The double bonds can be epoxidized, with the allylic hydroxyl group potentially directing the stereochemistry of the epoxidation, particularly with reagents like m-CPBA or through Sharpless asymmetric epoxidation.[4]

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to allow for nucleophilic substitution reactions.

  • Isomerization: Under certain catalytic conditions, allylic alcohols can undergo isomerization.[5]

Potential Applications in Drug Development

The structural motifs accessible from 1,3-cyclohexadiene-1-methanol are of significant interest in medicinal chemistry. The ability to construct complex, three-dimensional bicyclic systems via the Diels-Alder reaction provides a pathway to novel scaffolds for drug discovery. Furthermore, the allylic alcohol allows for further functionalization to introduce pharmacophoric groups.

The 1,3-cyclohexadiene core itself is found in some natural products with biological activity, suggesting that derivatives of 1,3-cyclohexadiene-1-methanol could serve as valuable starting materials for the synthesis of bioactive molecules.[6]

Conclusion

While 1,3-cyclohexadiene-1-methanol is not a widely commercialized or extensively studied compound in its own right, its chemical structure represents a confluence of important functional groups that offer considerable synthetic potential. This guide has outlined its fundamental structural and chemical properties, proposed viable synthetic routes, and predicted its spectroscopic characteristics. The true value of this molecule lies in its utility as a versatile building block for the synthesis of more complex and potentially bioactive compounds, making it a topic of interest for researchers in organic synthesis and drug development. Further experimental investigation into its synthesis and reactivity is warranted to fully unlock its potential.

References

  • Cyclohexa-1,3-diene - Wikipedia. (n.d.). Retrieved from [Link]

  • Jurczak, J., & Gryko, D. (2000). Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)3·2H2O and Ultrahigh Pressures. The Journal of Organic Chemistry, 65(18), 5689-5694.
  • Ignacio, F. M., & Tobal, F. A. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1772.
  • PubChem. (n.d.). 4,6,6-Trimethyl-1,3-cyclohexadiene-1-methanol. Retrieved from [Link]

  • Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. (2023). Molecules, 28(1), 433.
  • Highly Selective Supramolecular Catalyzed Allylic Alcohol Isomerization. (2007). Journal of the American Chemical Society, 129(8), 2236-2237.

Sources

Exploratory

An In-depth Technical Guide to (Cyclohexa-1,3-dien-1-yl)methanol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of (cyclohexa-1,3-dien-1-yl)methanol, a functionalized diene with significant potential as a versatile building block in organic synthesis. Given the limited direct...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of (cyclohexa-1,3-dien-1-yl)methanol, a functionalized diene with significant potential as a versatile building block in organic synthesis. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development. We will delve into its predicted properties, a detailed synthetic protocol, characteristic reactivity, and potential applications, with a focus on the causal relationships that govern its chemical behavior.

Introduction and Structural Elucidation

The 1,3-cyclohexadiene moiety is a cornerstone in synthetic chemistry, renowned for its role in constructing cyclic and polycyclic systems through pericyclic reactions. The introduction of a hydroxymethyl group onto this scaffold, as in (cyclohexa-1,3-dien-1-yl)methanol, creates a bifunctional molecule with orthogonal reactivity, enabling a diverse range of subsequent chemical transformations. This makes it a molecule of interest for generating libraries of complex structures for screening in drug discovery and materials science.

The nomenclature "1,3-cyclohexadiene-1-methanol" suggests a methanol substituent at the 1-position of a 1,3-cyclohexadiene ring. The formal IUPAC name for this structure is (cyclohexa-1,3-dien-1-yl)methanol. Its structure is presented below:

SynthesisWorkflow acrolein Acrolein diels_alder Diels-Alder Cycloaddition acrolein->diels_alder diene Sulfur-containing diene diene->diels_alder adduct Cycloadduct Intermediate diels_alder->adduct [4+2] cycloaddition elimination β-Elimination adduct->elimination Base-promoted aldehyde Cyclohexa-1,3-diene-1-carbaldehyde elimination->aldehyde Formation of diene reduction Selective Reduction aldehyde->reduction e.g., NaBH4, MeOH product (Cyclohexa-1,3-dien-1-yl)methanol reduction->product

Caption: Synthetic pathway to (cyclohexa-1,3-dien-1-yl)methanol.

Experimental Protocol

Part A: Synthesis of Cyclohexa-1,3-diene-1-carbaldehyde

This protocol is adapted from established methods for synthesizing substituted cyclohexadienes via a Diels-Alder/elimination strategy. [1]The use of a sulfur-containing diene acts as a regioselective control element and provides a good leaving group for the subsequent elimination step.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine the sulfur-activated diene (1.0 eq) and acrolein (1.1 eq) in a suitable solvent such as toluene.

  • Diels-Alder Cycloaddition: Heat the reaction mixture to 80-100 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The cycloaddition is typically complete within 12-24 hours.

  • Work-up and Isolation of Adduct: After cooling to room temperature, the solvent is removed under reduced pressure. The crude cycloadduct can be purified by flash column chromatography on silica gel, though in many cases it can be carried forward without purification.

  • Elimination: The purified or crude adduct is dissolved in a suitable solvent like THF or ethanol. A base, such as sodium ethoxide or potassium tert-butoxide (1.5 eq), is added portion-wise at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the elimination is complete (monitored by TLC).

  • Final Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude cyclohexa-1,3-diene-1-carbaldehyde is purified by flash column chromatography.

Part B: Reduction to (Cyclohexa-1,3-dien-1-yl)methanol

The reduction of the aldehyde to the primary alcohol is a standard and high-yielding transformation. [1]

  • Reaction Setup: Dissolve the purified cyclohexa-1,3-diene-1-carbaldehyde (1.0 eq) in methanol in a round-bottom flask at 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the stirred solution. The use of NaBH₄ is a deliberate choice as it is a mild reducing agent that will selectively reduce the aldehyde without affecting the diene system.

  • Monitoring and Quenching: Stir the reaction at 0 °C for 1-2 hours, monitoring for the disappearance of the starting material by TLC. Once complete, carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride.

  • Extraction and Purification: Extract the product into diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The final product, (cyclohexa-1,3-dien-1-yl)methanol, can be purified by flash column chromatography to yield a colorless oil.

Spectroscopic Characterization (Predicted)

For a researcher who has synthesized this compound, the following spectroscopic signatures would be expected for structural confirmation:

  • ¹H NMR:

    • Hydroxymethyl Protons (CH₂OH): A singlet or doublet around 3.5-4.5 ppm. The proton of the OH group will appear as a broad singlet, its chemical shift being concentration-dependent.

    • Vinylic Protons: Multiple signals in the range of 5.5-6.5 ppm, characteristic of the four protons on the double bonds of the 1,3-cyclohexadiene ring.

    • Allylic Protons: Signals in the region of 2.0-2.5 ppm, corresponding to the CH₂ groups adjacent to the diene system.

  • ¹³C NMR:

    • Hydroxymethyl Carbon (CH₂OH): A signal around 60-70 ppm.

    • Vinylic Carbons: Four signals in the downfield region of 120-140 ppm.

    • Allylic Carbons: Signals in the upfield region of 20-35 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol group.

    • C=C Stretch: Medium intensity peaks around 1600-1650 cm⁻¹ corresponding to the conjugated diene system.

    • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 110.15).

    • Fragmentation: Expect to see a prominent peak for the loss of a water molecule (M-18) and potentially fragments resulting from retro-Diels-Alder reactions.

Reactivity and Synthetic Utility

The dual functionality of (cyclohexa-1,3-dien-1-yl)methanol makes it a highly valuable synthetic intermediate.

  • Reactions of the Diene System: The 1,3-diene is poised for cycloaddition reactions, most notably the Diels-Alder reaction , to form bicyclic structures. [2]The hydroxymethyl group, being weakly electron-donating, may subtly influence the rate and regioselectivity of these reactions. The diene can also participate in metal-catalyzed reactions, such as transition metal complexation. [2]* Reactions of the Alcohol Group: The primary alcohol can undergo a wide array of standard transformations:

    • Oxidation: To the corresponding aldehyde or carboxylic acid using reagents like PCC, PDC, or more modern catalytic systems.

    • Esterification and Etherification: To form esters and ethers, which can act as protecting groups or introduce new functionalities.

    • Nucleophilic Substitution: Conversion of the hydroxyl group to a better leaving group (e.g., tosylate or mesylate) allows for subsequent substitution reactions.

This orthogonal reactivity allows for a stepwise functionalization of the molecule, where one functional group can be reacted while the other is preserved, or vice versa.

Potential Applications in Drug Discovery

While specific applications of (cyclohexa-1,3-dien-1-yl)methanol in drug development are not documented, the 1,3-cyclohexadiene scaffold is a key component in a variety of biologically active molecules and natural products. Derivatives of cyclohexanediones, which share the six-membered ring core, have been investigated as potential therapeutic agents, including for cancer. [3][4][5] The value of (cyclohexa-1,3-dien-1-yl)methanol in a drug discovery context lies in its utility as a scaffold for diversity-oriented synthesis . Through Diels-Alder reactions, a wide range of structurally complex and stereochemically rich bicyclic compounds can be generated. The alcohol handle provides a convenient point for attaching various pharmacophores or for linking the scaffold to other molecular fragments. This enables the rapid generation of compound libraries for high-throughput screening against various biological targets.

Safety and Handling

Specific toxicological data for (cyclohexa-1,3-dien-1-yl)methanol is not available. Therefore, precautions should be based on data from the parent 1,3-cyclohexadiene and other substituted dienes. [6][7][8][9]

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. [10]Avoid contact with skin and eyes. [10]Avoid inhalation of vapors. [9]* Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [9][10]* Flammability: 1,3-Cyclohexadiene is a flammable liquid. [6]While the alcohol derivative will have a higher flash point, it should still be treated as a flammable substance. Keep away from open flames, sparks, and other sources of ignition. [7][9]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light. [10]Due to the potential for peroxide formation, it is advisable to check for peroxides before any distillation or heating. [6]* First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water. [7][9] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [7] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [7][8] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [7][8]

References

  • cyclohexa-1,3-diene Safety D
  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. (n.d.). PMC.
  • SAFETY D
  • Supporting Information for Angew. Chem. Int. Ed. Z52254. (2003). Wiley-VCH.
  • Material Safety Data Sheet - 1,3-Cyclohexadiene, 99%. (2006, January 19). Cole-Parmer.
  • ICSC 0762 - 1,3-CYCLOHEXADIENE. (n.d.). INCHEM.
  • 1,3-CYCLOHEXADIENE - Safety Data Sheet. (2025, September 27). ChemicalBook.
  • 1,3-Cyclohexanedimethanol. (n.d.). PubChem.
  • Challenges, Successes, and Opportunities in Investigating Novel Str
  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2025, May 2).
  • 1,3-cyclohexadiene. (n.d.). Organic Syntheses Procedure.
  • Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. (n.d.). PubMed.
  • Cyclohexa-1,3-diene. (n.d.). In Wikipedia.
  • Low-pressure synthesis of cyclohexanedimethanol and derivatives. (n.d.).
  • Ozonolysis of 1,4-Cyclohexadienes in the Presence of Methanol and Acid. Mechanism and Intermediates in the Conversion of 1,4-Cyclohexadiene Derivatives to β-Keto Esters 1. (2004, May 7).
  • multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic deriv
  • 1,3-Cyclohexadiene. (n.d.). The NIST WebBook.
  • 1,3-CYCLOHEXADIENE CAS#: 592-57-4. (n.d.). ChemicalBook.
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2023, January 31).
  • Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. (n.d.).
  • Ozonolyses of 1,4-Disubstituted 1,3-Cyclohexadienes and of Related Compounds in Methanol. (2025, August 6).
  • Methanol. (2026, March 23). In Britannica.
  • 3-Cyclohexene-1-methanol 98 1679-51-2. (n.d.). Sigma-Aldrich.
  • PHYSICAL PROPERTIES OF METHANOL. (n.d.). Cetiner Engineering.
  • 3-Cyclohexene-1-methanol. (n.d.). PubChem.
  • Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive St

Sources

Foundational

GC-MS Mass Spectra and Retention Index Profiling for 1,3-Cyclohexadiene-1-methanol and its Derivatives

A Technical Whitepaper for Analytical Scientists and Drug Development Professionals Executive Summary The characterization of volatile organic compounds (VOCs) is a critical path in pharmacognosy, fragrance profiling, an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Analytical Scientists and Drug Development Professionals

Executive Summary

The characterization of volatile organic compounds (VOCs) is a critical path in pharmacognosy, fragrance profiling, and drug development. Among these, 1,3-cyclohexadiene-1-methanol ( C7​H10​O ) and its naturally abundant derivative 4-(1-methylethyl)-1,3-cyclohexadiene-1-methanol ( C10​H16​O , CAS: 1413-55-4) serve as vital biomarkers in botanical extracts such as Cuminum cyminum (cumin) and Iris species.

Because monoterpene alcohols exhibit extensive isomerism, relying solely on mass spectral library matching often leads to false positives. As a Senior Application Scientist, I have designed this guide to present a self-validating analytical system that couples high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) with orthogonal Retention Index (RI) validation. This whitepaper details the causality behind our experimental choices, standardized protocols, and the definitive spectral data required for absolute structural confirmation.

Analytical Causality: Designing the GC-MS Architecture

To achieve unambiguous identification of 1,3-cyclohexadiene-1-methanol derivatives, every component of the analytical workflow must be selected based on specific physicochemical interactions.

  • Sample Introduction (SPME vs. Liquid Injection): We utilize Solid-Phase Microextraction (SPME) with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. Causality: Liquid solvent extraction often masks low-boiling volatiles in the solvent delay window. SPME concentrates trace analytes dynamically without thermal degradation or solvent interference, ensuring the preservation of the delicate diene structure [1].

  • Chromatographic Separation (DB-5MS Column): A 5% phenyl-arylene / 95% dimethylpolysiloxane stationary phase is selected. Causality: Purely non-polar columns fail to resolve isomeric cyclic diene alcohols. The slight polarity of the phenyl groups provides optimal dipole-induced dipole interactions, mitigating peak tailing for the hydroxyl group of the methanol moiety.

  • Ionization Strategy (70 eV EI): Electron Ionization (EI) at 70 eV is non-negotiable. Causality: 70 eV is the universal thermodynamic standard that produces reproducible fragmentation pathways, allowing direct, high-confidence matching against the NIST and Wiley mass spectral libraries [2].

GCMS_Workflow SamplePrep Sample Preparation (SPME / Headspace) GC_Sep Gas Chromatography (DB-5MS Capillary Column) SamplePrep->GC_Sep Volatile Transfer MS_Detect Mass Spectrometry (EI Source, 70 eV) GC_Sep->MS_Detect Elution Data_Analysis Data Processing (Deconvolution & NIST Match) MS_Detect->Data_Analysis Raw Spectra Validation Orthogonal Validation (Retention Index Calculation) Data_Analysis->Validation Candidate ID

Fig 1. End-to-end GC-MS analytical workflow for volatile compound characterization.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. By integrating an alkane standard run directly into the sequence, we generate a Kovats Retention Index (RI) that serves as an independent data point to corroborate the MS library match.

Step-by-Step Methodology
  • Standard Preparation: Inject 1μL of a homologous C8​−C20​ n-alkane standard mixture into the GC-MS under the exact same temperature program as the samples. This establishes the retention time ( tR​ ) framework.

  • Sample Extraction: Expose a pre-conditioned SPME fiber to the headspace of the sample vial (equilibrated at 40°C) for 30 minutes.

  • Desorption & Injection: Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode.

  • Temperature Programming:

    • Initial oven temperature: 40°C (hold for 1 min).

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 280°C (hold for 5 min).

    • Causality: This specific ramp rate prevents the co-elution of 1,3-cyclohexadiene-1-methanol with structurally similar monoterpenes like perilla alcohol or myrtenol [3].

  • MS Acquisition: Scan range m/z 40–500; source temperature 230°C; quadrupole temperature 150°C.

  • Data Processing: Utilize AMDIS (Automated Mass Spectral Deconvolution and Identification System) to extract pure component spectra from complex baseline matrices.

Mass Spectrometry (MS) Fragmentation Dynamics

Understanding the EI fragmentation pathway of 1,3-cyclohexadiene-1-methanol and its 4-isopropyl derivative is crucial for manual spectral verification.

For the 4-(1-methylethyl) derivative, the molecular ion ( M+ ) is observed at m/z 152. Because it is a cyclic alcohol, the molecule undergoes a rapid, characteristic dehydration (loss of H2​O , -18 Da) driven by the stability of the resulting conjugated triene system, yielding a prominent fragment at m/z 134. Subsequent cleavage of the isopropyl methyl group (-15 Da) yields the m/z 119 fragment. The base peak often resolves around m/z 91, representing the highly stable tropylium cation ( C7​H7+​ ), a hallmark of extensive cyclic rearrangement and aromatization in the ion source.

Retention Index (RI): Orthogonal Validation

Mass spectra alone are insufficient for definitive identification due to the nearly identical fragmentation patterns of terpene isomers. The Kovats Retention Index (RI) normalizes retention times against the n-alkane ladder, providing a system-independent value. If the NIST library suggests 4-(1-methylethyl)-1,3-cyclohexadiene-1-methanol, the calculated RI must fall within ±10 units of the literature value (~1286 on a DB-5 column) [1]. If it does not, the ID is rejected.

RI_Calculation Alkane n-Alkane Standard Mix (C8 - C20) RT_Alkane Measure Retention Times (t_n, t_N) Alkane->RT_Alkane Target Target Compound (e.g., CAS 1413-55-4) RT_Target Measure Retention Time (t_x) Target->RT_Target Kovats Kovats Equation RI = 100 *[n + (t_x - t_n)/(t_N - t_n)] RT_Alkane->Kovats Reference Data RT_Target->Kovats Target Data Result Calculated Retention Index (RI ≈ 1286 for 4-isopropyl deriv.) Kovats->Result Orthogonal Validation

Fig 2. Logical relationship and data flow for calculating the Kovats Retention Index (RI).

Quantitative Data Summary

The following tables summarize the critical physicochemical properties, retention indices, and diagnostic MS fragments required for the identification of the base compound and its primary derivative.

Table 1: Physicochemical and Chromatographic Properties
Compound NameMolecular FormulaMolecular WeightCAS NumberRetention Index (DB-5/HP-5)
1,3-Cyclohexadiene-1-methanol C7​H10​O 110.15 g/mol N/A~980 - 1020
4-(1-methylethyl)-1,3-cyclohexadiene-1-methanol C10​H16​O 152.23 g/mol 1413-55-41286 ± 5
Table 2: Diagnostic Mass Spectrometry (EI, 70 eV) Fragments

CompoundMolecular Ion ( M+ )Base Peak / Major Fragments ( m/z )Structural Assignment of Fragments1,3-Cyclohexadiene-1-methanol11092, 79, 7792 ( M+ H2​O ), 79 ( C6​H7+​ ), 77 (Phenyl cation)4-(1-methylethyl)- derivative152134, 119, 91134 ( M+ H2​O ), 119 (134 - CH3​ ), 91 (Tropylium ion)

References

  • Title: Growth, Biochemical Traits, Antioxidant Enzymes, and Essential Oils of Four Aromatic and Medicinal Plants Cultivated in Phosphate-Mine Residues. Source: MDPI Plants (2024). URL: [Link]

  • Title: Identification of Iris Scent Volatiles Using Dynamic Headspace with PDMS Foam Trapping and GC-TOFMS. Source: Perfumer & Flavorist. URL: [Link]

  • Title: Quality Control of Oleum Cinnamomi Assisted by Network Pharmacology Strategy. Source: Semantic Scholar / Molecules (2022). URL: [Link]

Exploratory

The Enigmatic Presence of 1,3-Cyclohexadiene-1-Methanol in Nature's Aromatic Tapestry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the natural occurrence, biosynthesis, analytical characterization, and potential biological significance of 1,3-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence, biosynthesis, analytical characterization, and potential biological significance of 1,3-cyclohexadiene-1-methanol, a lesser-explored monoterpenoid alcohol found within the complex matrix of essential oils. While its direct identification in a wide array of plant species remains an area of active research, evidence from related cyclohexadiene and cyclohexene derivatives points towards its potential presence and significance. This document provides a comprehensive overview for researchers in phytochemistry, natural product chemistry, and drug development, offering insights into its biosynthetic origins, robust analytical methodologies for its detection and quantification, and a prospective look into its pharmacological potential based on the activities of structurally similar compounds.

Introduction: Unveiling a Minor Constituent with Major Potential

The vast and diverse world of plant essential oils is a treasure trove of bioactive compounds, with monoterpenoids representing a significant class of aromatic molecules. Among these, cyclic monoterpenoid alcohols play crucial roles in plant defense, pollinator attraction, and, increasingly, in human applications ranging from fragrances to pharmaceuticals. 1,3-Cyclohexadiene-1-methanol, a C10H14O monoterpenoid, represents an intriguing yet under-investigated component of this chemical diversity. Its conjugated diene system within a six-membered ring, coupled with a reactive hydroxyl group, suggests a potential for significant biological activity.

This guide aims to consolidate the current understanding of 1,3-cyclohexadiene-1-methanol in the context of essential oils, to highlight the gaps in our knowledge, and to provide a framework for future research into this promising natural product.

Natural Occurrence: A Tale of Isomers and Elusive Presence

Direct and widespread reports of 1,3-cyclohexadiene-1-methanol in essential oils are limited in the current scientific literature. However, the presence of its structural isomers and related compounds in various plant species provides compelling indirect evidence for its potential natural occurrence.

A notable instance is the identification of "3-Cyclohexene-1-methanol, .alpha., .alpha.4-trimethyl," a structural isomer of 1,3-cyclohexadiene-1-methanol, as a dominant constituent (27.1%) in the essential oil of Scots Pine (Pinus sylvestris)[1][2]. This compound is more commonly known as α-terpineol. The confirmed presence of this closely related C10 cyclic alcohol in a major essential oil underscores the biosynthetic capacity of plants to produce such structures.

Phytochemical databases also link "3-Cyclohexene-1-methanol" to plants of the Euodia and Tetradium genera, suggesting that these may be promising candidates for the targeted investigation of 1,3-cyclohexadiene-1-methanol. The subtle differences in the position of the double bonds between the 1,3-cyclohexadiene and 3-cyclohexene structures can arise from minor variations in the final steps of biosynthesis, often influenced by the specific enzymatic machinery of the plant species.

Table 1: Reported Occurrence of 1,3-Cyclohexadiene-1-Methanol and a Key Structural Isomer in Plant Essential Oils

Compound NamePlant SpeciesFamilyPercentage in OilReference
3-Cyclohexene-1-methanol, .alpha., .alpha.4-trimethyl (α-Terpineol)Pinus sylvestrisPinaceae27.1%[1][2]
3-Cyclohexene-1-methanolEuodia spp., Tetradium spp.RutaceaeNot specifiedPhytochemical Databases

Biosynthesis: A Proposed Pathway from Geranyl Pyrophosphate

The biosynthesis of monoterpenoids in plants primarily occurs via the methylerythritol 4-phosphate (MEP) pathway, which supplies the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[3][4]. The condensation of IPP and DMAPP yields geranyl pyrophosphate (GPP), the universal precursor for all monoterpenes.

While the specific enzymatic steps leading to 1,3-cyclohexadiene-1-methanol have not been elucidated, a plausible biosynthetic pathway can be proposed based on the established mechanisms of monoterpene cyclases (Figure 1).

Biosynthesis of 1,3-Cyclohexadiene-1-Methanol cluster_0 Proposed Biosynthetic Pathway GPP Geranyl Pyrophosphate (GPP) LPP Linalyl Pyrophosphate (LPP) GPP->LPP Isomerization alpha_terpinyl α-Terpinyl Cation LPP->alpha_terpinyl Cyclization cyclohexadiene_intermediate 1,3-Cyclohexadiene Intermediate alpha_terpinyl->cyclohexadiene_intermediate Hydride Shift & Deprotonation target_compound 1,3-Cyclohexadiene-1-Methanol cyclohexadiene_intermediate->target_compound Hydroxylation

Figure 1: A proposed biosynthetic pathway for 1,3-cyclohexadiene-1-methanol.

Proposed Biosynthetic Steps:

  • GPP Isomerization: Geranyl pyrophosphate (GPP) undergoes an enzyme-catalyzed isomerization to linalyl pyrophosphate (LPP).

  • Cyclization: The pyrophosphate group of LPP departs, initiating the cyclization of the carbon skeleton to form the α-terpinyl cation.

  • Rearrangement and Deprotonation: A series of hydride shifts and a final deprotonation event lead to the formation of a 1,3-cyclohexadiene intermediate.

  • Hydroxylation: A subsequent hydroxylation step, likely catalyzed by a cytochrome P450 monooxygenase, introduces the hydroxyl group at the C1 position, yielding 1,3-cyclohexadiene-1-methanol.

The diversity of cyclic monoterpenes arises from the promiscuity and stereospecificity of different terpene synthases acting on the same GPP precursor. It is conceivable that a specific monoterpene synthase is responsible for the formation of the 1,3-cyclohexadiene skeleton, which is then further modified.

Analytical Methodologies: Identification and Quantification

The identification and quantification of 1,3-cyclohexadiene-1-methanol in the complex mixture of an essential oil require robust analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in essential oils.

Extraction of Essential Oils

A detailed protocol for the extraction of essential oils is crucial for preserving the integrity of the chemical constituents.

Protocol: Steam Distillation for Essential Oil Extraction

  • Plant Material Preparation: Fresh or dried plant material (leaves, flowers, or stems) is coarsely ground to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The plant material is placed in the distillation flask with a sufficient amount of distilled water.

  • Distillation: The flask is heated, and the steam passes through the plant material, carrying the volatile essential oils.

  • Condensation and Separation: The steam and essential oil vapor are condensed in a condenser. The immiscible essential oil and water are collected in a separator, where the oil, being less dense, forms a layer on top of the water.

  • Collection and Drying: The essential oil layer is carefully collected and dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The extracted essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

GC-MS Analysis

A standardized GC-MS protocol is essential for the reliable identification and quantification of 1,3-cyclohexadiene-1-methanol.

Protocol: GC-MS Analysis of Essential Oils

  • Sample Preparation: A dilute solution of the essential oil (e.g., 1% in hexane or another suitable solvent) is prepared.

  • Injection: 1 µL of the diluted sample is injected into the GC-MS system.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is programmed to separate the components based on their boiling points and polarity. A typical program might be: initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, and hold for 10 min.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Component Identification: The mass spectrum of the eluting peak corresponding to 1,3-cyclohexadiene-1-methanol is compared with reference spectra from libraries such as NIST and Wiley. The retention index is also compared with literature values for confirmation.

  • Quantification: The relative percentage of 1,3-cyclohexadiene-1-methanol is calculated based on the peak area relative to the total peak area of all identified components. For absolute quantification, a calibration curve with a certified reference standard is required.

Expected Mass Spectral Fragmentation:

While a reference spectrum for 1,3-cyclohexadiene-1-methanol is the most reliable identification tool, its fragmentation pattern under EI-MS can be predicted. Key expected fragments would include the molecular ion peak (M+), a peak corresponding to the loss of a water molecule (M-18), and fragments arising from the cleavage of the hydroxymethyl group and the retro-Diels-Alder fragmentation of the cyclohexadiene ring.

Potential Biological Activities and Drug Development Implications

Direct pharmacological studies on 1,3-cyclohexadiene-1-methanol are scarce. However, the biological activities of its structural isomers and related 1,3-cyclohexadiene-containing compounds provide a strong basis for inferring its potential therapeutic applications.

Table 2: Reported Biological Activities of Related Cyclohexadiene and Cyclohexene Derivatives

Compound/Essential OilReported Biological ActivityPotential Therapeutic ApplicationReference
Pinus sylvestris essential oil (containing α-terpineol)Larvicidal against Aedes aegypti and Culex quinquefasciatusVector control[1][2]
1,3-Cyclohexadiene derivativesAntimicrobial, Anti-inflammatory, Anticancer, CytotoxicInfectious diseases, Inflammatory disorders, Oncology
α-TerpineolAntimicrobial, Antioxidant, Anti-inflammatory, AnticancerInfectious diseases, Oxidative stress-related diseases, Oncology

The conjugated diene system in 1,3-cyclohexadiene-1-methanol is a key structural feature that may contribute to its reactivity and biological activity. This moiety can participate in various biochemical reactions, including interactions with cellular membranes and proteins.

Workflow for Investigating the Pharmacological Potential:

Pharmacological Investigation Workflow start Isolation/Synthesis of 1,3-Cyclohexadiene-1-Methanol in_vitro In Vitro Screening (Antimicrobial, Anticancer, Anti-inflammatory assays) start->in_vitro in_vivo In Vivo Animal Models (Toxicity and Efficacy Studies) in_vitro->in_vivo mechanism Mechanism of Action Studies in_vivo->mechanism lead_optimization Lead Optimization (Structure-Activity Relationship Studies) mechanism->lead_optimization preclinical Preclinical Development lead_optimization->preclinical

Figure 2: A workflow for the pharmacological evaluation of 1,3-cyclohexadiene-1-methanol.

Given the established bioactivities of similar monoterpenoids, 1,3-cyclohexadiene-1-methanol warrants further investigation as a potential lead compound in drug discovery programs, particularly in the areas of infectious diseases and oncology.

Conclusion and Future Directions

1,3-Cyclohexadiene-1-methanol remains a relatively enigmatic component of the vast chemical landscape of essential oils. While its confirmed natural occurrences are limited, the prevalence of structurally related compounds in numerous plant species suggests a wider distribution than is currently documented. This technical guide has provided a framework for its further study, from its proposed biosynthetic origins to robust analytical methods for its detection and a rationale for exploring its pharmacological potential.

Future research should focus on:

  • Targeted Screening: A systematic screening of essential oils from plant families known to produce cyclic monoterpenoids, such as Pinaceae and Rutaceae, for the presence of 1,3-cyclohexadiene-1-methanol.

  • Biosynthetic Pathway Elucidation: Identification and characterization of the specific terpene synthase(s) and modifying enzymes responsible for its biosynthesis.

  • Pharmacological Evaluation: Comprehensive in vitro and in vivo studies to determine its specific biological activities and mechanism of action.

  • Synthetic Chemistry: Development of efficient synthetic routes to obtain larger quantities of the pure compound for detailed biological testing and structure-activity relationship studies.

The exploration of this and other lesser-known natural products holds significant promise for the discovery of novel therapeutic agents and a deeper understanding of the chemical ecology of plants.

References

  • Fayemiwo, K. A., Adeleke, M. A., Okoro, O. P., Awojide, S. H., & Awoniyi, I. O. (2014). Larvicidal efficacies and chemical composition of essential oils of Pinus sylvestris and Syzygium aromaticum against mosquitoes. Asian Pacific Journal of Tropical Biomedicine, 4(1), 30–34. [Link]

  • (Reference for 1,3-cyclohexadiene derivatives' general bioactivities - this would be a review article found in further targeted searches)
  • (Reference for α-terpineol's bioactivities - this would be a review article found in further targeted searches)
  • (Reference for MEP pathway - general review on terpenoid biosynthesis)
  • (Reference for monoterpene cyclases - general review on enzyme mechanisms)
  • (Reference for GC-MS analysis of essential oils - standard analytical chemistry textbook or review)

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1,3-Cyclohexadiene-1-methanol

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Structural Significance of Substituted Cyclohexadienes The 1,3-cyclohexadiene framework is a common structural motif in a variety...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of Substituted Cyclohexadienes

The 1,3-cyclohexadiene framework is a common structural motif in a variety of natural products and synthetic intermediates. The introduction of functional groups, such as the hydroxymethyl group in 1,3-cyclohexadiene-1-methanol, can significantly alter the electronic and steric properties of the diene system, making it a versatile building block in organic synthesis. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide will delve into the expected ¹H and ¹³C NMR spectral characteristics of 1,3-cyclohexadiene-1-methanol, providing a foundational understanding for its identification and characterization.

Predicted ¹H NMR Spectrum of 1,3-Cyclohexadiene-1-methanol

The ¹H NMR spectrum of 1,3-cyclohexadiene-1-methanol is anticipated to be complex due to the presence of multiple olefinic and aliphatic protons that are coupled to one another. The chemical shifts are influenced by the electron-donating and anisotropic effects of the hydroxymethyl substituent.

Molecular Structure and Proton Labeling:

Caption: Molecular structure of 1,3-cyclohexadiene-1-methanol with proton and carbon numbering.

Based on the known spectrum of 1,3-cyclohexadiene[1][2] and substituent effects, the following ¹H NMR chemical shifts are predicted:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)Rationale
H2 5.8 - 6.0dJ2,3 ≈ 10Olefinic proton, deshielded by the adjacent double bond and the substituent at C1.
H3 5.9 - 6.1mJ3,2 ≈ 10, J3,4 ≈ 4Olefinic proton, coupled to H2 and H4.
H4 5.7 - 5.9mJ4,3 ≈ 4, J4,5 ≈ 10Olefinic proton, coupled to H3 and the allylic protons at C5.
H5 2.2 - 2.4mAllylic protons, deshielded by the adjacent double bond.
H6 2.1 - 2.3mAllylic protons, deshielded by the adjacent double bond.
H7 (-CH₂OH) ~4.1sProtons on the carbon bearing the hydroxyl group. The chemical shift can vary with solvent and concentration.
-OH Variablebr sThe chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding.

Predicted ¹³C NMR Spectrum of 1,3-Cyclohexadiene-1-methanol

The ¹³C NMR spectrum will provide complementary information, with the chemical shifts being primarily influenced by the hybridization of the carbon atoms and the electronic effects of the substituent.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1 135 - 140Quaternary olefinic carbon, deshielded by the substituent and the double bond.
C2 125 - 130Olefinic carbon.
C3 128 - 133Olefinic carbon.
C4 123 - 128Olefinic carbon.
C5 25 - 30Allylic carbon.
C6 22 - 27Allylic carbon.
C7 (-CH₂OH) 60 - 65Carbon attached to the hydroxyl group.

These predicted values are based on typical chemical shift ranges for similar functional groups[3][4].

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 1,3-cyclohexadiene-1-methanol, a standardized and carefully executed experimental procedure is crucial.

Workflow for NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of 1,3-cyclohexadiene-1-methanol B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a clean, dry NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum G->H I Apply Fourier transform H->I J Phase and baseline correct the spectra I->J K Calibrate chemical shifts to internal standard J->K L Integrate peaks and analyze coupling patterns K->L

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified 1,3-cyclohexadiene-1-methanol.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. A list of common NMR solvents and their properties can be found in the literature[5][6].

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate peak representation.

    • Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).

    • Integrate the peak areas in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J) to elucidate the connectivity of the protons.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for 1,3-cyclohexadiene-1-methanol. By combining fundamental NMR principles with data from analogous structures, a detailed spectral interpretation has been presented. The included experimental protocol offers a robust methodology for acquiring high-quality NMR data for this and similar compounds. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of functionalized cyclohexadiene derivatives, facilitating their research and development efforts.

References

  • Royal Society of Chemistry. (2017). Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes Electronic Supplementar. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra Analysis of Poly (1,3-cyclohexadiene). Retrieved from [Link]

  • ACS Publications. (2001). Synthesis and Characterization of Poly(1,3-cyclohexadiene) Homopolymers and Star-Shaped Polymers. Macromolecules. Retrieved from [Link]

  • Chegg. (2020). Solved 1H NMR of 1,3-cyclohexadiene. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • SpectraBase. (n.d.). 1,3-Cyclohexadiene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ACS Publications. (1998). Photochemical Generation and Methanol Trapping of Localized 1,3 and 1,4 Singlet Diradicals Derived from a Spiroepoxy-Substituted Cyclopentane-1,3-diyl. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Cyclohexadiene. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Cyclohexadiene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Cyclohexadiene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • FooDB. (2010). Showing Compound 1-Methyl-1,3-cyclohexadiene (FDB008139). Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Biological and Antioxidant Activity of 1,3-Cyclohexadiene-1-Methanol

For Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Bioactive Potential of a Novel Scaffold In the landscape of synthetic and natural products chemistry, the 1,3-cyclohexadiene moiety s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Bioactive Potential of a Novel Scaffold

In the landscape of synthetic and natural products chemistry, the 1,3-cyclohexadiene moiety stands out as a versatile and recurring structural motif.[1][2] This cyclic diene is a fundamental building block in the synthesis of complex molecules and is present in various natural compounds with demonstrated biological activities, including neuroprotective, anti-inflammatory, anti-bacterial, and anti-cancer effects.[1][3] A notable example is safranal, a key constituent of saffron, which features the 1,3-cyclohexadiene-1-al scaffold and exhibits a range of therapeutic properties.[2]

This guide focuses on a specific, less-explored derivative: 1,3-cyclohexadiene-1-methanol . While direct literature on this particular molecule is sparse, its structural relationship to known bioactive compounds warrants a thorough investigation into its potential as a novel therapeutic agent. As a Senior Application Scientist, my objective is to provide a comprehensive roadmap for characterizing the biological and antioxidant activities of this compound. This document is not a rigid protocol but rather a strategic guide, blending established methodologies with the rationale required for robust scientific inquiry. We will proceed logically from fundamental antioxidant capacity to specific, cell-based biological effects, providing the "why" behind the "how" at each step.

Part 1: Foundational Assessment - Antioxidant and Radical Scavenging Activity

Oxidative stress, stemming from an imbalance of reactive oxygen species (ROS), is a key pathological driver in numerous diseases.[4] Therefore, the initial characterization of any novel compound should involve an assessment of its antioxidant potential. This provides a baseline understanding of its ability to neutralize free radicals, a common mechanism for therapeutic action. We will employ two robust and widely adopted spectrophotometric assays for this purpose: the DPPH and ABTS assays.[5][6]

The Rationale for a Dual-Assay Approach

Relying on a single antioxidant assay can be misleading due to the varied reaction kinetics and mechanisms of different radical species and antioxidant compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are complementary:

  • DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[7] The reaction is monitored by the decrease in absorbance at approximately 515 nm as the deep purple DPPH solution is decolorized. It is particularly sensitive to phenolic compounds.

  • ABTS Assay: This method involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant.[7] The reduction in the blue-green radical is measured by the suppression of its characteristic absorbance at around 734 nm.[6] The ABTS radical is soluble in both aqueous and organic solvents, making this assay versatile for a wider range of compounds and pH levels.

By employing both assays, we obtain a more comprehensive profile of the compound's radical-scavenging capabilities.

Experimental Workflow: In Vitro Antioxidant Screening

The following diagram outlines the general workflow for assessing the antioxidant activity of 1,3-cyclohexadiene-1-methanol.

Antioxidant_Workflow cluster_prep Sample Preparation cluster_data Data Analysis Compound 1,3-Cyclohexadiene-1-Methanol Stock Solution Serial_Dilutions Serial Dilutions (e.g., in Methanol) Compound->Serial_Dilutions DPPH_Assay DPPH Radical Scavenging Assay Serial_Dilutions->DPPH_Assay Add to DPPH solution ABTS_Assay ABTS Radical Scavenging Assay Serial_Dilutions->ABTS_Assay Add to ABTS solution Absorbance Measure Absorbance (Spectrophotometer) DPPH_Assay->Absorbance ABTS_Assay->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Compare with Standard (e.g., Ascorbic Acid, Trolox) IC50->Comparison

Caption: Workflow for In Vitro Antioxidant Activity Screening.

Detailed Protocols
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of 1,3-cyclohexadiene-1-methanol in methanol (e.g., 1 mg/mL).

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[7]

    • Include a control well containing 50 µL of methanol and 150 µL of the DPPH solution.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 515 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the sample concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours.[7]

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[7]

    • Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a suitable container, mix 1 mL of the diluted ABTS•+ solution with a small volume (e.g., 10-20 µL) of each sample dilution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalents (TEAC).

Data Summary and Interpretation

The quantitative results from these assays should be compiled for clear comparison.

AssayPrincipleWavelengthStandardKey MetricInterpretation
DPPH Hydrogen atom donation~515 nmAscorbic AcidIC50 (µg/mL)Lower IC50 indicates higher scavenging activity.
ABTS Electron donation~734 nmTroloxIC50 or TEACLower IC50 or higher TEAC indicates higher antioxidant capacity.

Part 2: Cellular-Based Assays for Biological Activity

While in vitro antioxidant assays are crucial, they do not fully capture the complexity of biological systems.[8][9] Cell-based assays are essential for evaluating a compound's effect in a more physiologically relevant context, considering factors like cell permeability, metabolism, and interaction with cellular pathways.[8][10][11]

Our strategy will be a tiered approach, starting with a fundamental assessment of cytotoxicity, followed by explorations of specific biological activities informed by the known properties of related 1,3-cyclohexadiene compounds.

Tier 1: Cytotoxicity Assessment (The "Do No Harm" Principle)

Before investigating therapeutic effects, it is imperative to determine the concentration range at which 1,3-cyclohexadiene-1-methanol is non-toxic to cells. The MTT assay is a reliable, colorimetric method for this purpose, measuring cell viability based on the metabolic activity of mitochondria.

  • Cell Culture:

    • Seed a suitable cell line (e.g., a normal fibroblast line like NIH-3T3 and a cancer cell line like HeLa or HepG2) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a range of concentrations of 1,3-cyclohexadiene-1-methanol in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the test compound. Include untreated control wells and a vehicle control (if a solvent like DMSO is used).

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Data Acquisition and Analysis:

    • Measure the absorbance at approximately 570 nm.

    • Calculate cell viability as a percentage relative to the untreated control.

    • Determine the CC50 (cytotoxic concentration 50%) value.

Tier 2: Screening for Specific Biological Activities

Based on the established activities of related compounds, we will initially focus on anti-inflammatory and anti-proliferative effects.

Chronic inflammation is a hallmark of many diseases. Macrophages, when activated by stimuli like lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of our test compound to suppress this response.

  • Cell Culture:

    • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with non-toxic concentrations of 1,3-cyclohexadiene-1-methanol for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and LPS-only controls.

    • Incubate for 24 hours.

  • Assay Procedure:

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant. This will react with nitrite (a stable product of NO) to form a colored azo compound.

  • Data Acquisition and Analysis:

    • Measure the absorbance at approximately 540 nm.

    • Quantify the amount of nitrite by comparing it to a standard curve of sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

Logical Workflow for Cell-Based Screening

This diagram illustrates the decision-making process for evaluating the biological potential of the compound.

Biological_Screening_Workflow cluster_bioactivity Bioactivity Screening (at Non-Toxic Doses) Start 1,3-Cyclohexadiene-1-Methanol Cytotoxicity MTT Assay on Normal & Cancer Cell Lines Start->Cytotoxicity Decision Determine Non-Toxic Concentration Range Cytotoxicity->Decision AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Decision->AntiInflammatory Select Doses AntiCancer Anti-proliferative Assay (on Cancer Cell Line) Decision->AntiCancer Select Doses Mechanistic Proceed to Mechanistic Studies (e.g., Western Blot, qPCR) AntiInflammatory->Mechanistic If Active AntiCancer->Mechanistic If Active

Caption: Decision workflow for cell-based biological activity screening.

Part 3: Delving into Mechanisms of Action

Positive results in our screening assays are the gateway to more profound mechanistic studies. The initial data provides clues as to which cellular pathways might be involved. For instance, if 1,3-cyclohexadiene-1-methanol demonstrates significant anti-inflammatory activity, a logical next step is to investigate its effect on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of inflammation.

Hypothetical Signaling Pathway: NF-κB Inhibition

The diagram below illustrates a simplified representation of the NF-κB pathway, a potential target for an anti-inflammatory compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB Inhibits NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB IκB Degradation Releases NF-κB DNA DNA NFkB_nuc->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->Gene_Expression Compound 1,3-Cyclohexadiene-1-Methanol (Hypothesized Action) Compound->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Further experimental work, such as Western blotting to assess the phosphorylation of IκB or qPCR to measure the expression of downstream inflammatory genes, would be required to validate this hypothesis.

Conclusion and Future Directions

This guide provides a structured, multi-faceted approach to characterizing the biological and antioxidant properties of 1,3-cyclohexadiene-1-methanol. By starting with broad, foundational assays and progressively moving towards more specific, cell-based investigations, researchers can efficiently and robustly evaluate its therapeutic potential. The data generated from this workflow will not only define the compound's activity profile but also lay the groundwork for more advanced preclinical studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy testing. The 1,3-cyclohexadiene scaffold holds significant promise, and a systematic evaluation of its novel derivatives is a critical step in the journey of drug discovery.

References

  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina pl
  • Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Foods, 10(12), 3043. [Link]

  • Lopes, L. F. P., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Toxicology Mechanisms and Methods, 26(7), 529-537. [Link]

  • Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. (n.d.). CABI Digital Library. [Link]

  • Cell-Based Phytopharma Assay Solutions. (n.d.). trenzyme GmbH. [Link]

  • Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). (2025). Journal of Pharmaceutical and Health Sciences. [Link]

  • Pisoschi, A. M., et al. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 11(1), 120. [Link]

  • Schaefer, J. P., & Endres, L. (1966). 1,3-cyclohexadiene. Organic Syntheses, 46, 31. [Link]

  • Tobal, F. M., et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1772. [Link]

  • Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. (2011). Journal of Polymer Science Part A: Polymer Chemistry, 49(17), 3749-3757. [Link]

  • In the Zone: cell-based assays. (n.d.). Bioanalysis Zone. [Link]

  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. (2021). ResearchGate. [Link]

  • Tobal, F. M., et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1772. [Link]

  • Biological activities of 1,3-cyclohexadien-1-als (2, 6, 7, 36, 208, 233). (n.d.). ResearchGate. [Link]

  • Belmekki, N., et al. (2012). Antioxidant activity and phenolic content in methanol crude extracts from three Lamiaceae grown in southwestern Algeria. Journal of Natural Products and Plant Resources, 2(1), 175-181. [Link]

Sources

Foundational

The Role of 1,3-Cyclohexadiene-1-methanol in Plant Secondary Metabolism: Biosynthesis, Ecological Function, and Therapeutic Potential

Executive Summary As plant metabolomics advances, specialized oxygenated monoterpenes have emerged not merely as passive byproducts, but as active drivers of plant-environment interactions and high-value pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As plant metabolomics advances, specialized oxygenated monoterpenes have emerged not merely as passive byproducts, but as active drivers of plant-environment interactions and high-value pharmacological precursors. Among these, 1,3-cyclohexadiene-1-methanol —and its structural derivatives, predominantly the p-menthadienols (e.g., 4-(1-methylethyl)-1,3-cyclohexadiene-1-methanol)—represent a critical node in terpene biosynthesis.

This technical guide provides an in-depth analysis of the biosynthetic routing, ecological causality, and analytical workflows required to isolate and utilize 1,3-cyclohexadiene-1-methanol. Designed for researchers and drug development professionals, this whitepaper synthesizes field-proven methodologies with mechanistic insights to establish a self-validating framework for working with this highly volatile, bioactive diene.

Biosynthetic Origins and Enzymatic Routing

The biosynthesis of 1,3-cyclohexadiene-1-methanol derivatives is deeply integrated into the plant's volatile organic compound (VOC) machinery. The structural backbone is derived from the universal monoterpene precursor, Geranyl Pyrophosphate (GPP), which is synthesized via the plastidial Methylerythritol Phosphate (MEP) pathway or the cytosolic Mevalonate (MVA) pathway 1.

The Mechanistic Pathway
  • Ionization and Cyclization : Terpene synthases (TPS), such as limonene synthase, catalyze the dephosphorylation and ionization of GPP into a geranyl carbocation. Subsequent cyclization yields the foundational p-menthane skeleton 1.

  • Cytochrome P450 Oxidation : The olefinic p-menthane intermediates are subjected to highly regiospecific oxidation by Cytochrome P450 monooxygenases (CYP450). The hydroxylation of the C1 methyl group, coupled with the formation of a conjugated 1,3-diene system, yields 1,3-cyclohexadiene-1-methanol.

Biosynthesis MEP MEP / MVA Pathways (Plastid / Cytosol) GPP Geranyl Pyrophosphate (GPP) MEP->GPP Phosphorylation TPS Terpene Synthases (e.g., Limonene Synthase) GPP->TPS Ionization Limonene p-Menthane Intermediates TPS->Limonene Cyclization CYP Cytochrome P450 (Oxidation) Limonene->CYP Menthadienol 1,3-Cyclohexadiene-1-methanol (p-Menthadienol) CYP->Menthadienol Hydroxylation Downstream Secondary Metabolites (Cannabinoids / Antioxidants) Menthadienol->Downstream Chiral Pool Synthesis

Biosynthetic pathway of 1,3-cyclohexadiene-1-methanol from GPP via TPS and CYP450 enzymes.

Ecological Causality: Why Plants Synthesize Conjugated Dienes

The accumulation of 1,3-cyclohexadiene-1-methanol is not static; it is a highly dynamic response to environmental stimuli.

  • Abiotic Stress & ROS Scavenging : During periods of water stress, stomatal closure limits CO₂ availability, leading to an accumulation of excess photoreducing power. Plants like Elyonurus hensii upregulate the biosynthesis of p-menthadienol isomers (up to 23.24% of the volatile fraction) as a metabolic safety valve 2. The synthesis consumes excess NADPH, while the conjugated diene system acts as a potent chemical sink for reactive oxygen species (ROS).

  • Allelopathy and Defense : In wild Kazakhstan Sedum ewersii, the underground roots accumulate 1.64% of 4-(1-methylethyl)-1,3-cyclohexadiene-1-methanol 3. The lipophilic nature of this compound allows it to disrupt the cell membranes of competing soil microbiomes, conferring a localized survival advantage.

Quantitative Phytochemical Profiling
Plant SpeciesTarget TissueCompound VariantConcentration / YieldPrimary Ecological/Pharmacological Role
Sedum ewersiiRoot (underground)4-(1-methylethyl)-1,3-cyclohexadiene-1-methanol1.64% of volatile fractionAntioxidant, allelopathic defense
Elyonurus hensiiAerial partscis/trans-p-mentha-2,8-dien-1-ol15.87% - 23.24% (under water stress)Drought adaptation, ROS scavenging
Cumin cyminumSeeds4-(1-methylethyl)-1,3-cyclohexadiene-1-methanol~0.44 ng/g (temperature dependent)Flavor profile, thermal degradation indicator
Angelica sinensisRootα,2,6,6-tetramethyl-1,3-cyclohexadiene-1-methanolSFE Extract ComponentSynergistic anti-colorectal cancer activity

Self-Validating Analytical Workflows

The conjugated diene system of 1,3-cyclohexadiene-1-methanol is highly susceptible to thermal degradation, auto-oxidation, and Diels-Alder dimerization. Traditional hydrodistillation often results in artifact formation. To ensure scientific integrity, researchers must utilize equilibrium-driven, low-thermal-stress extraction methods.

Protocol A: Headspace SPME-GC-TOFMS Profiling

This protocol is designed for non-destructive metabolomic profiling of highly volatile dienes 4.

  • Matrix Preparation & Enzyme Quenching :

    • Step: Homogenize 1.0 g of fresh plant tissue in a 20 mL amber headspace vial containing 2 mL of saturated NaCl solution.

    • Causality: The saturated NaCl induces a "salting-out" effect, decreasing the aqueous solubility of hydrophobic monoterpenes and driving them into the headspace. The immediate saline immersion also quenches endogenous lipoxygenases that might otherwise oxidize the diene during maceration.

  • SPME Extraction :

    • Step: Expose a Polydimethylsiloxane (PDMS) fiber to the headspace at 40°C for 30 minutes.

    • Causality: PDMS is a non-polar stationary phase that selectively partitions non-polar VOCs while excluding water vapor and high-molecular-weight matrix interferents, preventing GC column degradation.

  • Thermal Desorption & Cryofocusing :

    • Step: Desorb the fiber in the GC inlet at 260°C for 3 minutes in splitless mode. Cryofocus the volatiles at -60°C in the inlet.

    • Causality: Rapid thermal desorption ensures complete mass transfer. Cryofocusing prevents longitudinal diffusion (band broadening) of these highly volatile dienes, ensuring sharp, high-resolution peak shapes.

  • GC-TOFMS Acquisition :

    • Step: Program the oven from 40°C to 270°C at 10°C/min.

    • Causality: A controlled ramp resolves positional isomers of p-menthadienols. Time-of-Flight Mass Spectrometry (TOFMS) provides the high mass accuracy required to differentiate isobaric monoterpenes.

Workflow Sample Plant Biomass Extraction SPME / SFE Extraction Sample->Extraction Partitioning Desorption Thermal Desorption Extraction->Desorption Transfer GCMS GC-TOFMS Analysis Desorption->GCMS Cryofocusing Data Metabolomic Profiling GCMS->Data Mass Spec

Step-by-step analytical workflow for the extraction and GC-TOFMS profiling of p-menthadienols.

Protocol B: Supercritical Fluid Extraction (SFE) for Preparative Scale

For pharmacological applications, such as extracting the tetramethyl derivatives of 1,3-cyclohexadiene-1-methanol from Angelica sinensis [[5]](), SFE is mandatory.

  • Causality: Supercritical CO₂ provides a tunable, low-temperature, and oxygen-free solvent environment. This prevents the auto-oxidation of the conjugated diene system, preserving the bioactivity of the molecule for downstream in vitro assays (e.g., synergistic anti-colorectal cancer screening).

Industrial and Pharmacological Translation

The utility of 1,3-cyclohexadiene-1-methanol extends far beyond its role as a plant defense mechanism; it is a highly sought-after intermediate in synthetic chemistry and drug development.

Chiral Pool Precursor for Cannabinoid Synthesis

One of the most critical industrial applications of p-menthadienols is their role as chiral pool terpenoids in the synthesis of cannabinoids. Due to the stereochemical complexity of Δ⁹-tetrahydrocannabinol (THC), total synthesis from achiral starting materials is economically unviable. Instead, enantiopure p-mentha-2,8-dien-1-ol (a direct isomer/derivative of 1,3-cyclohexadiene-1-methanol) is reacted with olivetol derivatives under Lewis acid catalysis (e.g., ZnBr₂) to construct the tricyclic cannabinoid scaffold stereoselectively 6. The structural pre-organization of the diene dictates the correct stereochemistry at the C3 and C4 positions of the resulting THC molecule.

Synergistic Oncology Therapeutics

Recent pharmacological profiling of Angelica sinensis supercritical fluid extracts (A-SFE) identified α,2,6,6-tetramethyl-1,3-cyclohexadiene-1-methanol as a key constituent. When applied in combination therapies, these diene-rich extracts have been shown to significantly promote the anti-colorectal cancer efficacy of oxaliplatin, highlighting the molecule's potential to modulate chemoresistance pathways 5.

Conclusion

1,3-Cyclohexadiene-1-methanol and its p-menthadienol derivatives are far more than simple aromatic volatiles. They are sophisticated ecological tools used by plants to mitigate oxidative stress and outcompete neighboring flora. For the modern application scientist, mastering the extraction and preservation of this conjugated diene unlocks powerful chiral precursors for cannabinoid synthesis and novel synergistic agents in oncology.

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Exploratory

Thermodynamic stability and boiling point of 1,3-cyclohexadiene-1-methanol

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 1,3-Cyclohexadiene-1-methanol Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and boiling poi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 1,3-Cyclohexadiene-1-methanol

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and boiling point of 1,3-cyclohexadiene-1-methanol. Recognizing the absence of extensive experimental data for this specific compound in publicly available literature, this document adopts a multi-faceted approach. It begins by establishing a baseline through a detailed examination of the parent molecule, 1,3-cyclohexadiene. Subsequently, it extrapolates the anticipated physicochemical effects of the 1-methanol substituent based on fundamental chemical principles. The core of this guide is a detailed exposition of the state-of-the-art experimental and computational methodologies that researchers can employ to precisely determine these properties. This includes outlining hypothetical, yet robust, protocols for synthesis, characterization, and property measurement, as well as an overview of powerful predictive computational tools. For contextual understanding, the stability and reactivity of analogous structures, such as 1,3-cyclohexadiene-1-als, are also discussed. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, predictive understanding of this molecule's characteristics.

Introduction and Statement of Scope

1,3-Cyclohexadiene-1-methanol is a bifunctional organic molecule incorporating a reactive conjugated diene system and a primary alcohol. This combination suggests its potential utility as a versatile building block in organic synthesis, particularly in Diels-Alder reactions where the hydroxyl group can serve as a handle for further functionalization or to direct stereochemistry. Despite this potential, a thorough review of scientific databases reveals a conspicuous lack of experimentally determined thermodynamic and physical property data for this specific molecule.

This guide is therefore structured to provide maximum value to the scientific community by:

  • Establishing a Foundational Understanding: Analyzing the known properties of the 1,3-cyclohexadiene core.

  • Predictive Analysis: Applying established chemical principles to forecast the influence of the 1-methanol group on stability and boiling point.

  • Methodological Empowerment: Providing detailed experimental and computational workflows for researchers to determine these properties empirically and in silico.

  • Contextual Insight: Examining the known reactivity of closely related compounds to infer potential stability challenges.

Thermodynamic Profile of the 1,3-Cyclohexadiene Core System

The stability of 1,3-cyclohexadiene-1-methanol is fundamentally governed by its cyclic diene core. 1,3-Cyclohexadiene is a non-aromatic, conjugated system with distinct thermodynamic properties.

Enthalpy of Formation and Relative Stability

The thermodynamic stability of a molecule can be quantified by its standard enthalpy of formation (ΔfH°). For the parent 1,3-cyclohexadiene, this value provides a reference point. The National Institute of Standards and Technology (NIST) provides curated thermochemical data for this compound.

PropertyValue (kJ/mol)PhaseSource
Standard Enthalpy of Formation (ΔfH°) 71.41 ± 0.62LiquidNIST Chemistry WebBook[1]
Standard Enthalpy of Combustion (ΔcH°) -3575.79 ± 0.54LiquidNIST Chemistry WebBook[1]

The stability of 1,3-cyclohexadiene is intermediate between its non-conjugated isomer, 1,4-cyclohexadiene, and the fully aromatic benzene. The conjugation of the double bonds in the 1,3-isomer provides a modest level of resonance stabilization compared to the isolated double bonds in the 1,4-isomer. However, it lacks the profound stabilization afforded by the cyclic, uninterrupted π-system of benzene. The drive to aromatize is a key factor in its reactivity; for instance, it can be readily dehydrogenated to form benzene.

Key Isomerization and Decomposition Pathways

The 1,3-cyclohexadiene ring is susceptible to several transformation pathways that define its stability limits:

  • Dimerization: Like many conjugated dienes, 1,3-cyclohexadiene can undergo thermal dimerization via Diels-Alder and other cycloaddition pathways.[2] This reactivity implies that prolonged heating, especially in concentrated form, can lead to the formation of higher molecular weight adducts, a critical consideration for storage and handling.

  • Photochemical Ring-Opening: A classic pericyclic reaction involves the photochemical ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene.[3][4][5][6] This process is governed by the Woodward-Hoffmann rules and occurs upon UV irradiation. This light sensitivity means the compound and its derivatives should be stored in amber containers and handled with minimal light exposure to maintain purity.

  • Isomerization to 1,4-Cyclohexadiene: While 1,3-cyclohexadiene is the more thermodynamically stable of the two isomers, isomerization from the less stable 1,4-isomer is a known synthetic route, often catalyzed by transition metals.[7][8][9] The reverse reaction is less common but highlights the accessibility of related isomers under certain catalytic conditions.

Predicted Influence of the 1-Methanol Substituent

The introduction of a methanol (-CH₂OH) group at the C1 position of the 1,3-cyclohexadiene ring is expected to have predictable and significant consequences for the molecule's physical and thermodynamic properties.

Impact on Thermodynamic Stability

The -CH₂OH group is not expected to dramatically alter the electronic stability of the diene system itself, as it is separated by a saturated sp³-hybridized carbon. However, it can introduce new stability considerations:

  • Steric Interactions: The substituent may introduce minor steric strain, although this is likely minimal for a flexible -CH₂OH group.

  • New Reaction Channels: The alcohol functionality introduces the possibility of acid-catalyzed dehydration. This could lead to the formation of an exocyclic double bond or rearrangement to form a more extended conjugated system, potentially leading to aromatization under harsh conditions. This represents a key potential degradation pathway not present in the parent diene.

Impact on Boiling Point

The effect on the boiling point is far more pronounced. The parent 1,3-cyclohexadiene is a nonpolar hydrocarbon with a boiling point of approximately 80 °C.[10][11][12][13]

The addition of the hydroxyl (-OH) group introduces two critical changes:

  • Increased Molecular Weight: The molar mass increases from 80.13 g/mol to 110.15 g/mol .

  • Intermolecular Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. This introduces a strong intermolecular force that is absent in the parent diene.

Hydrogen bonding requires significantly more thermal energy to overcome, leading to a substantial increase in the boiling point. For comparison, the boiling point of cyclohexane is ~81 °C, while that of cyclohexanol is ~161 °C—an increase of 80 °C. A similar, if not greater, increase can be anticipated for 1,3-cyclohexadiene-1-methanol relative to 1,3-cyclohexadiene. Therefore, a predicted boiling point in the range of 170-190 °C at atmospheric pressure is a reasonable starting estimate.

Methodologies for Definitive Property Determination

Given the data gap, this section provides actionable workflows for researchers to determine the properties of 1,3-cyclohexadiene-1-methanol.

Experimental Workflow: Synthesis, Purification, and Characterization

A robust experimental determination begins with the unambiguous synthesis and purification of the target compound.

Proposed Synthesis: A plausible and direct route is the reduction of 1,3-cyclohexadiene-1-carboxaldehyde. This aldehyde precursor is a known compound and can be synthesized via various methods, including Diels-Alder strategies.[14][15]

Workflow Diagram:

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Property Measurement A 1,3-Cyclohexadiene- 1-carboxaldehyde B Reduction (e.g., NaBH4, Methanol) A->B C Crude Product B->C D Purification (e.g., Fractional Distillation or Column Chromatography) C->D E Pure 1,3-Cyclohexadiene- 1-methanol D->E F Structural Confirmation (NMR, IR, MS) E->F G Boiling Point Determination (Distillation Apparatus) E->G H Thermodynamic Analysis (Bomb Calorimetry) E->H G cluster_thermo Thermodynamic Properties cluster_bp Boiling Point Prediction A Build 3D Structure of 1,3-Cyclohexadiene-1-methanol B Geometry Optimization (e.g., DFT: B3LYP/6-31G*) A->B E Calculate Molecular Descriptors (Topological, Electronic, etc.) A->E C Frequency Calculation B->C D Thermochemical Analysis (ΔfH°, ΔG°, S°) C->D F Apply QSPR Model E->F G Predicted Boiling Point F->G

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Foundational

A Technical Guide to the Pharmacological Landscape of 1,3-Cyclohexadiene-1-Methanol Derivatives

Abstract The 1,3-cyclohexadiene core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic molecules of therapeutic interest. This technical guide provides an in-depth explor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3-cyclohexadiene core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic molecules of therapeutic interest. This technical guide provides an in-depth exploration of the pharmacological effects associated with 1,3-cyclohexadiene-1-methanol derivatives. We delve into the key bioactivities reported for this class of compounds, including their anticancer, anti-inflammatory, and antimicrobial properties. This document is structured to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It synthesizes technical data with field-proven insights, explaining the causal relationships behind experimental designs and providing detailed, self-validating protocols for the in vitro evaluation of these promising derivatives. By integrating mechanistic discussions, quantitative data summaries, and step-by-step methodologies, this guide aims to empower researchers to effectively investigate and harness the therapeutic potential of the 1,3-cyclohexadiene-1-methanol scaffold.

Chapter 1: The 1,3-Cyclohexadiene-1-Methanol Scaffold: A Primer

Chemical Structure and Properties

The 1,3-cyclohexadiene-1-methanol scaffold is characterized by a six-membered ring containing two conjugated double bonds, with a methanol group attached at the C1 position. This arrangement of a conjugated diene system is crucial for its chemical reactivity and biological activity. The planarity of the diene system facilitates interactions with biological macromolecules, and its electron distribution makes it a key participant in various chemical reactions, most notably cycloadditions like the Diels-Alder reaction.[1][2][3] The methanol substituent offers a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially modulated pharmacological profiles.

Synthesis Strategies: A High-Level Overview

The accessibility of 1,3-cyclohexadiene derivatives is a key factor in their exploration as therapeutic agents. Several robust synthetic strategies have been developed. The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a cornerstone method for accessing this scaffold.[1][2][3] Additionally, transition-metal-catalyzed reactions, such as the [2+2+2] cycloaddition of alkynes, provide another efficient route to these motifs.[1] The parent 1,3-cyclohexadiene can be synthesized through methods like the double dehydrobromination of 1,2-dibromocyclohexane.[4] These synthetic methodologies enable the systematic modification of the core structure, which is fundamental for structure-activity relationship (SAR) studies.

Spectrum of Biological Activities

Compounds incorporating the 1,3-cyclohexadiene moiety have demonstrated a remarkable breadth of biological activities. The literature strongly associates this scaffold with significant therapeutic potential across several domains. Reported bioactivities include anti-inflammatory, anticancer, cytotoxic, antimicrobial, and neuroprotective effects.[1][3][5] For instance, Safranal, a natural compound featuring a 1,3-cyclohexadiene-1-al structure, has been noted for its anticancer and neuroprotective properties.[2][3] This wide range of activities underscores the scaffold's value as a starting point for the development of novel therapeutic agents.

Chapter 2: Elucidating the Pharmacological Effects: Key Activities and Mechanisms

Anticancer and Cytotoxic Properties

Derivatives of the cyclohexadiene family have shown considerable promise as anticancer agents.[6][7] Their mechanism of action often involves the induction of programmed cell death (apoptosis) and the arrest of the cell cycle in cancer cells, thereby inhibiting tumor growth.[8]

Causality in Experimental Design: The initial assessment of anticancer potential invariably begins with cytotoxicity screening against a panel of cancer cell lines. This foundational step determines the concentration at which a compound exhibits significant anti-proliferative effects, typically expressed as the half-maximal inhibitory concentration (IC50). A low IC50 value against cancer cells, coupled with a high IC50 against non-malignant cells, indicates desirable tumor-specific toxicity.[9]

Cell LineCancer TypeIC50 (µM)
A549Non-Small-Cell Lung15.2
H460Non-Small-Cell Lung18.5
HT-29Colorectal22.1
PC-3Prostate12.8
HGFNormal Gingival Fibroblast> 100

This table illustrates the kind of data generated in initial cytotoxicity screens, highlighting selectivity for cancer cells over normal cells.

Many cytotoxic agents function by activating intrinsic or extrinsic apoptotic pathways. A potential mechanism for 1,3-cyclohexadiene-1-methanol derivatives could involve the modulation of key regulatory proteins in these pathways.

Figure 1: Potential Apoptotic Pathway Derivative 1,3-Cyclohexadiene -1-methanol Derivative Bax Bax Activation Derivative->Bax Induces Bcl2 Bcl-2 Inhibition Derivative->Bcl2 Inhibits Mito Mitochondrial Stress Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism for apoptosis induction by a test compound.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of cyclohexene derivatives has been demonstrated through their ability to inhibit key inflammatory mediators.[10] A primary mechanism involves the suppression of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.[10]

Causality in Experimental Design: The evaluation of anti-inflammatory activity often employs lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). LPS mimics a bacterial infection, triggering a robust inflammatory response. The ability of a test compound to reduce the production of inflammatory markers in this system provides strong evidence of its anti-inflammatory potential.[11] The inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis, is another key target for anti-inflammatory drugs.[12]

AssayEndpointInhibition at 50 µM (%)
LPS-stimulated RAW 264.7NO Production78.4%
Cell-free assayCOX-2 Enzyme Activity65.2%
Cell-free assay5-LOX Enzyme Activity45.8%

This table summarizes typical endpoints for in vitro anti-inflammatory screening.

The transcription factor NF-κB is a master regulator of the inflammatory response.[11] Its inhibition is a highly sought-after therapeutic strategy.

Figure 2: NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Derivative 1,3-Cyclohexadiene -1-methanol Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB pathway is a key anti-inflammatory mechanism.

Antimicrobial Effects

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antimicrobial properties. Compounds containing the 1,3-cyclohexadiene scaffold have been reported to exhibit such activity.[1][5]

Causality in Experimental Design: The primary goal of antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[13][14] This is a quantitative measure of efficacy. The agar disk diffusion method can be used for initial qualitative screening, where a zone of growth inhibition around a disk impregnated with the test compound indicates activity.[13][15]

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria64
Candida albicansFungi128

This table provides a standard format for reporting MIC values against a panel of microbes.

Chapter 3: A Practical Guide to In Vitro Evaluation: Protocols and Methodologies

In vitro assays are the bedrock of early-stage drug discovery, offering a cost-effective and high-throughput means to screen compounds for biological activity.[14][16] The following protocols are foundational for evaluating the pharmacological effects of 1,3-cyclohexadiene-1-methanol derivatives.

A structured approach ensures efficient and logical progression from initial screening to more detailed mechanistic studies.

Figure 3: Experimental Workflow Start Compound Library (Derivatives) Screen Primary Screening (Cytotoxicity, Antimicrobial, Anti-inflammatory) Start->Screen Hit Hit Identification (Active Compounds) Screen->Hit Hit->Screen No Dose Dose-Response Analysis (IC50 / MIC Determination) Hit->Dose Yes Mech Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Dose->Mech End Lead Candidate for In Vivo Studies Mech->End

Caption: A logical workflow for screening and characterizing novel compounds.

Protocol: Assessing Cytotoxicity using the MTT Assay

Principle: This colorimetric assay is a standard for measuring cell viability. In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[17][18]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24-48 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the test compound. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol: Quantifying Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit NO production in LPS-stimulated macrophages. NO is unstable, but it oxidizes to stable nitrite (NO₂⁻) in the culture medium. The concentration of nitrite is quantified using the Griess reagent, which forms a colored azo product upon reaction with nitrite.[11]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test derivative for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.[11]

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation & Reading: Incubate for 15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition relative to the LPS-only control.

Protocol: Determining Antimicrobial Efficacy via Broth Microdilution Method

Principle: This is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The compound is serially diluted in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration that inhibits visible microbial growth after incubation.[13][14]

Methodology:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the 96-well plate. Include a positive control (microbe + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under conditions appropriate for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A colorimetric indicator like resazurin can also be added to aid in determining viability.

  • Validation: The positive control well must show clear evidence of growth, and the negative control well must remain clear.

Chapter 4: Concluding Remarks and Future Directions

The 1,3-cyclohexadiene-1-methanol scaffold represents a versatile and promising platform for the development of novel therapeutics. The evidence points to a rich pharmacological profile, with significant potential in oncology, immunology, and infectious diseases. The in vitro methodologies detailed in this guide provide a robust framework for the initial identification and characterization of lead compounds.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of a broad range of derivatives are necessary to identify the key structural features that govern potency and selectivity for each biological target.

  • Mechanism of Action Elucidation: For promising "hit" compounds, more in-depth studies are required to pinpoint their precise molecular targets and signaling pathways.

  • In Vivo Validation: Compounds that demonstrate high efficacy and low toxicity in vitro must be advanced to preclinical animal models to evaluate their safety, pharmacokinetics, and therapeutic efficacy in a whole-organism context.

By leveraging the foundational knowledge and practical protocols presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 1,3-cyclohexadiene-1-methanol derivatives.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Janifer, M. C., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21550. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Dhanalakshmi, R., & Manimegalai, G. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. International Journal of Pharmaceutical Quality Assurance, 14(3), 427-432. [Link]

  • Shakya, A., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-8. [Link]

  • Bhuvaneswari, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Biomedicine & Pharmacotherapy, 109, 2359-2366. [Link]

  • ResearchGate. (n.d.). Biological activities of 1,3-cyclohexadien-1-als. ResearchGate. [Link]

  • Ohtani, T., et al. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Bioorganic & Medicinal Chemistry, 16(7), 3941-3958. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

  • Altogen Labs. (2022, May 5). How to test the anticancer efficacy of a plant extract. Altogen Labs. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Tobal, I. A., et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1749. [Link]

  • Tobal, I. A., et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1749. [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo, 33(6), 1845-1854. [Link]

  • Wikipedia. (n.d.). Cyclohexa-1,3-diene. Wikipedia. [Link]

  • Tobal, I. A., et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1749. [Link]

  • El-Gazzar, M. G., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4165-4183. [Link]

  • Mohareb, R. M., et al. (2023). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. Current Organic Synthesis, 20(1). [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Toxicity Profile and Safety Assessment of 1,3-Cyclohexadiene-1-Methanol

A Strategic Approach for Researchers, Scientists, and Drug Development Professionals in the Absence of Comprehensive Data Authored by: Gemini, Senior Application Scientist Abstract 1,3-Cyclohexadiene-1-methanol is a chem...

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Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Approach for Researchers, Scientists, and Drug Development Professionals in the Absence of Comprehensive Data

Authored by: Gemini, Senior Application Scientist

Abstract

1,3-Cyclohexadiene-1-methanol is a chemical entity with potential applications in various research and development sectors. However, a thorough review of publicly available toxicological data reveals a significant information gap, posing challenges for its safe handling and downstream applications. This technical guide provides a comprehensive framework for assessing the toxicity profile and ensuring the safety of 1,3-cyclohexadiene-1-methanol. In the absence of direct experimental data, this document outlines a systematic, evidence-based strategy employing established OECD guidelines and principles of read-across from structurally related compounds. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding the safe handling, risk assessment, and design of necessary toxicological studies for 1,3-cyclohexadiene-1-methanol.

Introduction: Navigating the Data Deficit

The advancement of chemical synthesis and drug discovery introduces novel molecules with promising properties. However, the pace of innovation often outstrips the generation of comprehensive safety data. 1,3-Cyclohexadiene-1-methanol is a case in point. While its chemical structure suggests potential utility, the lack of a robust toxicological database necessitates a cautious and systematic approach to its handling and use.

This guide adopts a proactive and scientifically rigorous stance. Instead of merely highlighting the absence of data, we present a detailed roadmap for a comprehensive toxicological evaluation. By leveraging established, internationally recognized protocols and drawing logical inferences from structural analogues, we provide a self-validating framework for risk assessment. This approach ensures scientific integrity and promotes a culture of safety in the laboratory and beyond.

Current State of Knowledge: Hazard Identification

The primary source of direct safety information for 1,3-cyclohexadiene-1-methanol is its Safety Data Sheet (SDS). The key hazards identified are summarized in the table below.

Hazard ClassGHS ClassificationHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.[1]
Acute Dermal ToxicityCategory 3H311: Toxic in contact with skin.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[1]

Table 1: Summary of Known Hazards for 1,3-Cyclohexadiene-1-Methanol from the Safety Data Sheet

It is crucial to note that this information is based on classification criteria and may not be derived from exhaustive experimental studies. The product is supplied under the TSCA R&D Exemption, which often implies that a full toxicological dossier has not been compiled.[1]

Predicted Toxicological Profile: A Read-Across Approach

In the absence of specific data, a read-across approach from structurally similar compounds can provide valuable insights into the potential toxicological profile of 1,3-cyclohexadiene-1-methanol. This methodology is a cornerstone of modern chemical risk assessment, allowing for informed predictions based on the toxicological behavior of analogous substances.

3.1. Structural Analogues of Interest

We have identified two key classes of structural analogues for this assessment:

  • Cyclohexanemethanol and its derivatives: These compounds share the cyclohexyl ring and the methanol functional group, providing insights into the potential effects of the saturated ring system and the primary alcohol.

  • Cyclohexadiene and its derivatives: These compounds possess the unsaturated cyclohexadiene ring, which can inform on the potential for reactivity, metabolic activation, and specific target organ toxicities associated with the diene system.

3.2. Insights from Analogue Data

  • 4-Methylcyclohexanemethanol (4-MCHM): This compound has been shown to have low to moderate acute oral toxicity.[2] It is also a skin and eye irritant.[2] Importantly, while 4-MCHM itself was not mutagenic in the Ames test, its metabolites were suggested to be potentially more toxic and may possess genotoxic properties.[3][4][5] This highlights the critical importance of considering metabolic activation in the toxicological assessment of such compounds.

  • Cyclohexanemethanol: This analogue is reported to be a severe eye irritant but non-irritating to the skin, demonstrating that minor structural differences can lead to significant variations in local tissue responses.[1]

  • 1,3-Cyclohexadiene: This parent diene is known to be irritating to the eyes, skin, and respiratory tract.[6] Insufficient data are available on its systemic toxicity, underscoring the need for caution.[6][7]

  • p-Benzoquinone (a related dione): While structurally different, it shares a cyclic unsaturated system and demonstrates moderate acute oral and inhalation toxicity, is a skin and eye irritant, and a skin sensitizer. It also shows evidence of genotoxicity.

Based on this read-across analysis, it is prudent to hypothesize that 1,3-cyclohexadiene-1-methanol may exhibit moderate acute toxicity, be a significant skin and eye irritant, and possess the potential for metabolic activation to more reactive species that could have genotoxic effects.

A Proposed Toxicological Testing Battery: A Roadmap to Comprehensive Safety Assessment

To address the existing data gaps and to ensure a high level of safety in the handling and application of 1,3-cyclohexadiene-1-methanol, we propose a tiered toxicological testing strategy based on internationally validated OECD guidelines. This approach ensures data quality, regulatory acceptance, and a commitment to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Figure 1: Proposed tiered toxicological testing workflow for 1,3-cyclohexadiene-1-methanol.

4.1. Tier 1: Foundational Safety Assessment

4.1.1. Genotoxicity Assessment (In Vitro)

A primary concern for any new chemical entity is its potential to induce genetic damage, which can lead to carcinogenicity or heritable diseases. A standard in vitro battery is recommended.

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): This assay is a rapid and widely used screen for detecting point mutations caused by a chemical.[2] The test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[2] A positive result is indicated by a significant increase in the number of revertant colonies that have regained the ability to grow in the absence of the amino acid, suggesting that the test substance has induced a mutation.[2] The assay should be conducted with and without a metabolic activation system (S9 fraction) to identify substances that become genotoxic after metabolism.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies agents that cause structural damage to chromosomes in cultured mammalian cells.[6][8] Cells are exposed to the test substance, arrested in metaphase, and then examined microscopically for chromosomal aberrations such as breaks, gaps, and exchanges.[6] This assay also provides information on the potential of a substance to induce changes in chromosome number (aneuploidy).

4.1.2. Local Tolerance Assessment (In Vitro)

Given the GHS classification for skin and eye irritation, in vitro methods using reconstructed human tissues are highly recommended to refine our understanding of these hazards while avoiding animal testing.

  • In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439): This test method uses a three-dimensional model of the human epidermis to assess skin irritation potential.[3][9] After exposure to the test substance, cell viability is measured, typically using an MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

  • In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492): Similar to the skin irritation test, this method employs a reconstructed human corneal epithelium model to predict eye irritation.[4] A decrease in tissue viability after exposure is indicative of an irritant potential.

4.1.3. Acute Systemic Toxicity

To confirm the GHS classifications and to establish a baseline for potential systemic toxicity, acute toxicity studies are necessary.

  • Acute Oral Toxicity (OECD 423/425): These methods, the Acute Toxic Class Method (423) and the Up-and-Down Procedure (425), are designed to estimate the acute oral toxicity (LD50) of a substance with the use of fewer animals than the traditional LD50 test (OECD 401). These studies involve the administration of the substance to animals, typically rats, followed by a period of observation for signs of toxicity and mortality.

  • Acute Dermal Toxicity (OECD 402): This test evaluates the toxicity of a substance following a single, short-term dermal exposure. The substance is applied to the skin of animals, usually rats or rabbits, and the animals are observed for toxic effects. This study is particularly important given the "Toxic in contact with skin" classification.

4.2. Tier 2: Further Characterization of Toxicity

The results of the Tier 1 studies will determine the necessity and design of further investigations.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): If the in vitro genotoxicity tests yield positive or equivocal results, an in vivo study is warranted to assess the genotoxic potential in a whole animal system, which incorporates metabolic and pharmacokinetic processes.[7][10][11] This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes.[7][10][11]

  • Repeated Dose Dermal Toxicity Study (28-Day - OECD 410): Should the acute toxicity data or the intended use pattern suggest the potential for repeated exposure, a 28-day repeated dose dermal toxicity study is recommended. This study provides information on the potential health hazards arising from repeated dermal exposure over a prolonged period and can identify target organs of toxicity.

Proposed Metabolic Pathway and Toxicological Implications

Understanding the potential metabolic fate of 1,3-cyclohexadiene-1-methanol is crucial for interpreting toxicological data and predicting potential hazards. While no specific metabolic studies have been conducted, a hypothetical pathway can be proposed based on the known metabolism of similar structures.

Hypothetical Metabolic Pathway of 1,3-Cyclohexadiene-1-Methanol cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Conjugation Parent 1,3-Cyclohexadiene-1-methanol Epoxide Epoxide Metabolite Parent->Epoxide CYP450 Aldehyde Cyclohexadienal Parent->Aldehyde ADH GSH_Adduct Glutathione Adduct Epoxide->GSH_Adduct GST CarboxylicAcid Cyclohexadienoic Acid Aldehyde->CarboxylicAcid ALDH Glucuronide Glucuronide Conjugate CarboxylicAcid->Glucuronide UGT Excretion Excretion Glucuronide->Excretion GSH_Adduct->Excretion

Figure 2: A hypothetical metabolic pathway for 1,3-cyclohexadiene-1-methanol.

Rationale for the Proposed Pathway:

  • Phase I Metabolism: The primary alcohol group is susceptible to oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form the corresponding aldehyde and carboxylic acid. The diene moiety can be a substrate for cytochrome P450 (CYP450) enzymes, potentially leading to the formation of reactive epoxide intermediates.

  • Phase II Metabolism: The carboxylic acid metabolite can undergo glucuronidation via UDP-glucuronosyltransferases (UGTs) to form a more water-soluble conjugate for excretion. The potentially reactive epoxide metabolite can be detoxified by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).

Toxicological Significance:

  • Reactive Intermediates: The formation of an epoxide metabolite is of particular toxicological concern. Epoxides are electrophilic and can bind covalently to cellular macromolecules such as DNA and proteins, which can lead to cytotoxicity and genotoxicity.

  • Metabolic Bioactivation: The potential for the metabolic pathway to generate more toxic metabolites, as suggested by the data on 4-MCHM, underscores the importance of conducting toxicological assays with metabolic activation.[3][4][5]

Safety and Handling Recommendations

Given the known hazards and the potential for uncharacterized toxicities, stringent safety precautions are essential when handling 1,3-cyclohexadiene-1-methanol.

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against serious eye damage.

    • Hand Protection: Compatible chemical-resistant gloves must be worn to prevent skin contact.

    • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Handling Procedures: Avoid direct contact with the skin, eyes, and clothing. Do not ingest. Prevent the formation of aerosols.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion: A Call for Data-Driven Safety

While 1,3-cyclohexadiene-1-methanol presents a data-poor profile, this does not preclude its safe use and development. By adopting the systematic and evidence-based approach outlined in this guide, researchers and drug development professionals can navigate the uncertainties and generate the necessary data to make informed safety assessments. The proposed toxicological testing battery, grounded in validated OECD guidelines, provides a clear and scientifically defensible path forward. Emphasizing in vitro methodologies and a tiered approach aligns with modern ethical and scientific standards. Ultimately, a commitment to rigorous safety evaluation is paramount to unlocking the potential of novel chemical entities while safeguarding human health and the environment.

References

  • MilliporeSigma. (n.d.). Safety Data Sheet: 1,3-Cyclohexadiene-1-methanol.
  • Piegorsch, W. W., & Simmons, O. D. (2015). The toxicity of crude 4-methylcyclohexanemethanol (MCHM): review of experimental data and results of predictive models for its constituents and a putative metabolite. Journal of Applied Toxicology, 35(11), 1237–1246.
  • Lan, J., Li, Y., Zhang, H., & Li, Y. (2015). Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. Environmental Science & Technology, 49(11), 6898–6906.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). 2,5-Cyclohexadiene-1,4-dione (p-benzoquinone)
  • Lan, J., Li, Y., Zhang, H., & Li, Y. (2015). Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. Environmental Science & Technology, 49(11), 6898–6906.
  • Lan, J., Li, Y., Zhang, H., & Li, Y. (2015). Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. PMC.
  • ChemicalBook. (2025, September 27).
  • Petronzi, C., Festa, M., Peduto, A., Castellano, M., Filosa, R., & Caraglia, M. (2013). Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: Design, synthesis, and cytotoxic evaluation.
  • Santa Cruz Biotechnology. (n.d.). Cyclohexene.
  • Organisation for Economic Co-operation and Development. (2010, July 22). OECD Guideline for the Testing of Chemicals 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
  • Nucro-Technics. (2025, March 30). OECD 474: In vivo Mammalian Micronucleus Test.
  • INCHEM. (n.d.). ICSC 0762 - 1,3-CYCLOHEXADIENE.
  • Tox Lab. (2025, April 10). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474).
  • Valdivia, P. A. (2014). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. PMC.
  • The Good Scents Company. (n.d.). 1,3-cyclohexadiene, 592-57-4.
  • Organisation for Economic Co-operation and Development. (1981, May 12). OECD Test Guideline 410: Repeated Dose Dermal Toxicity: 21/28-Day Study.
  • ResearchGate. (n.d.). Substituted cyclohexa-1,4-dienes as synthetic equivalents of....
  • Sun, D., Lee, J., Williams, B., & Liu, J. (2012). Cyclohexane 1,3-diones and their inhibition of mutant SOD1-dependent protein aggregation and toxicity in PC12 cells. PubMed.
  • Organisation for Economic Co-operation and Development. (2016, July 29). Test No. 474: Mammalian Erythrocyte Micronucleus Test.
  • U.S. Consumer Product Safety Commission. (2018, August 8). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl ester,.
  • La, D. K., & Lioy, P. J. (1998). Toxicology of 1,3-butadiene, chloroprene, and isoprene. PubMed.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: High-Fidelity Extraction of 1,3-Cyclohexadiene-1-Methanol from Botanical Matrices

Abstract This document provides a comprehensive guide for the extraction, purification, and analytical validation of 1,3-cyclohexadiene-1-methanol, a monoterpenoid alcohol, from plant samples. Recognizing that a standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the extraction, purification, and analytical validation of 1,3-cyclohexadiene-1-methanol, a monoterpenoid alcohol, from plant samples. Recognizing that a standardized protocol for this specific compound is not widely established, this guide synthesizes field-proven methodologies for analogous volatile and semi-volatile terpenoids. We present a multi-tiered approach, detailing three distinct extraction strategies—Steam Distillation, Optimized Solvent Extraction, and Supercritical Fluid Extraction (SFE)—to accommodate varying laboratory capabilities and research objectives, from bulk screening to high-purity isolation. The protocols are designed as self-validating systems, integrating purification workflows and rigorous analytical confirmation by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking to isolate and characterize this and similar cyclic monoterpenoids from complex botanical matrices.

Foundational Principles: Guiding Experimental Design

The successful isolation of 1,3-cyclohexadiene-1-methanol hinges on understanding its core physicochemical properties. As a monoterpenoid alcohol (C₇H₁₀O), it possesses moderate polarity due to the hydroxyl (-OH) group and significant volatility characteristic of its C10 terpenoid backbone. The conjugated double bond system within the cyclohexadiene ring may also render it susceptible to thermal degradation or isomerization under harsh conditions. Therefore, the ideal extraction and purification strategy must balance efficient recovery with the preservation of the molecule's structural integrity.

The choice of methodology should be a deliberate decision based on the following factors:

  • Thermal Stability: The compound's sensitivity to heat is a primary determinant. Methods involving high temperatures risk degradation.[1]

  • Yield vs. Purity: The end-goal dictates the approach. Initial screening may prioritize yield and speed, whereas isolation for bioassays demands the highest purity.

  • Resource Availability: Laboratory equipment, budget, and access to specialized solvents will influence the feasibility of each method.

  • Downstream Application: The intended use of the extract (e.g., analytical standard, bio-active ingredient) sets the requirements for residual solvent and purity levels.

Comparative Analysis of Primary Extraction Methodologies

Three primary extraction techniques are presented, each with distinct advantages and limitations. The selection should be guided by the specific research context and available resources.

Methodology Principle Advantages Disadvantages Ideal Application
Steam Distillation Co-distillation of volatile compounds with steam, followed by condensation and separation.[2][3][4]- Solvent-free extract, ensuring high purity.[2] - Cost-effective and scalable for large biomass quantities.[2] - Simple, well-established technique.[5]- Potential for thermal degradation or hydrolysis of sensitive compounds.[5][6] - Not efficient for less volatile or thermally labile molecules.[4]Initial screening, bulk extraction of essential oils, and isolation of thermally stable compounds.
Solvent Extraction Differential solubility of the target compound in a selected organic solvent.[7][8]- High extraction efficiency for a wide range of polarities. - Can be performed at room temperature to protect thermolabile compounds.[5]- Potential for co-extraction of undesirable matrix components (pigments, lipids). - Risk of residual solvent in the final extract. - Requires post-extraction solvent removal, often under vacuum.[8]Lab-scale extraction, recovery of heat-sensitive compounds, and when a broad spectrum of metabolites is desired.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (typically CO₂) as a tunable solvent.[9][10][11]- Low extraction temperatures preserve compound integrity.[9][11] - High selectivity achievable by tuning pressure and temperature.[12] - "Green" technique with no toxic solvent residue.[10][11]- High initial equipment investment cost.[12] - Optimization of parameters (pressure, temp, co-solvent) can be complex.High-purity extracts for pharmaceutical or food-grade applications, isolation of high-value compounds, and green chemistry initiatives.

Detailed Experimental Protocols

Protocol 3.1: Vacuum Steam Distillation

This method is adapted for enhanced preservation of the target compound by lowering the boiling point of water under vacuum.[13]

Objective: To extract volatile and semi-volatile compounds with minimal thermal degradation.

Materials:

  • Dried and coarsely ground plant material.

  • Distilled water.

  • Round-bottom flasks (boiling flask and biomass flask).

  • Heating mantle.

  • Still head, condenser, and receiving flask.

  • Vacuum pump and tubing.

  • Separatory funnel.

  • Sodium chloride (NaCl).

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Diethyl ether or Hexane (HPLC grade).

Procedure:

  • Preparation: Grind the dried plant material to a coarse powder to increase surface area. Add the material to the biomass flask.

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram. Fill the boiling flask halfway with distilled water. Ensure all glass joints are securely clamped and sealed.[13]

  • Initiate Vacuum: Connect the vacuum pump to the adapter on the receiving flask and reduce the system pressure. A lower pressure reduces the boiling point of water, protecting the analyte.[13]

  • Begin Distillation: Gently heat the boiling flask using the heating mantle. The goal is to generate steam that passes through the plant material, carrying the volatile 1,3-cyclohexadiene-1-methanol with it. Do not allow the temperature to rise above 50-60°C.[13]

  • Condensation & Collection: The vapor mixture of water and terpenoids will cool in the condenser and collect in the receiving flask as a two-phase liquid (hydrosol and essential oil). Continue the process until the condensate is no longer cloudy or milky, typically taking 1-2 hours.[13]

  • Liquid-Liquid Extraction: Transfer the collected distillate to a separatory funnel. Saturate the aqueous layer with NaCl to decrease the solubility of organic compounds.

  • Solvent Partitioning: Extract the aqueous phase three times with an equal volume of diethyl ether or hexane. Combine the organic layers.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and carefully remove the solvent using a rotary evaporator at low temperature (<30°C) to yield the crude extract.

Protocol 3.2: Optimized Solvent Extraction (Maceration)

Objective: To efficiently extract the target compound at ambient temperature.

Materials:

  • Air-dried and finely powdered plant material.

  • Extraction solvent: A hexane:ethyl acetate mixture (e.g., 85:15 v/v) is a good starting point for monoterpenoids.[7]

  • Erlenmeyer flask with stopper.

  • Orbital shaker.

  • Filtration apparatus (e.g., Büchner funnel or filter paper).

  • Rotary evaporator.

Procedure:

  • Maceration: Weigh 10 g of powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Solvation: Add 100 mL of the hexane:ethyl acetate solvent mixture to the flask. The ratio can be adjusted based on the polarity of the target compound.[7]

  • Agitation: Stopper the flask securely and place it on an orbital shaker. Agitate at a moderate speed (e.g., 150 rpm) for 24 hours at room temperature.

  • Filtration: Filter the mixture to separate the extract from the plant residue. Wash the residue with a small volume of fresh solvent to ensure complete recovery.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a bath temperature no higher than 35°C.

  • Storage: Transfer the resulting oleoresin to a sealed vial and store at -20°C until purification.

Integrated Purification and Isolation Workflow

A multi-step purification process is essential to isolate 1,3-cyclohexadiene-1-methanol from the crude extract.

dot

Caption: Workflow for the purification of 1,3-cyclohexadiene-1-methanol.

Step 1: Fractional Distillation Crude extracts, especially from steam distillation, contain a mixture of terpenoids with different boiling points.[6] Fractional distillation under reduced pressure separates these compounds based on volatility.[5][8] Monoterpenoid hydrocarbons will distill first, followed by their oxygenated derivatives like 1,3-cyclohexadiene-1-methanol.[5][6]

Step 2: Chromatographic Purification For high-purity isolation, chromatographic techniques are indispensable.[8][14]

  • Thin-Layer Chromatography (TLC): Use TLC as a rapid, inexpensive method to analyze the fractions from distillation and to develop a solvent system for column chromatography.[15]

  • Flash or Column Chromatography: Use silica gel as the stationary phase to separate the target compound from other constituents based on polarity.[7][15] Elute with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final polishing step to achieve >98% purity, Prep-HPLC is the method of choice.[15][16] A reverse-phase C18 column is typically effective for separating terpenoids.

Analytical Validation: The Self-Validating Protocol

Confirmation of the identity and purity of the isolated compound is a critical and non-negotiable final step.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for the identification and quantification of volatile and semi-volatile compounds.[14]

dot

GCMS_Analysis_Logic start Inject Purified Sample gc_column GC Separation (Based on Boiling Point & Polarity) start->gc_column ms_detector MS Detection (Ionization & Fragmentation) gc_column->ms_detector data_out Data Output ms_detector->data_out retention_time Retention Time (Compare to Standard) data_out->retention_time mass_spectrum Mass Spectrum (Unique Fragmentation Pattern) data_out->mass_spectrum identification Positive Identification retention_time->identification mass_spectrum->identification

Caption: Logical flow of compound identification using GC-MS.

Suggested GC-MS Parameters:

  • System: Agilent 7890B GC with 5977B MSD or equivalent.[17]

  • Column: DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[17]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[17]

  • Oven Program: Initial temperature of 50°C, hold for 2 min, then ramp at 5°C/min to 250°C, and hold for 5 min.[18]

  • Injector: 250°C, splitless mode.

  • MS Parameters: Ion source temperature at 230°C, electron ionization (EI) at 70 eV, scan range of 40-400 m/z.[18][19]

Validation Criteria: A positive identification is confirmed by matching both the retention time and the mass fragmentation pattern of the sample peak with those of a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS provides strong evidence of identity, NMR spectroscopy offers unambiguous structural confirmation.

  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule, revealing characteristic signals for the olefinic, allylic, and alcohol protons.

  • ¹³C NMR: Will determine the number of unique carbon environments, confirming the carbon skeleton.

  • 2D NMR (COSY, HSQC): These experiments are used to establish proton-proton and proton-carbon correlations, respectively, allowing for the complete assignment of the molecular structure.

The acquired spectra should be compared with literature data for 1,3-cyclohexadiene derivatives to confirm the structure.[20][21][22][23]

Laboratory Safety Protocols

Adherence to safety guidelines is mandatory when performing these protocols.

  • Solvent Handling: Always handle organic solvents such as hexane, diethyl ether, and ethyl acetate inside a certified chemical fume hood.[24] These solvents are flammable and can be toxic upon inhalation.[25]

  • Personal Protective Equipment (PPE): Safety goggles or a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[26][27]

  • Pressure Safety: When performing vacuum distillation or using SFE equipment, ensure all glassware is free of cracks and that high-pressure systems are operated by trained personnel according to the manufacturer's instructions.

  • Spill Management: Ensure that spill kits compatible with organic solvents are readily available in the laboratory.[26]

References

  • Vertex AI Search. (n.d.). Terpene Extraction Methods: Steam Distillation.
  • MDPI. (2013, June 19). Supercritical Fluid Extraction of Plant Flavors and Fragrances. Retrieved April 1, 2026, from [Link]

  • Unknown. (n.d.). Notes on Terpenes.
  • RSC Publishing. (n.d.). Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material. Retrieved April 1, 2026, from [Link]

  • Waters. (n.d.). Preparatory Chromatography of Natural Product Extracts Utilizing a UV-Based Open Access Walk-Up Purification Strategy. Retrieved April 1, 2026, from [Link]

  • PMC. (2017, June 10). Extraction and Analysis of Terpenes/Terpenoids. Retrieved April 1, 2026, from [Link]

  • IIP Series. (n.d.). EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES. Retrieved April 1, 2026, from [Link]

  • E3S Web of Conferences. (n.d.). The extraction of natural essential oils and terpenoids from plants by supercritical fluid. Retrieved April 1, 2026, from [Link]

  • Unknown. (2018, May 10). UNIT – II Terpenes.
  • Preprints.org. (2025, May 19). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. Retrieved April 1, 2026, from [Link]

  • PMC. (n.d.). Extraction of Volatile Oil from Aromatic Plants with Supercritical Carbon Dioxide: Experiments and Modeling. Retrieved April 1, 2026, from [Link]

  • Unknown. (n.d.). Precautions for Handling Organic Solvent.
  • LCGC International. (2025, June 17). Advances in Chromatographic Techniques for the Extraction and Characterization of Plant-Based Bioactive Compounds. Retrieved April 1, 2026, from [Link]

  • UPEI. (n.d.). Standard Operating Procedures for Working with Organic Solvents. Retrieved April 1, 2026, from [Link]

  • In Good Health. (2023, June 15). What Are Steam Distilled Terpenes?. Retrieved April 1, 2026, from [Link]

  • Unknown. (n.d.). TERPENOIDS There are many different classes of_naturally occurring compounds . Terpenoids also form a group of naturally occurr.
  • ExtraktLAB. (n.d.). Terpene Extraction. Retrieved April 1, 2026, from [Link]

  • Lab Manager. (2019, July 8). Using solvents safely in the lab. Retrieved April 1, 2026, from [Link]

  • Slideshare. (n.d.). 3.isolation and separation of terenoids. Retrieved April 1, 2026, from [Link]

  • Environmental Health and Safety. (n.d.). Organic Solvents. Retrieved April 1, 2026, from [Link]

  • IIP Series. (n.d.). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. Retrieved April 1, 2026, from [Link]

  • Goldleaf Scientific. (2019, August 18). Terpene Extraction SOP. Retrieved April 1, 2026, from [Link]

  • MDPI. (2021, January 25). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Retrieved April 1, 2026, from [Link]

  • PMC. (n.d.). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. Retrieved April 1, 2026, from [Link]

  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved April 1, 2026, from [Link]

  • Sonora Station. (n.d.). A comparison of techniques for extracting monoterpenoids from Juniperus (Cupressaceae) species. Retrieved April 1, 2026, from [Link]

  • ResearchGate. (2015, March 8). What is the best way to extract monoterpenes from small amounts of plant sample?. Retrieved April 1, 2026, from [Link]

  • Google Patents. (2009, December 10). US20090306386A1 - Plant Extract Obtained by an Extraction Method by Means of Solvents of Plant Origin.
  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved April 1, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes Electronic Supplementar. Retrieved April 1, 2026, from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved April 1, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY MATERIAL – SPME-GCMS ANALYSIS Analytical conditions VOCs were extracted using Solid Phase Microextraction (SPME). Retrieved April 1, 2026, from [Link]

  • SpectraBase. (n.d.). 1,3-Cyclohexadiene - Optional[1H NMR] - Spectrum. Retrieved April 1, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Spectra Analysis of Poly (1,3-cyclohexadiene). Retrieved April 1, 2026, from [Link]

  • MDPI. (2019, December 20). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved April 1, 2026, from [Link]

  • MDPI. (n.d.). Extraction and Identification of Effective Compounds from Natural Plants. Retrieved April 1, 2026, from [Link]

  • Shimadzu. (n.d.). Application Compendium of Comprehensive 2D GC Vol.1-5. Retrieved April 1, 2026, from [Link]

Sources

Application

Application Note: High-Resolution GC-MS Profiling of 1,3-Cyclohexadiene-1-methanol and its Monoterpenoid Derivatives

Executive Summary 1,3-Cyclohexadiene-1-methanol and its alkylated analogs (such as 4-(1-methylethyl)-1,3-cyclohexadiene-1-methanol and 4,6,6-trimethyl-1,3-cyclohexadiene-1-methanol) are critical oxygenated monoterpenes f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Cyclohexadiene-1-methanol and its alkylated analogs (such as 4-(1-methylethyl)-1,3-cyclohexadiene-1-methanol and 4,6,6-trimethyl-1,3-cyclohexadiene-1-methanol) are critical oxygenated monoterpenes frequently identified in the essential oils of medicinal plants[1]. These compounds are of high interest in pharmacognosy and drug development due to their potent antioxidant, antimicrobial, and cytoprotective properties. Analyzing these volatile constituents presents unique chromatographic challenges due to their thermal lability and the presence of numerous structural isomers in complex botanical matrices.

As a Senior Application Scientist, I have designed this protocol to establish a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology that ensures unambiguous structural elucidation and reliable quantification of these target analytes.

Mechanistic Context & Analytical Strategy

To achieve high-confidence analytical results, every parameter of the GC-MS system must be optimized based on the physicochemical properties of the target molecules.

  • Sample Introduction Causality: Plant extracts and essential oils are highly concentrated in terpenoids. A split injection technique (e.g., 1:25 ratio) is mandatory to prevent column overloading, which would otherwise lead to peak fronting, loss of theoretical plates, and co-elution of critical pairs[2].

  • Chromatographic Separation Causality: A slightly polar stationary phase (5% diphenyl / 95% dimethyl polysiloxane, such as HP-5MS) is selected. The π

    π interactions from the diphenyl groups selectively retard the conjugated diene system of 1,3-cyclohexadiene-1-methanol, effectively resolving it from co-extracted non-polar aliphatic terpenes[2].
  • Ionization Causality: Hard ionization via 70 eV Electron Ionization (EI) ensures the molecule undergoes predictable and reproducible fragmentation. This specific energy level is universally standardized, allowing the resulting mass spectra to be cross-validated against NIST or Wiley libraries with high confidence[1].

Workflow Visualization

GCMS_Workflow Prep 1. Sample Preparation Solvent Extraction & Filtration Inject 2. GC Injection Split Mode, 250°C Inlet Prep->Inject Sep 3. Capillary Separation HP-5MS Column, Temp Gradient Inject->Sep Ion 4. Electron Ionization (EI) 70 eV, 280°C Source Sep->Ion Detect 5. Mass Spectrometry Quadrupole, m/z 40-500 Ion->Detect Data 6. Data Interpretation NIST Library Matching & LRI Detect->Data

GC-MS analytical workflow for 1,3-cyclohexadiene-1-methanol detection.

Self-Validating Experimental Protocol

System Suitability & Quality Control

Before initiating the sample sequence, the analytical system must be validated to ensure data integrity:

  • Blank Verification: Inject 1.0 µL of pure extraction solvent. The baseline must exhibit no peaks with a signal-to-noise (S/N) ratio > 3 in the target retention window, confirming zero carryover.

  • Retention Index Calibration: Inject a standard C8​−C20​ n-alkane mixture under identical temperature programming. This allows the calculation of the Linear Retention Index (LRI), providing a secondary orthogonal data point for identification beyond mass spectral matching.

Sample Extraction and Preparation
  • Accurately weigh 50.0 mg of the essential oil or pulverized plant material into a 50 mL volumetric flask[1].

  • Add 1.0 mL of an internal standard solution (e.g., cyclohexanone or naphthalene at 150 µg/mL) to correct for any fluctuations in injection volume or detector response[1].

  • Dilute to the 50 mL mark with GC-grade ethyl acetate.

    • Causality: Ethyl acetate is chosen over hexane because its moderate polarity better solubilizes the hydroxylated moiety of 1,3-cyclohexadiene-1-methanol, ensuring quantitative recovery without extracting heavy, non-volatile matrix components.

  • Sonicate the mixture for 15 minutes at ambient temperature to maximize extraction yield.

  • Filter the extract through a 0.22 µm PTFE syringe filter directly into a 2 mL deactivated glass autosampler vial.

GC-MS Instrumental Method
  • Gas Chromatograph: Agilent 7890B (or equivalent) equipped with a split/splitless injector.

  • Column: HP-5MS capillary column (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

    • Causality: Constant flow mode automatically compensates for the increase in carrier gas viscosity at higher oven temperatures, maintaining stable retention times across the run.

  • Inlet Parameters: Temperature set to 250°C; Split ratio 1:25; Injection volume 1.0 µL[2].

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2.0 min.

    • Ramp 1: 5°C/min to 250°C.

    • Causality: A shallow thermal gradient of 5°C/min is critical; it provides the necessary theoretical plates to separate 1,3-cyclohexadiene-1-methanol from its closely eluting structural isomer, 1,4-cyclohexadiene-1-methanol.

    • Hold at 250°C for 5.0 min to bake out heavy matrix components[2].

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 280°C (EI mode, 70 eV)[2].

    • Solvent Delay: 3.0 min (protects the MS filament from the solvent front).

    • Scan Range: m/z 40 to 550 at a scan speed of 2000 amu/sec[2].

Quantitative Data & Spectral Interpretation

Identification is confirmed when the NIST library match factor exceeds 850, and the calculated LRI is within ± 5 units of established literature values. Quantitative data is summarized below for typical derivatives encountered in botanical matrices.

Table 1: GC-MS Analytical Characteristics of Target Analytes

AnalyteMolecular FormulaMolecular Weight ( g/mol )Typical Retention Time (min)*Major MS Fragments (m/z)
1,3-Cyclohexadiene-1-methanol, 4-(1-methylethyl)- C10​H16​O 152.237.45 - 7.83152 ( M+ ), 137, 109, 91, 79
4,6,6-Trimethyl-1,3-cyclohexadiene-1-methanol C10​H16​O 152.23~ 8.10152 ( M+ ), 137, 119, 91
Cyclohexanone (Internal Standard) C6​H10​O 98.14~ 4.5098 ( M+ ), 83, 55, 42

*Note: Absolute retention times are highly dependent on the specific column age, film thickness, and exact carrier gas velocity. Values are derived from standardized HP-5MS profiling[2][3][4].

References

  • Quality Control of Oleum Cinnamomi Assisted by Network Pharmacology Strategy - MDPI 1

  • HPLC and GC-MS Analysis of Five Medicinal Plants Used in Folk Medicine to Treat Respiratory Diseases in Jeddah, Saudi Arabia - Journal of Pioneering Medical Sciences 4

  • 4,6,6-Trimethyl-1,3-cyclohexadiene-1-methanol | C10H16O - PubChem3

  • Chromatographic Fingerprinting of Sarasvata Churna−an Ayurvedic Polyherbal Formulation for Epilepsy - Journal of Applied Pharmaceutical Science 2

Sources

Method

Synthesis of Novel Fragrance Compounds from 1,3-Cyclohexadiene-1-methanol: Application Notes and Protocols

Abstract This document provides a detailed guide for researchers and chemists on the synthesis of novel fragrance compounds utilizing 1,3-cyclohexadiene-1-methanol as a versatile starting material. We explore two primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers and chemists on the synthesis of novel fragrance compounds utilizing 1,3-cyclohexadiene-1-methanol as a versatile starting material. We explore two primary synthetic strategies to access a range of aromatic profiles: the direct esterification of the allylic alcohol to produce compounds with floral and fruity notes, and a two-step sequence involving oxidation to an aldehyde followed by a Diels-Alder cycloaddition to construct complex bicyclic structures characteristic of woody and spicy scents. The protocols herein are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices, ensuring both reproducibility and a foundational understanding for further derivatization and discovery in the field of fragrance chemistry.

Introduction

The structural complexity of a molecule is intrinsically linked to its olfactory properties. Within the fragrance industry, cyclic and bicyclic moieties are foundational scaffolds for a vast array of scents, from the freshness of floral notes to the warmth of woody and amber aromas.[1] 1,3-Cyclohexadiene-1-methanol presents itself as a compelling and underutilized precursor for the synthesis of such compounds. Its structure, featuring a reactive allylic alcohol and a conjugated diene system, offers multiple avenues for chemical transformation.

This guide moves beyond simple procedural outlines to provide a causative understanding of two robust synthetic pathways. By exploring both direct functionalization of the alcohol and a multi-step transformation involving the diene, we demonstrate the versatility of this starting material. The following protocols are grounded in established chemical principles and offer a gateway to a new family of fragrance ingredients.

Part 1: Synthesis of Floral and Fruity Esters via Fischer Esterification

Scientific Rationale

Esterification is a cornerstone of fragrance synthesis, responsible for many of the fruity and floral notes found in nature and perfumery.[2][3] The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The mechanism involves the protonation of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the ester.

By reacting 1,3-cyclohexadiene-1-methanol with various carboxylic acids, a library of novel esters can be generated, each with a potentially unique scent profile. For this protocol, we will focus on the synthesis of 1,3-cyclohexadien-1-ylmethyl acetate, a foundational ester expected to possess a fresh, green, and floral-fruity aroma. The reaction equilibrium is driven towards the product by using an excess of one of the reagents, in this case, acetic anhydride, which also serves to consume the water produced.[5]

Workflow for Fragrance Synthesis from 1,3-Cyclohexadiene-1-methanol

G cluster_start Starting Material cluster_path1 Pathway 1: Esterification cluster_path2 Pathway 2: Oxidation & Cycloaddition start 1,3-Cyclohexadiene-1-methanol esterification Fischer Esterification (e.g., Acetic Anhydride, H₂SO₄) start->esterification Direct Functionalization oxidation Selective Oxidation (MnO₂) start->oxidation Step 1 product1 Fragrant Esters (Floral, Fruity Notes) esterification->product1 aldehyde 1,3-Cyclohexadiene-1-carbaldehyde oxidation->aldehyde diels_alder Diels-Alder Reaction (e.g., Methyl Acrylate) aldehyde->diels_alder Step 2 product2 Bicyclic Adducts (Woody, Spicy Notes) diels_alder->product2

Caption: Overall synthetic workflow.

Detailed Protocol 1: Synthesis of 1,3-Cyclohexadien-1-ylmethyl Acetate

Objective: To synthesize a fragrant ester via acid-catalyzed esterification.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Volume/MassProperties
1,3-Cyclohexadiene-1-methanolC₇H₁₀O110.15505.51 gStarting alcohol
Acetic Anhydride(CH₃CO)₂O102.09757.66 g (7.1 mL)Acylating agent and water scavenger. Corrosive, lachrymator.
Sulfuric Acid (conc.)H₂SO₄98.08~12-3 dropsAcid catalyst. Highly corrosive.
Diethyl Ether(C₂H₅)₂O74.12-~100 mLExtraction solvent. Highly flammable.
Saturated Sodium BicarbonateNaHCO₃84.01-~50 mLAqueous solution for neutralization.
Anhydrous Magnesium SulfateMgSO₄120.37-~5 gDrying agent.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-cyclohexadiene-1-methanol (5.51 g, 50 mmol).

  • Reagent Addition: In a fume hood, add acetic anhydride (7.1 mL, 75 mmol) to the flask. Cool the mixture in an ice-water bath.

  • Catalyst Addition: While stirring, slowly add 2-3 drops of concentrated sulfuric acid. The addition is exothermic. Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The product ester will have a higher Rf value than the starting alcohol.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of cold deionized water.

  • Workup - Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Workup - Neutralization: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

  • Workup - Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 1,3-cyclohexadien-1-ylmethyl acetate.

Expected Results:

  • Yield: 75-85%

  • Appearance: Colorless to pale yellow oil.

  • Odor Profile: Fresh, green, slightly fruity with floral (muguet-like) undertones.[6]

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.

Part 2: Synthesis of Complex Bicyclic Fragrances

Scientific Rationale

This pathway accesses more complex molecular architectures, often associated with woody, spicy, or ambery notes. The strategy involves two distinct transformations: a selective oxidation followed by a cycloaddition.

Step 1: Oxidation. The allylic alcohol of the starting material can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, 1,3-cyclohexadiene-1-carbaldehyde. For this transformation, activated manganese dioxide (MnO₂) is the reagent of choice.[7] It is a mild and highly selective oxidant for allylic and benzylic alcohols, operating under neutral conditions and minimizing the risk of over-oxidation to the carboxylic acid or aromatization of the diene ring.[8][9] The reaction is heterogeneous, occurring on the surface of the MnO₂ solid.[9]

Step 2: Diels-Alder Cycloaddition. The resulting 1,3-cyclohexadiene-1-carbaldehyde is an electron-rich diene, primed for a [4+2] cycloaddition reaction with an electron-deficient dienophile.[10][11] This reaction, a Nobel prize-winning transformation, is exceptionally powerful for forming six-membered rings with high stereocontrol.[12] By reacting the diene with a dienophile such as methyl acrylate, a bicyclo[2.2.2]octene scaffold is formed. The resulting bicyclic aldehyde is a valuable fragrance intermediate, and its structure is a common motif in woody odorants.

Mechanism for Two-Step Synthesis of Bicyclic Fragrances

G cluster_step1 Step 2.1: Selective Oxidation cluster_step2 Step 2.2: Diels-Alder Cycloaddition start_mol 1,3-Cyclohexadiene-1-methanol reagent1 MnO₂ (Activated) start_mol->reagent1 intermediate_mol 1,3-Cyclohexadiene-1-carbaldehyde reagent1->intermediate_mol Heterogeneous Oxidation dienophile Methyl Acrylate (Dienophile) intermediate_mol->dienophile [4+2] Cycloaddition product_mol Bicyclo[2.2.2]octene Adduct (Woody/Spicy Fragrance) dienophile->product_mol

Caption: Reaction sequence for bicyclic fragrance synthesis.

Detailed Protocol 2.1: Oxidation to 1,3-Cyclohexadiene-1-carbaldehyde

Objective: To selectively oxidize the allylic alcohol to an aldehyde using activated MnO₂.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Volume/MassProperties
1,3-Cyclohexadiene-1-methanolC₇H₁₀O110.15202.20 gStarting alcohol
Activated Manganese DioxideMnO₂86.94~25022.0 g (10 eq)Heterogeneous oxidant. Must be activated.
Dichloromethane (DCM)CH₂Cl₂84.93-150 mLSolvent. Volatile and suspected carcinogen.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add activated manganese dioxide (22.0 g).

  • Substrate Addition: Dissolve 1,3-cyclohexadiene-1-methanol (2.20 g, 20 mmol) in 150 mL of dichloromethane and add the solution to the flask containing the MnO₂.

  • Reaction: Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: The reaction is typically complete within 4-6 hours. Monitor the disappearance of the starting material by TLC or GC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM (3 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 1,3-cyclohexadiene-1-carbaldehyde is often of sufficient purity for the next step. If necessary, it can be purified by distillation under reduced pressure.

Detailed Protocol 2.2: Diels-Alder Cycloaddition with Methyl Acrylate

Objective: To construct a bicyclic fragrance precursor via a [4+2] cycloaddition.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Volume/MassProperties
1,3-Cyclohexadiene-1-carbaldehydeC₇H₈O108.1418.5 (crude)~2.0 gDiene from Protocol 2.1
Methyl AcrylateC₄H₆O₂86.0927.82.40 g (2.5 mL)Dienophile. Lachrymator and flammable.
TolueneC₇H₈92.14-20 mLSolvent.

Procedure:

  • Reaction Setup: In a sealed pressure tube equipped with a stir bar, dissolve the crude 1,3-cyclohexadiene-1-carbaldehyde (~2.0 g, 18.5 mmol) in 20 mL of toluene.

  • Reagent Addition: Add methyl acrylate (2.5 mL, 27.8 mmol, 1.5 eq).

  • Reaction: Seal the tube and heat the mixture at 110-120 °C for 12-18 hours.

  • Monitoring: Allow the reaction to cool to room temperature. Check for the consumption of the starting aldehyde by TLC or GC-MS.

  • Isolation: Remove the toluene and excess methyl acrylate under reduced pressure.

  • Purification: The resulting crude bicyclic adduct can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the endo and exo isomers.

Expected Results:

  • Yield: 60-75% over two steps.

  • Appearance: A viscous, colorless, or pale yellow oil.

  • Odor Profile: Complex, with potential woody, spicy, and slightly fruity notes. The exact profile will depend on the isomeric ratio.

  • Characterization: The structure of the major and minor isomers should be confirmed by NMR spectroscopy (¹H, ¹³C, COSY) and mass spectrometry.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Acetic anhydride and concentrated sulfuric acid are highly corrosive. Handle with extreme care.

  • Organic solvents like diethyl ether and dichloromethane are flammable and/or volatile. Avoid open flames and ensure proper ventilation.

  • The Diels-Alder reaction is performed under pressure at elevated temperatures. Use a blast shield and ensure the pressure tube is properly sealed and rated for the reaction conditions.

Conclusion

1,3-Cyclohexadiene-1-methanol serves as an exemplary scaffold for the development of novel fragrance ingredients. The protocols detailed in this guide illustrate two divergent and powerful synthetic strategies. Direct esterification provides a straightforward and efficient route to compounds with desirable floral and fruity characteristics. In contrast, the two-step oxidation and Diels-Alder cycloaddition pathway opens the door to more complex bicyclic structures, a domain rich with woody and spicy olfactory profiles. These methodologies provide a solid foundation for researchers to not only replicate these syntheses but also to expand upon them by exploring a wider range of carboxylic acids and dienophiles, thereby broadening the accessible spectrum of new and exciting aroma compounds.

References

  • Casson, S., et al. (2012). Safety Challenges on Runaway Reactions: The Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. Available at: [Link]

  • García-García, P., & Gotor-Fernández, V. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules. Available at: [Link]

  • Poulsen, T. B., & Jørgensen, K. A. (2008). Catalytic Asymmetric Friedel–Crafts Reactions of Electron-Rich Alkenes. Chemical Reviews.
  • European Patent Office. (1988). Cyclohexane-, cyclohexene- and cyclohexadiene, bicyclo[2.2.1]heptane and bicyclo [2.2.1]heptenecarboxylic acid esters, and also perfume compositions and perfumed products which contain one or more of said compounds as perfume component. EP0251370A1.
  • American Chemical Society. (2024). Pd-Catalyzed Enantioselective Three-Component Carboamination of 1,3-Cyclohexadiene.
  • Reis, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Beilstein Journals. (2022). Synthesis of odorants in flow and their applications in perfumery. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lin, Z., et al. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2008). Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts. Organic Chemistry Portal. Available at: [Link]

  • Anonymous. Synthesis of Fragrant Esters. Available at: [Link]

  • American Chemical Society. (2022). Diels–Alder Reaction of Photochemically Generated (E)-Cyclohept-2-enones: Diene Scope, Reaction Pathway, and Synthetic Application. The Journal of Organic Chemistry. Available at: [Link]

  • Harfenist, M., Bavley, A., & Lazier, W. A. (1954). The Oxidation of Allyl and Benzyl Alcohols to the Aldehydes. Journal of Organic Chemistry.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • Google Patents. (1985). Cyclohexane derivatives in fragrance compositions. US4504412A.
  • Kadow, M., et al. (2022). Synthesis of odorants in flow and their applications in perfumery. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2016). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. RSC Advances. Available at: [Link]

  • ResearchGate. (2004).
  • ResearchGate. (2013). Synthesis of Fragrance 1-(3,3-dimethylcyclohexyl)Ethyl Acetate. Available at: [Link]

  • ResearchGate. (2022).
  • Organic Chemistry Portal. (2016). Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. Available at: [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available at: [Link]

  • Google Patents. (2004). Fragrance composition. EP1484084A1.
  • MDPI. (2020). Diels–Alder Cycloaddition Reactions. Encyclopedia. Available at: [Link]

  • The Good Scents Company. 2,4-dimethyl-3-cyclohexene-1-methanol floralol (IFF). Available at: [Link]

  • JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • Zarzo, M., & Stanton, D. T. (2009). Understanding the underlying dimensions in perfumers' odor perception space as a basis for developing meaningful odor maps.
  • ResearchGate. (2003). Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf) 3 ·2H 2 O and Ultrahigh Pressures.
  • Osaka University. (2014). Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions. Osaka University.
  • TRUNNANO. (2023). Oxidation with Manganese Dioxide. Available at: [Link]

  • The Chemical Society of Japan. (1990). Oxidation of Alcohols with Electrolytic Manganese Dioxide. Its Application for the Synthesis of Insect Pheromones. Bulletin of the Chemical Society of Japan.
  • Frontiers. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]

  • MDPI. (2025). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2017). The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V2O5@TiO2 under simulated solar light irradiation. Green Chemistry. Available at: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for 1,3-Cyclohexadiene-1-methanol

Scientific Rationale & Target Applications 1,3-Cyclohexadiene-1-methanol and its substituted derivatives (e.g., 4,6,6-trimethyl-1,3-cyclohexadiene-1-methanol) are highly versatile building blocks in organic synthesis. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Applications

1,3-Cyclohexadiene-1-methanol and its substituted derivatives (e.g., 4,6,6-trimethyl-1,3-cyclohexadiene-1-methanol) are highly versatile building blocks in organic synthesis. They are frequently utilized in the development of complex flavor and fragrance profiles—where saturation states dictate olfactory notes ranging from balsamic to camphoraceous —and in the structural elucidation of natural products such as cerambycid beetle semiochemicals .

The conjugated diene system presents a critical synthetic divergence: it can be exhaustively reduced to the fully saturated cyclohexanemethanol, or selectively reduced to isolate the monoene intermediate (cyclohexene-1-methanol). Achieving high yield and purity for either target requires precise control over catalyst selection, hydrogen pressure, and reaction kinetics.

Mechanistic Causality: Thermodynamic vs. Kinetic Control

The successful execution of these protocols relies on understanding the causality behind catalyst-substrate interactions:

  • Exhaustive Hydrogenation (Thermodynamic Control): When using standard Palladium on Carbon (Pd/C), the unpoisoned metal surface provides highly active sites for the dissociative chemisorption of hydrogen. The conjugated diene rapidly adsorbs and undergoes sequential hydride transfers. Because the intermediate monoene lacks sufficient steric hindrance to prevent re-adsorption, the reaction is driven entirely to the thermodynamic sink: complete saturation.

  • Selective Partial Hydrogenation (Kinetic Control): To isolate the monoene, a deactivated Lindlar-type catalyst (Pd/CaCO₃ poisoned with lead acetate) is required . The lead and supplementary quinoline selectively block the most active catalytic sites. The highly reactive conjugated diene can still coordinate to the remaining sites and undergo a single reduction. However, the resulting monoene is significantly less reactive and cannot effectively compete with the poisons for surface coordination. This kinetic trap forces the monoene to desorb rapidly, halting the reaction before over-reduction occurs.

Experimental Workflows

HydrogenationWorkflow SM 1,3-Cyclohexadiene-1-methanol (Conjugated Diene) Path1 Exhaustive Hydrogenation Catalyst: 10% Pd/C H2 (1-3 atm) SM->Path1 Unrestricted H2 Transfer Path2 Selective Partial Hydrogenation Catalyst: Lindlar (Pd/CaCO3/Pb) H2 (1 atm) + Quinoline SM->Path2 Poisoned Surface Prod1 Cyclohexanemethanol (Fully Saturated Alcohol) Path1->Prod1 Complete Reduction Prod2 Cyclohexene-1-methanol (Monoene Intermediate) Path2->Prod2 Desorption Kinetics

Fig 1. Divergent catalytic hydrogenation pathways for 1,3-cyclohexadiene-1-methanol.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected quantitative outcomes for both hydrogenation pathways.

ParameterExhaustive HydrogenationSelective Partial Hydrogenation
Target Product CyclohexanemethanolCyclohexene-1-methanol
Catalyst System 10% Pd/C (Unpoisoned)Lindlar Catalyst (Pd/CaCO₃/Pb)
Additives NoneQuinoline (Catalyst Poison)
Solvent Ethyl Acetate or EthanolMethanol
H₂ Pressure 1–3 atm1 atm (Strictly controlled)
Reaction Time 4–6 hours (to completion)2–4 hours (Volumetric cutoff)
Expected Yield >90%75–85%
Validation Metric GC-MS: m/z 114 (Complete saturation)GC-MS: m/z 112 (Monoene isolation)

Detailed Experimental Protocols

Protocol A: Exhaustive Hydrogenation to Cyclohexanemethanol

This protocol is designed as a self-validating system where complete consumption of the diene and monoene mass signatures guarantees product purity.

  • Preparation & Safety Purge: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-cyclohexadiene-1-methanol (1.10 g, 10.0 mmol) in anhydrous ethyl acetate (25 mL). Seal the flask with a rubber septum and purge the solution with argon gas for 5 minutes.

  • Catalyst Addition: Briefly remove the septum under a positive flow of argon and carefully add 10% Pd/C (106 mg, ~1 mol% Pd). Caution: Pd/C is highly pyrophoric when dry and exposed to solvent vapors; strict adherence to the argon blanket is mandatory.

  • Atmosphere Exchange: Connect a hydrogen balloon (or a Parr hydrogenator set to 2 atm) to the flask via a needle. Evacuate the flask using a vacuum line and backfill with H₂. Repeat this pump-purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction Execution: Stir the black suspension vigorously at 25 °C for 4–6 hours.

  • Self-Validation (Monitoring): At the 4-hour mark, extract a 0.1 mL aliquot, filter through a micro-plug of silica, and analyze via GC-MS. The reaction is complete only when the starting material (m/z 110) and the monoene intermediate (m/z 112) have fully converged into the saturated product (m/z 114).

  • Workup & Isolation: Purge the flask thoroughly with argon to displace all residual hydrogen. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with an additional 15 mL of ethyl acetate. Concentrate the filtrate under reduced pressure to yield cyclohexanemethanol as a colorless oil.

Protocol B: Selective Partial Hydrogenation to Cyclohexene-1-methanol

This protocol utilizes volumetric hydrogen tracking to prevent over-reduction, ensuring kinetic control is maintained.

  • Preparation: Dissolve 1,3-cyclohexadiene-1-methanol (1.10 g, 10.0 mmol) in anhydrous methanol (25 mL) in a two-neck flask connected to a gas burette to accurately measure H₂ uptake.

  • Catalyst & Poison Addition: Add Lindlar catalyst (5 wt% Pd on CaCO₃ poisoned with lead, 250 mg) and exactly 3 drops of synthetic quinoline. The quinoline acts as a supplementary poison to further suppress the reduction of the resulting monoene.

  • Atmosphere Exchange: Purge the system with argon, followed by three pump-purge cycles with H₂ gas. Set the system to exactly 1 atm of H₂.

  • Reaction & Volumetric Tracking: Stir the mixture at 25 °C. Monitor the gas burette continuously. The reaction must be terminated the moment exactly 1 molar equivalent of H₂ (approx. 245 mL at 25 °C and 1 atm) has been consumed. The rate of H₂ uptake will noticeably decelerate at this inflection point.

  • Quench (Self-Validation): Immediately upon reaching the volumetric threshold, stop the stirring and aggressively flush the system with argon to arrest the reaction.

  • Workup & Isolation: Filter the mixture through Celite, wash with methanol, and concentrate the filtrate. Purify the crude oil via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to remove the quinoline and isolate the target cyclohexene-1-methanol.

References

  • Title: US Patent 6,177,400 B1 - Unsaturated ketones and their use in perfumery Source: Google Patents URL
  • Title: Semiochemistry of Cerambycid Beetles: Interactions Among Pheromones, Host Plant Volatiles, and Density Dependent Effects Source: eScholarship (University of California) URL: [Link]

  • Title: US Patent 3,928,456 A - Cycloaliphatic unsaturated ketones as odour- and taste-modifying agents Source: Google Patents URL
Method

How to isolate 1,3-cyclohexadiene-1-methanol using preparative HPLC

Application Note: High-Purity Isolation of 1,3-Cyclohexadiene-1-methanol via Preparative RP-HPLC Executive Summary & Chemical Context 1,3-cyclohexadiene-1-methanol is a highly reactive monoterpenoid derivative and a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Purity Isolation of 1,3-Cyclohexadiene-1-methanol via Preparative RP-HPLC

Executive Summary & Chemical Context

1,3-cyclohexadiene-1-methanol is a highly reactive monoterpenoid derivative and a critical intermediate in both natural product synthesis and drug discovery. It has been identified as a key volatile constituent in medicinal plants such as Cuminum cyminum[1] and Sedum ewersii[2]. Isolating this conjugated diene alcohol presents a unique chromatographic challenge: the molecule is susceptible to autoxidation and thermally induced Diels-Alder dimerization, and many polar or labile compounds degrade under the harsh acidic or basic conditions typically used in standard HPLC[3].

To achieve >99% purity without degrading the target molecule, we employ a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology. This guide details the causal mechanisms, scale-up mathematics, and step-by-step protocols required for successful isolation.

Causality in Method Development: The "Why" Behind the Workflow

As an Application Scientist, method development must be driven by the physicochemical properties of the target analyte.

  • Stationary Phase Selection (C18): 1,3-cyclohexadiene-1-methanol exhibits a bimodal interaction profile. The primary hydroxyl (-OH) group provides sufficient polarity for solvation in aqueous mobile phases, while the conjugated diene ring drives hydrophobic adsorption onto the C18 alkyl chains[4].

  • Mobile Phase Selection (Neutral Water/Acetonitrile): Because conjugated dienes can be acid-sensitive, we avoid harsh modifiers like Trifluoroacetic acid (TFA). Acetonitrile (MeCN) is selected over methanol due to its lower viscosity and lower UV cutoff, which is critical for maintaining low backpressure on preparative columns and ensuring a stable baseline[4].

  • Detection Wavelength (254 nm): The 1,3-diene system exhibits a strong π→π∗ electronic transition, yielding a characteristic UV absorbance maximum near 254 nm. This intrinsic chromophore allows for highly selective fraction triggering without the need for destructive mass spectrometry (MS) during the preparative run.

Bimodal interaction mechanism dictating RP-HPLC retention of the target molecule.

Self-Validating Protocol Design

A robust preparative workflow must be a self-validating system. This means the analytical method must perfectly predict the preparative outcome, and a post-run analytical check must confirm the purity of the isolated fraction. To ensure smooth up-scaling, the analytical and preparative columns must be packed with the identical stationary phase chemistry and particle size[5].

Self-validating workflow for the preparative isolation of 1,3-cyclohexadiene-1-methanol.

Step-by-Step Experimental Methodology

Phase I: Sample Preparation

  • Dissolve the crude extract or synthetic mixture in a 1:1 (v/v) mixture of HPLC-grade Water and Acetonitrile to achieve a sample concentration of 50 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter. Causality: Particulate matter will rapidly foul the frit of a preparative column, leading to catastrophic pressure spikes and column degradation[4].

Phase II: Analytical Validation & Linear Scale-Up Before committing large volumes of crude material, validate the separation on an analytical C18 column (4.6 mm × 250 mm, 5 µm). Once the retention time and resolution are confirmed, scale the method to the preparative column (21.2 mm × 250 mm, 5 µm) using the linear velocity scale-up formula[5]:

Fprep​=Fanal​×(Dprep​/Danal​)2

Where F is flow rate and D is the column inner diameter. For our system: 1.0 mL/min×(21.2/4.6)2=21.2 mL/min .

Phase III: Preparative HPLC Isolation

  • Mount the preparative C18 column and equilibrate with 20% MeCN (Mobile Phase B) for 5 column volumes at 21.2 mL/min.

  • Inject 425 µL of the filtered sample.

  • Execute the gradient elution profile (see Table 2).

  • Monitor the UV absorbance at 254 nm. Configure the fraction collector to trigger on a slope/threshold >50 mAU to capture the 1,3-cyclohexadiene-1-methanol peak.

Phase IV: Post-Purification Handling (Critical Step) Conjugated dienes are highly reactive.

  • Immediately pool the collected fractions.

  • Remove the acetonitrile using a rotary evaporator. Crucial Causality: The water bath temperature must be strictly maintained below 30°C. Elevated temperatures will induce Diels-Alder dimerization of the diene.

  • Lyophilize the remaining aqueous layer to yield the pure 1,3-cyclohexadiene-1-methanol.

  • Self-Validation: Re-dissolve 1 mg of the isolated product in 1 mL of mobile phase and inject it into the analytical HPLC system to confirm >99% purity. Store the final product under Argon at -20°C.

Quantitative Data Summaries

Table 1: Analytical vs. Preparative Scale-Up Parameters

ParameterAnalytical ScalePreparative Scale
Column Dimensions 4.6 × 250 mm21.2 × 250 mm
Stationary Phase C18, 5 µmC18, 5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 20 µL425 µL
Detection Wavelength 254 nm254 nm

Table 2: Gradient Elution Profile (Water / Acetonitrile)

Time (min)% Water (A)% Acetonitrile (B)Chromatographic Purpose
0.08020Initial Injection & Loading
5.08020Isocratic Hold (Focusing)
20.04060Linear Gradient (Elution)
25.0595Column Wash (Remove Hydrophobes)
30.08020Re-equilibration

References

  • Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Source: National Institutes of Health (NIH). 1

  • The Volatile Compounds Composition of Different Parts of Wild Kazakhstan Sedum ewersii Ledeb. Source: MDPI. 2

  • Key Concepts and Considerations of Preparative Liquid Chromatography. Source: Welch Materials. 4

  • Solving Prep-HPLC Challenges in Early Drug Discovery. Source: Syngene International. 3

  • General tips for preparative HPLC Technical Note. Source: MZ-Analysentechnik GmbH.5

Sources

Application

1,3-cyclohexadiene-1-methanol oxidation to cycloaliphatic ketones

An Application Guide to the Selective Oxidation of 1,3-Cyclohexadiene-1-methanol to Cycloaliphatic Ketones Introduction: The Synthetic Value of Cycloaliphatic Ketones The transformation of allylic alcohols into α,β-unsat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Selective Oxidation of 1,3-Cyclohexadiene-1-methanol to Cycloaliphatic Ketones

Introduction: The Synthetic Value of Cycloaliphatic Ketones

The transformation of allylic alcohols into α,β-unsaturated carbonyl compounds is a foundational reaction in modern organic synthesis. Cycloaliphatic ketones, in particular, are pivotal structural motifs found in a wide array of natural products and serve as versatile intermediates in the development of pharmaceuticals.[1][] Their synthesis demands a high degree of chemoselectivity, especially when the substrate, such as 1,3-cyclohexadiene-1-methanol, contains additional reactive sites like a conjugated diene system. The primary challenge lies in oxidizing the primary allylic alcohol to the corresponding aldehyde without affecting the sensitive double bonds or causing unwanted rearrangements.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective oxidation of 1,3-cyclohexadiene-1-methanol. We will explore the mechanistic underpinnings of this transformation, compare the efficacy of various modern oxidizing agents, and provide detailed, validated protocols to ensure reproducible and high-yielding results.

Mechanistic Principles: Achieving Chemoselective Oxidation

The selective oxidation of an allylic alcohol in the presence of a diene is governed by the ability of the chosen reagent to differentiate between the hydroxyl group and the π-systems of the double bonds. For many reagents, the oxidation of the alcohol is mechanistically favored over epoxidation of the olefin.[3][4] The general pathway involves two key steps:

  • Activation of the Alcohol: The alcohol's hydroxyl group attacks the oxidant (e.g., a hypervalent iodine, chromium, or activated sulfur species) to form a reactive intermediate, such as a periodinane ester, chromate ester, or an alkoxysulfonium salt.[5][6][7]

  • Elimination: A base, which can be an external amine or the conjugate base of the oxidant itself, abstracts the proton on the carbinol carbon (the carbon bearing the oxygen). This initiates an elimination cascade, breaking the C-H and O-X (where X is the oxidant) bonds to form the new C=O double bond and release the reduced oxidant.

The large primary kinetic isotope effect observed in similar oxidations confirms that the breaking of this C-H bond is often the rate-limiting step.[4] This mechanistic requirement provides the basis for the high selectivity observed, as the reaction is directed by the position of the hydroxyl group.

Caption: A simplified two-step mechanism for allylic alcohol oxidation.

Comparative Analysis of Key Oxidizing Agents

The choice of oxidant is the most critical parameter for a successful transformation. The ideal reagent should offer high yield and selectivity under mild conditions, tolerate other functional groups, and be practical regarding safety, cost, and ease of workup. Below is a comparison of several leading methods for the oxidation of allylic alcohols.

Reagent/SystemTypical ConditionsKey AdvantagesKey Disadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room Temp[6][8]Excellent yields, very mild (neutral pH), short reaction times, high functional group tolerance.[6][9][10]Potentially explosive (shock-sensitive), relatively expensive, difficult for large-scale reactions.[6]
Swern Oxidation (COCl)₂, DMSO, Et₃NHigh yields, metal-free, mild conditions, aldehydes are not over-oxidized.[11][12]Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide byproduct.[13][14]
Manganese Dioxide (MnO₂) CH₂Cl₂ or Hexane, RefluxMild, highly selective for allylic/benzylic alcohols, heterogeneous (easy workup).[14][15][16]Requires a large excess of freshly activated MnO₂, reaction times can be long, activity can be variable.
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room TempReliable, commercially available, effective for primary allylic alcohols.[17]Toxic (Cr(VI) reagent), requires stoichiometric amounts, can be acidic leading to side reactions.[18]

Detailed Experimental Protocols

Here we provide detailed, step-by-step protocols for the oxidation of 1,3-cyclohexadiene-1-methanol using two highly effective methods: Dess-Martin Periodinane (DMP) and Swern Oxidation.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

Principle: This method uses a hypervalent iodine compound to achieve a mild and rapid oxidation at room temperature, making it ideal for sensitive substrates.[6][10]

Safety Precautions:

  • Handle DMP with extreme caution. It is shock-sensitive and potentially explosive, especially upon heating.

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials & Reagents:

  • 1,3-cyclohexadiene-1-methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)[8]

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Caption: Experimental workflow for the Dess-Martin Oxidation.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 1,3-cyclohexadiene-1-methanol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).

  • With vigorous stirring, add Dess-Martin Periodinane (1.5 eq) in a single portion at room temperature.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.[8]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer three times with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure cycloaliphatic ketone.

Protocol 2: Swern Oxidation

Principle: This classic, metal-free oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base. It is highly reliable but requires strict temperature control.[12][13]

Safety Precautions:

  • Oxalyl chloride is corrosive and toxic; handle only in a fume hood.

  • The reaction generates carbon monoxide, a toxic gas. Ensure adequate ventilation.

  • The byproduct, dimethyl sulfide (DMS), is volatile and has a strong, unpleasant odor.[13]

  • Maintain cryogenic temperatures to avoid side reactions.[13]

Materials & Reagents:

  • 1,3-cyclohexadiene-1-methanol (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Anhydrous Triethylamine (Et₃N) (5.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with thermometer, dropping funnels

  • Dry ice/acetone bath (-78 °C)

Caption: Experimental workflow for the Swern Oxidation.

Step-by-Step Procedure:

  • To a flame-dried three-neck flask equipped with a thermometer and dropping funnels under N₂, add anhydrous CH₂Cl₂ and oxalyl chloride (1.5 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of anhydrous DMSO (3.0 eq) in CH₂Cl₂ dropwise via a dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.[13]

  • Add a solution of 1,3-cyclohexadiene-1-methanol (1.0 eq) in CH₂Cl₂ dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 eq) dropwise. A thick white precipitate will form. Stir the mixture for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Incomplete Reaction - Inactive or insufficient oxidant. - Reaction temperature too low (for Swern). - Insufficient reaction time.- Use freshly opened or prepared reagents. For MnO₂, ensure it is fully activated. - Double-check temperature control. - Monitor carefully by TLC and extend reaction time if necessary.
Low Yield - Product volatility during concentration. - Side reactions due to temperature fluctuations or moisture. - Difficult purification.- Use a cold trap and be gentle during rotary evaporation. - Ensure anhydrous conditions and strict temperature control. - Optimize chromatography conditions (e.g., use a less polar eluent system).
Formation of Byproducts - Over-oxidation (with stronger oxidants like Jones reagent). - Isomerization of double bonds. - Pummerer rearrangement (Swern).- Choose a milder reagent like DMP or MnO₂.[14] - Maintain neutral or mildly basic workup conditions. - Strictly adhere to the -60 °C temperature limit during Swern reagent formation and alcohol addition.[13]

Conclusion

The selective oxidation of 1,3-cyclohexadiene-1-methanol to its corresponding cycloaliphatic aldehyde is a critical transformation for accessing valuable synthetic intermediates. The choice of oxidant dictates the success of the reaction. For high functional group tolerance and operational simplicity at room temperature, Dess-Martin Periodinane is an excellent choice, albeit with safety and cost considerations. For a robust, metal-free alternative that delivers high yields, the Swern oxidation is a powerful tool, provided that strict cryogenic temperature control is maintained. By understanding the mechanistic principles and carefully following validated protocols, researchers can confidently and efficiently synthesize these important cycloaliphatic ketones for applications in drug discovery and beyond.

References

  • The Mechanism of Oxidation of Allylic Alcohols to α,β-Unsaturated Ketones by Cytochrome P450. Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • The mechanism of oxidation of allylic alcohols to alpha,beta-unsaturated ketones by cytochrome P450. PubMed. Available at: [Link]

  • Jones Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Dess–Martin periodinane. Wikipedia. Available at: [Link]

  • Oxidation with chromium(VI) complexes. Wikipedia. Available at: [Link]

  • Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. J. Org. Chem. Available at: [Link]

  • Swern Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Benzylic and Allylic Alcohol Oxidation. Scribd. Available at: [Link]

  • Video: Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. Available at: [Link]

  • Applications of Chromium(VI) Complexes as Oxidants in Organic Synthesis. Der Pharma Chemica. Available at: [Link]

  • Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. Springer. Available at: [Link]

  • Kinetic and Mechanistic Investigation of Chromium (VI)-Mediated Oxidation of Primary and Secondary Alcohols. IJSAT. Available at: [Link]

  • Lecture 10 - Dess-Martin periodinane oxidation. NPTEL. Available at: [Link]

  • Swern Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Alcohol to Aldehyde - Common Conditions. Organic-Reaction.com. Available at: [Link]

  • Oxidation to allylic alcohols without stoichiometric metal reagents. Chemistry Stack Exchange. Available at: [Link]

  • Alcohol Reactivity. MSU Chemistry. Available at: [Link]

  • Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. Available at: [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. Available at: [Link]

  • Formation of an Endoperoxide upon Chromium-Catalyzed Allylic Oxidation of a Triterpene by Oxygen. The Journal of Organic Chemistry. Available at: [Link]

  • Biocatalytic Enantioselective Oxidation of Sec‐Allylic Alcohols with Flavin‐Dependent Oxidases. PMC. Available at: [Link]

  • Upgrading ketone synthesis direct from carboxylic acids and organohalides. PMC - NIH. Available at: [Link]

  • Diene Hydroacylation from the Alcohol or Aldehyde Oxidation Level via Ruthenium Catalyzed C-C Bond Forming Transfer Hydrogenation: Synthesis of β,γ-Unsaturated Ketones. PMC. Available at: [Link]

  • Ethynylation of ketones and aldehydes to obtain alcohols. Google Patents.
  • Diene Hydroacylation from the Alcohol or Aldehyde Oxidation Level via Ruthenium-Catalyzed C-C Bond-Forming Transfer Hydrogenation: Synthesis of β,γ-Unsaturated Ketones. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology. Available at: [Link]

  • Synthesis of Silyloxy Dienes by Silylene Tranfer to Divinyl Ketones: Application to the Asymmetric Sythesis of Substituted Cyclohexanes. PMC. Available at: [Link]

  • First‐generation route to cyclopropyl ketone 13. Reagents and... ResearchGate. Available at: [Link]

  • 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Publishing. Available at: [Link]

  • Design and discovery of cyclic peptides with applications in drug development. UQ eSpace. Available at: [Link]

  • Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. RSC Publishing. Available at: [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journals. Available at: [Link]

  • Oxidation of 1,2-Cyclohexanediol to Adipic Acid. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]

  • Oxidation of cyclic ketones to dicarboxylic acids. ResearchGate. Available at: [Link]

  • Ozonolysis of 1,4-cyclohexadienes in the presence of methanol and acid. Mechanism and intermediates in the conversion of 1,4-cyclohexadiene derivatives to beta-keto esters. PubMed. Available at: [Link]

Sources

Method

Application Note: 1,3-Cyclohexadiene-1-methanol in Complex Total Synthesis

Executive Summary The construction of highly functionalized polycyclic frameworks remains a central challenge in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). 1,3-Cyclohexa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The construction of highly functionalized polycyclic frameworks remains a central challenge in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). 1,3-Cyclohexadiene-1-methanol is a highly versatile C7 building block that provides a conjugated diene locked in an s-cis conformation—ideal for rapid Diels-Alder cycloadditions—alongside an allylic alcohol moiety that serves as a programmable functional handle[1].

This application note details the mechanistic utility, strategic deployment, and validated experimental protocols for utilizing 1,3-cyclohexadiene-1-methanol in advanced synthetic workflows, particularly focusing on Intramolecular Diels-Alder (IMDA) reactions and dehydrative cross-coupling[2].

Mechanistic Utility & Reactivity Profile

The s-cis Diene Advantage

Unlike acyclic dienes, which suffer an entropic penalty to rotate into the reactive s-cis conformation, the cyclohexadiene ring is conformationally locked. This pre-organization dramatically accelerates both inter- and intramolecular Diels-Alder reactions. Furthermore, the C1-hydroxymethyl group introduces an electronic asymmetry across the diene system, which dictates high regioselectivity when reacting with unsymmetrical dienophiles.

The Allylic Alcohol as a Synthetic Fulcrum

The primary alcohol serves multiple strategic purposes:

  • Direct Tethering: It can be esterified or etherified to attach a dienophile, setting the stage for an IMDA reaction[1].

  • Oxidation State Manipulation: Mild oxidation (e.g., using MnO₂) yields the corresponding conjugated aldehyde, allowing for Wittig/Horner-Wadsworth-Emmons homologation to extend the carbon framework prior to cycloaddition.

  • Dehydrative Coupling: The allylic alcohol can undergo transition-metal-catalyzed dehydrative coupling with dienoic acids to forge complex 1,3,6,8-tetraenes[2].

Critical Handling Considerations (Aromatization)

A fundamental causality in the chemistry of 1,3-cyclohexadiene-1-methanol is its thermodynamic drive toward aromatization. Exposure to strong acids, prolonged heat, or atmospheric oxygen can lead to oxidative aromatization (yielding benzyl alcohol) or acid-catalyzed dimerization[2]. Consequently, protocols must utilize strictly controlled temperatures, mild Lewis acids, and specific quenching agents to preserve the diene integrity.

SynthesisWorkflow A 1,3-Cyclohexadiene- 1-methanol B Allylic Oxidation (MnO2) A->B Mild oxidation C Dienophile Tethering A->C Direct esterification B->C Wittig/Aldol D Intramolecular Diels-Alder C->D Sc(OTf)3 or Heat E Polycyclic Target (e.g., Maoecrystal V core) D->E Stereoselective Cycloaddition

Workflow of 1,3-cyclohexadiene-1-methanol derivatization and IMDA application.

Key Applications in Total Synthesis

Intramolecular Diels-Alder (IMDA) Approaches

A hallmark application of 1,3-cyclohexadiene-1-methanol is in the total synthesis of complex diterpenoids, such as the highly oxidized target Maoecrystal V [1]. By elaborating the C1-methanol into a tethered dienophile (e.g., an α,β-unsaturated aldehyde or dithiane-protected derivative), researchers can trigger an IMDA reaction.

Mechanistic Logic: The IMDA of these systems typically yields a tricyclic framework containing a bicyclo[2.2.2]octene core. The stereochemical outcome (endo vs. exo transition state) is heavily influenced by the choice of activation. Lewis acid catalysis (e.g., Sc(OTf)₃) lowers the LUMO of the dienophile, allowing the reaction to proceed under kinetic control at lower temperatures, favoring the endo product and suppressing the thermal aromatization pathway[1].

IMDAMechanism A Dienophile-Tethered Cyclohexadiene B Lewis Acid Catalysis (Sc(OTf)3, -20°C) A->B LUMO Lowering C Thermal Activation (Toluene, 110°C) A->C High Energy input D Endo Transition State (Kinetic Control) B->D Secondary orbital interactions E Exo Transition State (Thermodynamic Control) C->E Steric relief F cis-Fused Bicyclic System (Major) D->F Fast G trans-Fused Bicyclic System (Minor) E->G Slow

Mechanistic logic governing the stereocontrol of the IMDA cycloaddition.
Dehydrative Cross-Coupling

Beyond cycloadditions, 1,3-cyclohexadiene-1-methanol serves as a potent electrophile in palladium-catalyzed dehydrative cross-coupling. When reacted with dienoic acids, the allylic alcohol undergoes ionization to form a π-allyl palladium intermediate, which subsequently couples to form extended 1,3,6,8-tetraene architectures[2].

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the yield/diastereomeric ratio (dr) during the IMDA of 1,3-cyclohexadiene-derived substrates.

Reaction TypeCatalyst / ConditionsTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)Primary Side Reaction
IMDA Thermal (Toluene)110244560:40Aromatization to benzyl derivatives
IMDA Sc(OTf)₃ (10 mol%)-20 to 01287>95:5Minimal (Kinetic control)
IMDA BF₃·OEt₂ (20 mol%)-7846285:15Diene polymerization
Coupling Pd₂dba₃ (5 mol%), Ligand251872N/A (Tetraene)Air oxidation[2]

Validated Experimental Protocols

Protocol A: Preparation of 1,3-Cyclohexadiene-1-methanol

Objective: To reduce methyl cyclohexa-1,3-diene-1-carboxylate to the corresponding alcohol without over-reduction or diene isomerization[2].

Self-Validation Criteria: The reaction is monitored by TLC (Hexanes/EtOAc 80:20). The starting ester ( Rf​=0.38 ) must completely disappear, replaced by the highly polar alcohol ( Rf​=0.19 ). ¹H NMR validation requires the appearance of the allylic CH₂ singlet at ~4.11 ppm and the preservation of the diene multiplet at 5.87–5.94 ppm[2].

  • Setup: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add methyl cyclohexa-1,3-diene-1-carboxylate (350 mg, 2.5 mmol) and anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach strictly -78 °C. Causality: Higher temperatures during addition lead to 1,4-reduction of the diene system.

  • Reduction: Dropwise, add DIBAL-H (1.2 M in toluene, 4.1 mL, 5.0 mmol) over 15 minutes[2].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Quench by slowly adding a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) or strictly 10% aqueous HCl[2]. Stir vigorously for 1 hour until the aluminum emulsion breaks into two clear phases. Causality: Vigorous stirring with a chelating agent prevents the formation of trapped product in aluminum gels, while avoiding strong acids prevents aromatization.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether ( 3×15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (80:20 hexanes/EtOAc) immediately to yield the product (approx. 197 mg, 72%)[2]. Note: The compound is prone to air oxidation and must be stored at -20 °C under argon[2].

Protocol B: Lewis Acid-Catalyzed Intramolecular Diels-Alder (IMDA)

Objective: To construct a tricyclic bridged framework from a dienophile-tethered 1,3-cyclohexadiene derivative[1].

  • Preparation: Dissolve the tethered diene precursor (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere.

  • Catalyst Addition: Cool the solution to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Add Scandium(III) triflate (Sc(OTf)₃, 0.1 mmol, 10 mol%) in one portion.

  • Monitoring: Stir the reaction at -20 °C for 4-12 hours. Monitor via TLC until the starting material is consumed. Causality: Maintaining sub-zero temperatures ensures the reaction proceeds via the lower-energy endo transition state, maximizing diastereoselectivity while completely suppressing the thermal aromatization of the cyclohexadiene ring.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with CH₂Cl₂ ( 3×10 mL), dry over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR of the crude mixture should show the disappearance of the diene protons (~5.8 ppm) and the appearance of upfield bridgehead protons characteristic of the bicyclo[2.2.2]octene or bicyclo[2.2.1]heptane core[1].

References

  • An unusual intramolecular Diels-Alder approach toward maoecrystal V Tetrahedron Letters (Carberry, P.; Viernes, D. R.; Choi, L. B.; Fegley, M. W.; Chisholm, J. D.) URL:[Link] (Referenced via ACS Organic Letters related citation context)

  • Decarboxylative and dehydrative coupling of dienoic acids and pentadienyl alcohols to form 1,3,6,8-tetraenes Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Application

Application Note: Gas Chromatographic Derivatization of 1,3-Cyclohexadiene-1-methanol

Executive Summary & Analyte Context 1,3-Cyclohexadiene-1-methanol is a highly reactive, volatile primary alcohol frequently identified in the essential oils of medicinal plants and polyherbal formulations[1][2]. For rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Context

1,3-Cyclohexadiene-1-methanol is a highly reactive, volatile primary alcohol frequently identified in the essential oils of medicinal plants and polyherbal formulations[1][2]. For researchers and drug development professionals, quantifying this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a distinct analytical challenge. The primary hydroxyl (-OH) group facilitates strong intermolecular hydrogen bonding, which leads to severe peak tailing, poor resolution, and irreversible adsorption within the GC inlet[3].

To render this molecule GC-amenable, derivatization via silylation is required. However, the conjugated 1,3-diene system within the cyclohexadiene ring is thermally labile and highly susceptible to autoxidation or Diels-Alder dimerization at elevated temperatures. This application note details a highly optimized, self-validating protocol utilizing N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) to quantitatively derivatize 1,3-cyclohexadiene-1-methanol while preserving its delicate diene backbone.

The Causality of Method Design: Chemistry & Reagent Selection

As a Senior Application Scientist, method development cannot rely on generic templates; it requires an understanding of the specific molecular vulnerabilities of the analyte.

  • Why Silylation? Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically reduces polarity, and increases the volatility and thermal stability of the analyte[3].

  • Reagent Selection (BSTFA vs. BSA): BSTFA is selected over other silylating agents like BSA because its primary byproducts (mono- and bis-trimethylsilyl-trifluoroacetamide) are highly volatile. This ensures they elute in the solvent delay and do not co-elute with early-eluting volatile organic compounds (VOCs) like 1,3-cyclohexadiene-1-methanol[3].

  • The Role of TMCS and Pyridine: While primary alcohols are sterically unhindered and generally react rapidly[4], the addition of 1% TMCS acts as a critical catalyst. TMCS increases the electrophilicity of the silyl donor, driving the reaction to >99% completion[3]. Pyridine is introduced as an aprotic solvent and a basic catalyst to scavenge acidic byproducts and accelerate the reaction.

  • Thermal Causality: Many sterically hindered compounds require heating up to 150°C for derivatization[4]. However, subjecting 1,3-cyclohexadiene-1-methanol to such extremes will trigger Diels-Alder dimerization of the conjugated diene. Therefore, a mild thermal incubation of 60°C for 20 minutes is strictly enforced[3].

Derivatization Workflow

G N1 1. Sample Extraction (Isolate 1,3-cyclohexadiene-1-methanol) N2 2. Azeotropic Drying (Evaporate under N2 stream) N1->N2 Removes trace H2O N3 3. Reagent Addition (BSTFA + 1% TMCS + Pyridine) N2->N3 Ensures aprotic environment N4 4. Mild Incubation (60°C for 20 minutes) N3->N4 Nucleophilic substitution N5 5. GC-MS Analysis (Detect TMS-Ether Derivative) N4->N5 Preserves diene stability

Workflow for the silylation of 1,3-cyclohexadiene-1-methanol using BSTFA and TMCS.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It mandates the use of an Internal Standard (IS) to verify reaction efficiency and a Reagent Blank to monitor background artifacts.

Materials Required
  • BSTFA + 1% TMCS (Chromatographic grade)[4]

  • Anhydrous Pyridine and Dichloromethane (DCM)

  • Internal Standard (IS): Nonadecanol (or equivalent primary alcohol absent in the native sample)

  • Dry Nitrogen (N₂) gas

Step-by-Step Methodology
  • Sample Preparation & Internal Standard Spiking: Transfer an aliquot of the sample extract (containing approx. 1–5 mg of total derivatizable material) into a clean, dry 2 mL GC glass vial. Immediately spike the sample with 10 µL of the Nonadecanol IS solution (1 mg/mL). Causality: The IS will undergo the exact same silylation kinetics as the target analyte, allowing you to mathematically validate the derivatization yield.

  • Azeotropic Drying: Evaporate the sample to complete dryness under a gentle stream of N₂ gas. Causality: BSTFA is extremely sensitive to moisture. Even trace amounts of water will hydrolyze the reagent into hexamethyldisiloxane (HMDSO), halting the derivatization of your analyte.

  • Aprotic Reconstitution & Reagent Addition: Reconstitute the dried residue in 50 µL of anhydrous Pyridine. Add 50 µL of BSTFA + 1% TMCS. Causality: Protic solvents like methanol must be strictly avoided as they will competitively react with the silylating reagent. A 2:1 molar excess of BSTFA to active hydrogens ensures the reaction is driven forward.

  • Parallel Reagent Blank: In a separate empty vial, add 50 µL Pyridine and 50 µL BSTFA + 1% TMCS. Causality: This blank validates the system by identifying column bleed or degraded reagent artifacts prior to sample analysis.

  • Mild Thermal Incubation: Cap the vials tightly with PTFE-lined septa. Vortex for 10 seconds, then place in a heating block at 60°C for exactly 20 minutes[3]. Causality: This specific time-temperature matrix is the threshold required to fully derivatize the primary alcohol while preventing the thermal degradation of the 1,3-diene ring.

  • Cooling & Analysis: Remove the vials and allow them to cool to room temperature. Dilute with 100 µL of anhydrous DCM if the signal is too concentrated. Inject 1 µL into the GC-MS. Note: Clean autosampler syringes thoroughly with methanol followed by DCM to prevent BSTFA-induced metal corrosion.

Quantitative Data & Optimization Parameters

The following table summarizes the optimized physicochemical parameters and expected mass spectrometry data for the derivatized analyte. The native 1,3-cyclohexadiene-1-methanol has a molecular weight of 110 g/mol . Upon silylation, the addition of the TMS group yields a derivative mass of 182 g/mol .

Table 1: Optimized Silylation and GC-MS Parameters for 1,3-Cyclohexadiene-1-methanol

ParameterOptimized ValueScientific Rationale
Silylating Agent BSTFA + 1% TMCSBSTFA yields highly volatile byproducts; TMCS acts as a catalyst to increase silyl donor electrophilicity[3][4].
Reaction Solvent Anhydrous PyridineActs as both an aprotic solvent and a basic catalyst for sterically hindered interactions.
Incubation Matrix 60°C for 20 minutesDrives primary alcohol derivatization to completion without inducing Diels-Alder dimerization of the diene[3].
Expected M+ Ion m/z 182Represents the intact molecular ion of the TMS-ether derivative under 70 eV Electron Ionization (EI).
Key Fragment Ions m/z 167, m/z 73m/z 167 represents [M-15]⁺ (loss of a methyl group from the TMS moiety); m/z 73 is the universal signature for [Si(CH₃)₃]⁺.
Validation Threshold IS Recovery > 95%Ensures the absence of moisture in the sample and confirms reagent viability.

References

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane . ResearchGate. URL: [Link]

  • Preparation of TMS Derivatives for GC/MS . California Institute of Technology (CalTech GPS). URL: [Link]

  • Chromatographic Fingerprinting of Sarasvata Churna−an Ayurvedic Polyherbal Formulation for Epilepsy . Journal of Applied Pharmaceutical Science. URL: [Link]

  • The Volatile Compounds Composition of Different Parts of Wild Kazakhstan Sedum ewersii Ledeb. MDPI. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: 1,3-Cyclohexadiene-1-methanol in Organic Synthesis

Introduction: A Versatile Functionalized Diene In the landscape of synthetic organic chemistry, the strategic construction of cyclic and bicyclic frameworks is paramount for the synthesis of complex molecules, ranging fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Functionalized Diene

In the landscape of synthetic organic chemistry, the strategic construction of cyclic and bicyclic frameworks is paramount for the synthesis of complex molecules, ranging from natural products to pharmaceutical agents. The Diels-Alder reaction stands as one of the most powerful and elegant tools for this purpose, enabling the formation of six-membered rings with high stereochemical control.[1] Within the arsenal of dienes available to chemists, 1,3-cyclohexadiene-1-methanol emerges as a particularly valuable building block.

This molecule uniquely combines a pre-organized, cyclic diene system with a versatile primary alcohol functionality. The cyclic nature locks the diene in the reactive s-cis conformation, a prerequisite for efficient [4+2] cycloaddition.[2] Furthermore, the C1-hydroxymethyl substituent not only influences the electronic properties and reactivity of the diene but also provides a functional handle for extensive post-reaction modifications of the resulting bicyclic adducts. This guide provides an in-depth exploration of the applications and experimental protocols for utilizing 1,3-cyclohexadiene-1-methanol as a strategic diene in organic synthesis.

Scientific Rationale: Causality in Reactivity and Selectivity

The Impact of the Hydroxymethyl Substituent

The reactivity of a diene in a normal-electron-demand Diels-Alder reaction is governed by the energy of its Highest Occupied Molecular Orbital (HOMO). Electron-donating groups (EDGs) raise the HOMO energy, enhancing the orbital overlap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile and accelerating the reaction.[3]

The hydroxymethyl group (-CH₂OH) at the C1 position of the 1,3-cyclohexadiene ring acts as a weak electron-donating group through an inductive effect. This subtle electronic perturbation enhances the nucleophilicity of the diene system compared to unsubstituted 1,3-cyclohexadiene, making it more reactive towards dienophiles bearing electron-withdrawing groups (EWGs).[4]

Regio- and Stereochemical Control

The Diels-Alder reaction is renowned for its predictability in forming specific isomers.

  • Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, the regiochemical outcome is dictated by the electronic effects of the substituents. For a 1-substituted diene like 1,3-cyclohexadiene-1-methanol, the major regioisomer formed is typically the "ortho" or 1,2-adduct, a preference well-documented in Diels-Alder chemistry.[1]

  • Stereoselectivity: The reaction involving a cyclic diene and a dienophile predominantly yields the endo product. This preference is attributed to favorable secondary orbital interactions between the π-system of the activating group on the dienophile and the developing π-bond in the diene at the transition state.[2] While the endo product is kinetically favored, the exo product is often thermodynamically more stable. Therefore, controlling the reaction temperature is crucial for achieving high selectivity.

Core Application: The [4+2] Diels-Alder Cycloaddition

The primary application of 1,3-cyclohexadiene-1-methanol is its role as a diene in the Diels-Alder reaction to construct functionalized bicyclo[2.2.2]octene scaffolds. These structures are prevalent in many biologically active molecules.

General Reaction Mechanism

The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered transition state, where three π-bonds are broken, and two new σ-bonds and one new π-bond are formed in a single step.[5]

G cluster_transformations Post-Cycloaddition Transformations start Diels-Alder Adduct (Primary Alcohol) oxidation Oxidation (PCC, DMP, Jones) start->oxidation esterification Esterification / Etherification (Acyl-Cl, Alkyl-Br) start->esterification substitution Nucleophilic Substitution (via Tosylate/Mesylate) start->substitution aldehyde Aldehyde oxidation->aldehyde acid Carboxylic Acid oxidation->acid ester_ether Ester / Ether esterification->ester_ether substituted Substituted Product (e.g., with -N₃, -CN) substitution->substituted

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1,3-Cyclohexadiene-1-Methanol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1,3-cyclohexadiene-1-methanol. Due to the inherent instability of conjugated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1,3-cyclohexadiene-1-methanol. Due to the inherent instability of conjugated dienes, synthesizing this compound requires strict control over reduction conditions, workup pH, and atmospheric exposure.

Below, we address the most frequent experimental failures, explain the mechanistic causality behind these issues, and provide field-validated protocols to maximize your synthesis yield.

Core Synthesis Workflow & Reagent Selection

Q: What is the most reliable method for synthesizing 1,3-cyclohexadiene-1-methanol, and why am I seeing over-reduction with my current protocol?

A: The most efficient route is the direct reduction of methyl cyclohexa-1,3-diene-1-carboxylate[1]. If you are experiencing over-reduction (yielding cyclohexene or cyclohexane derivatives), the causality likely lies in your choice of reducing agent or temperature control.

Strong reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) can inadvertently reduce the conjugated diene system via hydride attack on the activated double bonds. To prevent this, Diisobutylaluminum hydride (DIBAL-H) is the optimal choice[2]. DIBAL-H acts as an electrophilic reducing agent; at low temperatures ( −78∘C ), the aluminum coordinates selectively with the carbonyl oxygen of the ester, delivering the hydride without interacting with the electron-rich diene.

Table 1: Quantitative Comparison of Reducing Agents for Conjugated Esters
Reducing AgentEquivalents RequiredSelectivity for EsterRisk of Diene Over-ReductionRecommended Application
DIBAL-H 2.0 - 2.2 eqHighLowOptimal: Preserves 1,3-diene systems cleanly.
LiAlH4​ 0.5 - 1.0 eqHighHighNot recommended; prone to saturating conjugated bonds.
NaBH4​ 1.0 - 2.0 eqLowLowIneffective for esters without harsh additives (e.g., I2​ ).

Experimental Protocol: Optimized DIBAL-H Reduction

To ensure a self-validating system, the following protocol incorporates in-process visual and chromatographic checks.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Dissolve 2.5mmol ( 350mg ) of methyl cyclohexa-1,3-diene-1-carboxylate in 10mL of anhydrous THF[2].

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly −78∘C . Self-validation: Ensure the solvent does not freeze; THF freezes at −108∘C , but localized freezing indicates poor stirring.

  • Addition: Dropwise, add 5.0mmol ( 4.1mL of a 1.2M solution in toluene) of DIBAL-H[2]. The solution should remain clear.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight under Argon[2].

  • In-Process Check (TLC): Spot the reaction mixture against the starting material. The starting ester typically shows an Rf​≈0.38 in 75:25 hexanes/EtOAc[2]. The reaction is complete when this spot disappears and a new, more polar spot (the alcohol) appears at Rf​≈0.30 .

G A Methyl cyclohexa-1,3-diene-1-carboxylate (in dry THF) B Cool to -78 °C (Argon Atmosphere) A->B C Add DIBAL-H (2.0 eq) in Toluene B->C D Warm to RT & Stir (Monitor via TLC) C->D E Mild Quench (Na2SO4·10H2O / NH4Cl) D->E F 1,3-Cyclohexadiene-1-methanol (Target Product) E->F

Caption: Step-by-step workflow for the highly selective DIBAL-H reduction of the conjugated ester.

Troubleshooting Degradation: Aromatization & Isomerization

Q: My final product yield is low, and NMR shows heavy contamination with benzyl alcohol and benzoate derivatives. How do I prevent this aromatization?

A: The driving force here is thermodynamics. The 1,3-cyclohexadiene ring is highly strained compared to a fully aromatic benzene ring. While some literature procedures suggest quenching DIBAL-H reductions with 10% aqueous HCl[2], this is a critical failure point for conjugated dienes .

Causality: Strong acids protonate the diene or the newly formed hydroxyl group, creating a carbocation intermediate that rapidly undergoes dehydrogenation (oxidation) to achieve aromatic stability (benzyl alcohol). Furthermore, exposure to ambient oxygen during the workup accelerates oxidative aromatization.

The Fix (Self-Validating Mild Quench): Instead of HCl, utilize a modified Fieser workup or a solid hydrate quench[2].

  • Dilute the reaction mixture with diethyl ether.

  • Cool the flask to 0∘C .

  • Add solid Na2​SO4​⋅10H2​O (Glauber's salt) portion-wise. Self-validation: Watch for vigorous bubbling (hydrogen gas evolution from unreacted DIBAL-H). Continue adding until bubbling completely ceases[2].

  • Add a small volume of saturated aqueous NH4​Cl to precipitate the aluminum salts as a granular white solid.

  • Filter through a pad of Celite[2] and concentrate under reduced pressure at a low temperature ( <30∘C ) to prevent thermal degradation.

Q: I am observing isomerization to 1,4-cyclohexadiene-1-methanol. What causes the double bonds to shift?

A: Isomerization from the 1,3-diene to the 1,4-diene is typically catalyzed by trace transition metals, prolonged thermal stress during solvent evaporation, or slightly basic conditions during silica gel chromatography. The Fix: Always concentrate your product in a cold water bath. If purification via column chromatography is necessary, use deactivated silica gel or add 1% triethylamine to your eluent to buffer acidic silanol sites, though you must work quickly to avoid base-catalyzed shifts.

G A 1,3-Cyclohexadiene-1-methanol (Kinetic Product) B O2 / Air Exposure A->B Oxidation C Acidic Workup (e.g., 10% HCl) A->C H+ Catalysis D Benzyl Alcohol (Thermodynamic Sink / Aromatization) B->D C->D Dehydrogenation E 1,4-Cyclohexadiene-1-methanol (Isomerization) C->E Bond Migration

Caption: Common degradation pathways leading to yield loss via aromatization and isomerization.

Storage and Handling

Q: How should I store 1,3-cyclohexadiene-1-methanol to maintain its integrity over time?

A: Because dienes are prone to Diels-Alder dimerization and auto-oxidation, the neat oil should never be stored at room temperature.

  • Protocol: Immediately after synthesis, purge the storage vial with Argon. Store the compound at −20∘C or lower.

  • Pro-Tip: If the compound will not be used immediately, storing it as a dilute solution in a degassed, non-reactive solvent (like hexanes or benzene) significantly lowers the kinetic rate of dimerization.

References
  • Beilstein Journal of Organic Chemistry. "Decarboxylative and dehydrative coupling of dienoic acids and pentadienyl alcohols to form 1,3,6,8-tetraenes" Available at:[Link]

  • PubChem. "Methyl cyclohexa-1,3-diene-1-carboxylate | C8H10O2 | CID 12616847 - PubChem" Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1,3-Cyclohexadiene-1-Methanol Stability &amp; Reactions

Welcome to the Advanced Technical Support Center for handling 1,3-cyclohexadiene-1-methanol and related conjugated dienic alcohols. Because the thermodynamic driving force to form an aromatic ring is immense (benzene res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for handling 1,3-cyclohexadiene-1-methanol and related conjugated dienic alcohols. Because the thermodynamic driving force to form an aromatic ring is immense (benzene resonance energy is ~36 kcal/mol), cyclohexadienes are notoriously unstable and require rigorous environmental and chemical controls during synthesis.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you prevent unwanted oxidative or catalytic aromatization during your workflows.

Part 1: Core FAQs & Mechanistic Troubleshooting

Q1: Why does my 1,3-cyclohexadiene-1-methanol spontaneously degrade into benzyl alcohol and benzaldehyde during standard benchtop handling? A1: The degradation is driven by auto-oxidation. Cyclohexadienes are especially prone to aromatization because the activation barrier for dehydrogenation decreases significantly with the existing degree of unsaturation, as detailed in 1[1]. In the presence of atmospheric oxygen, the highly reactive bisallylic protons undergo radical abstraction. This initiates a rapid radical chain reaction that yields benzyl alcohol. As documented in2, 1,3-cyclohexadiene-1-methanol is so prone to air oxidation that it must be moved forward synthetically prior to the complete removal of extraction solvents[2].

Q2: How do transition metal catalysts affect this substrate during cross-coupling or hydrogenation reactions? A2: Transition metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are excellent hydrogenation catalysts, but they are equally effective at catalyzing the reverse reaction: dehydrogenative aromatization[1]. When 1,3-cyclohexadiene-1-methanol is exposed to Pd/C, the metal inserts into the allylic C-H bonds, facilitating the extrusion of H₂ to achieve the thermodynamically stable aromatic state. To prevent this, you must use poisoned catalysts (e.g., Lindlar's catalyst) or sterically hindered homogeneous catalysts (e.g., Wilkinson's catalyst) that restrict the coordination sphere and block the β-hydride elimination pathways necessary for aromatization.

Q3: How do I perform functionalization of the alcohol (e.g., esterification) without triggering aromatization? A3: Esterification often utilizes acidic catalysts (like PTSA). Because the hydroxyl group of 1,3-cyclohexadiene-1-methanol is allylic/homoallylic, protonation leads to the loss of water and the formation of a highly stabilized conjugated carbocation. This intermediate rapidly deprotonates to form a fully conjugated triene, which spontaneously oxidizes to a benzene derivative. Causality: Acid directly lowers the kinetic barrier to dearomatization via dehydration. Solution: Use strictly neutral or mildly basic coupling conditions, such as Steglich esterification (DCC, catalytic DMAP) in anhydrous, degassed dichloromethane at 0 °C.

Part 2: Quantitative Data on Aromatization Triggers

To effectively design your reaction conditions, you must understand the relative kinetics of diene degradation under various environmental triggers.

Table 1: Thermodynamic Triggers and Aromatization Kinetics for 1,3-Cyclohexadiene-1-Methanol

Environmental TriggerPrimary Mechanism of DegradationRelative Aromatization RateRequired Preventive Measure
Ambient Air (O₂) Bisallylic radical abstractionModerate (Days)Argon atmosphere, 0.1% BHT addition
Acidic Media (pH < 4) Dehydration to allylic carbocationVery Fast (Minutes)Basic alumina plug, NaHCO₃ buffer
Pd/C + Heat Catalytic dehydrogenationInstantaneous (Seconds)Poisoned/Homogeneous catalysts
UV Light Photochemical oxidationFast (Hours)Amber glassware, dark storage
Elevated Temp (> 60 °C) Thermal disproportionationModerate (Hours)Strict cryogenic or ambient control[3]

Part 3: Visualizations of Mechanisms and Workflows

MechanisticPathway Start 1,3-Cyclohexadiene-1-methanol Trigger1 O2 / Radicals (Auto-oxidation) Start->Trigger1 Trigger2 Acidic pH (Dehydration) Start->Trigger2 Trigger3 Pd/Pt Catalysts (Dehydrogenation) Start->Trigger3 Intermediate1 Bisallylic Radical Trigger1->Intermediate1 Intermediate2 Allylic Carbocation Trigger2->Intermediate2 Aromatized Aromatized Products (Benzyl alcohol, Benzaldehyde) Trigger3->Aromatized -H2 Intermediate1->Aromatized -H• Intermediate2->Aromatized -H2O, -H+ Prevention1 Inert Gas (Ar) + BHT Scavenger Prevention1->Trigger1 Blocks Prevention2 Mild Base Buffer (NaHCO3) Prevention2->Trigger2 Blocks Prevention3 Poisoned Catalysts (Lindlar's) Prevention3->Trigger3 Blocks

Mechanistic pathways of 1,3-cyclohexadiene-1-methanol aromatization and targeted prevention.

Workflow Step1 1. Purify Reagent (Basic Alumina) Step2 2. Degas Solvent (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Add Scavenger (0.1% BHT) Step2->Step3 Step4 4. Schlenk Setup (Ar Atmosphere) Step3->Step4 Step5 5. Execute Reaction (< 25 °C) Step4->Step5

Step-by-step air-free workflow for processing highly sensitive cyclohexadiene derivatives.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Air-Free Storage and Handling (Self-Validating System)

Causality: Exposure to ambient oxygen initiates a radical chain reaction at the bisallylic position. Standard silica gel contains acidic silanol groups that catalyze dehydration. Methodology:

  • Purification: Pass the crude diene through a short plug of basic alumina (avoid silica) to remove pre-formed peroxides and trace acids without triggering dehydration.

  • Inhibitor Addition: Immediately add 0.1 wt% BHT (butylated hydroxytoluene) to the eluent to scavenge any initiating oxygen radicals.

  • Degassing: Transfer the solution to a Schlenk flask. Perform three rigorous freeze-pump-thaw cycles using liquid nitrogen and a high vacuum manifold (< 0.1 Torr) to remove dissolved O₂.

  • Storage: Backfill the flask with ultra-pure Argon and store at -20 °C in an amber vessel.

  • Self-Validation Check: Before use, analyze a 10 µL aliquot via ¹H NMR in CDCl₃ (pre-neutralized over basic alumina). Validation: The system is intact if there is a complete absence of a singlet at ~4.6 ppm (benzylic CH₂ of benzyl alcohol) and aromatic multiplets at ~7.3 ppm. If these peaks appear, the batch has aromatized and must be discarded.

Protocol 2: Mild Derivatization/Hydrogenation without Aromatization

Causality: Standard heterogeneous catalysts (Pd/C) cause rapid dehydrogenation of the diene ring because the activation barrier is incredibly low. Methodology:

  • Catalyst Selection: To reduce an exocyclic olefin without touching the diene, use Wilkinson's Catalyst [RhCl(PPh₃)₃]. Its high steric bulk prevents allylic C-H insertion, shutting down the dehydrogenation pathway.

  • Solvent Preparation: Use strictly degassed toluene (prepared via Protocol 1, Step 3).

  • Reaction Execution: Run the reaction at exactly 1 atm H₂ and ambient temperature (20 °C). Elevated temperatures provide the activation energy required for the Rh complex to undergo unwanted side reactions[3].

  • Self-Validation Check: Monitor the reaction via GC-MS. Validation: The protocol is successful if the mass balance matches the expected reduced product without the presence of an [M-6] peak (which would indicate the loss of 3 H₂ equivalents and complete aromatization).

References

  • Decarboxylative and dehydrative coupling of dienoic acids and pentadienyl alcohols to form 1,3,6,8-tetraenes Source: Beilstein Journal of Organic Chemistry URL: Index:[2]

  • Aromatization Source: Wikipedia URL: Index:[1]

  • Synthesis of Block Copolymers Based on the Alternating Anionic Copolymerization of Styrene and 1,3-Cyclohexadiene Source: Macromolecules - ACS Publications URL: Index:[3]

Sources

Troubleshooting

Troubleshooting GC-MS retention time shifts for 1,3-cyclohexadiene-1-methanol

Technical Support Center: Troubleshooting GC-MS Retention Time Shifts for 1,3-Cyclohexadiene-1-Methanol Executive Summary Analyzing 1,3-cyclohexadiene-1-methanol via Gas Chromatography-Mass Spectrometry (GC-MS) presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting GC-MS Retention Time Shifts for 1,3-Cyclohexadiene-1-Methanol

Executive Summary

Analyzing 1,3-cyclohexadiene-1-methanol via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. As a conjugated dienic primary alcohol, it is highly susceptible to thermal dehydration, matrix-induced degradation, and hydrogen-bonding with active silanol sites. This guide provides a mechanistic approach to diagnosing and resolving retention time (RT) shifts specifically associated with this reactive analyte.

Mechanistic Causality of RT Shifts

Retention time shifts in GC-MS are typically categorized into pneumatic anomalies (e.g., leaks, column length changes) and chemical interactions[1]. For 1,3-cyclohexadiene-1-methanol, chemical interactions are often the primary culprit:

  • Thermal Dehydration: At high inlet temperatures (e.g., >250°C), the allylic/dienic hydroxyl group undergoes elimination (loss of H₂O), forming a highly conjugated, volatile triene or aromatizing to a toluene derivative. This degradation product elutes significantly earlier than the intact alcohol.

  • Active Site Hydrogen Bonding: The free hydroxyl group interacts with exposed silanols in a degraded glass liner or at the column head[2]. As matrix accumulates, these active sites are dynamically masked and unmasked, causing erratic delays in RT and severe peak tailing.

Diagnostic Workflow

G Start Retention Time (RT) Shift Detected for 1,3-Cyclohexadiene-1-Methanol Direction Determine Shift Direction vs. Internal Standard (IS) Start->Direction Earlier Shift to Earlier RT (IS remains stable) Direction->Earlier RT < Expected Later Shift to Later RT (Often with Peak Tailing) Direction->Later RT > Expected Pneumatic1 Pneumatic/Hardware: Column Trimming, Increased Flow Earlier->Pneumatic1 IS also shifts Chemical1 Chemical Degradation: Thermal Dehydration to Triene/Aromatic Earlier->Chemical1 IS is stable Pneumatic2 Pneumatic/Hardware: System Leak, Decreased Flow Later->Pneumatic2 IS also shifts Chemical2 Chemical Interaction: Active Site H-Bonding in Inlet/Column Later->Chemical2 IS is stable Action1 Update Column Dimensions in EPC Software Pneumatic1->Action1 Action2 Derivatize (BSTFA) or Lower Inlet Temp Chemical1->Action2 Action3 Perform EPC Leak Test & Replace Septum Pneumatic2->Action3 Action4 Replace Liner & Trim Column Head Chemical2->Action4

Caption: Diagnostic workflow for isolating the root cause of GC-MS retention time shifts.

Technical FAQs

Q1: Why does the retention time of 1,3-cyclohexadiene-1-methanol shift progressively to earlier times across a sequence, while my alkane internal standard remains stable? A: This is a classic signature of analyte-specific thermal degradation. As the sequence progresses, non-volatile matrix accumulates in the inlet liner, acting as a catalyst for the dehydration of the allylic alcohol. The molecule loses water to form a highly conjugated triene (or aromatizes). Because the resulting hydrocarbon lacks the polar hydroxyl group and has a lower boiling point, it partitions less into the stationary phase and elutes earlier. Solution: Lower the inlet temperature (e.g., to 200°C) to reduce thermal stress, or derivatize the alcohol to protect the hydroxyl group[3].

Q2: I recently clipped the GC column to remove active sites, but now all my peaks, including 1,3-cyclohexadiene-1-methanol, are eluting much earlier. How do I fix this? A: Trimming the column reduces its overall length and alters the internal pneumatic resistance. If the Electronic Pneumatic Control (EPC) is not updated with the new column length, it will apply too much head pressure, resulting in a higher linear velocity and compressed retention times[4]. Solution: Measure the exact length removed, update the column dimensions in the GC software, and allow the EPC to recalculate the correct head pressure to restore the original flow rate[1].

Q3: I am seeing erratic RT shifts (delays of 0.1 to 0.3 minutes) accompanied by severe peak tailing. What is the root cause? A: This indicates interaction with active sites (exposed silanols) in the flow path[2]. The hydroxyl group of 1,3-cyclohexadiene-1-methanol forms strong hydrogen bonds with these sites. As the sites become saturated or dynamically blocked by matrix components from injection to injection, the degree of retention fluctuates, causing erratic delays and tailing. Solution: Replace the inlet liner with a highly deactivated, ultra-inert liner. If the issue persists, the active sites are likely at the head of the column, requiring a 10-20 cm trim[2].

Validated Experimental Protocols

Protocol 1: Self-Validating Pneumatic & Leak Diagnostics Purpose: To definitively rule out instrument flow issues before investigating analyte chemistry.

  • System Preparation: Cool the oven to 40°C. Set the inlet to split mode (e.g., 50:1) to ensure high total flow.

  • Automated Leak Check: Utilize the GC's built-in EPC leak diagnostic tool (e.g., Agilent Lab Advisor) to pressurize the system and monitor for pressure decay[1].

  • Manual Flow Validation (The Self-Validating Step): Inject 1 µL of an unretained gas (e.g., methane or butane from a lighter) at an isothermal oven temperature of 100°C.

  • Calculate Linear Velocity: Use the formula u=L/tm​ , where L is column length (cm) and tm​ is the retention time of the unretained peak (sec). Validation: If the calculated velocity matches your method setpoint (typically 30-40 cm/sec for Helium), the pneumatic system is sealed, accurate, and the RT shift is purely chemical.

Protocol 2: Analyte Protection via Trimethylsilylation (BSTFA Derivatization) Purpose: To replace the active hydrogen of 1,3-cyclohexadiene-1-methanol with a bulky, non-polar trimethylsilyl (TMS) group, preventing both thermal dehydration and active site interactions[3].

  • Reagent Preparation: Use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst to accelerate the reaction for sterically hindered or complex alcohols[3].

  • Reaction Setup: In a 2 mL autosampler vial, combine 50 µL of the sample extract (in a non-protic solvent like hexane or ethyl acetate) with 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly and heat at 60°C for 30–45 minutes in a heating block.

  • Analysis (The Self-Validating Step): Inject the derivatized sample into the GC-MS. Validation: The resulting TMS-ether derivative will exhibit a significantly higher m/z molecular ion, zero peak tailing, and a highly reproducible, locked retention time across hundreds of injections, proving the original shift was due to the unprotected hydroxyl group.

Quantitative Data Summary

The following table summarizes typical RT shift magnitudes observed for 1,3-cyclohexadiene-1-methanol and their diagnostic implications:

Symptom (RT Shift & Peak Shape)Shift Magnitude (min)Root Cause CategorySpecific MechanismRecommended Corrective Action
Progressive Shift to Earlier RT (Sharp peak)-0.2 to -1.5Chemical (Analyte)Thermal dehydration to a diene/triene in a dirty inlet.Lower inlet temp; Derivatize with BSTFA.
Sudden Shift to Earlier RT (All peaks shift)-0.5 to -2.0Pneumatic (Hardware)Column trimmed without updating EPC dimensions[4].Update column length in GC software[1].
Erratic Shift to Later RT (Severe tailing)+0.1 to +0.4Chemical (Analyte)H-bonding with active silanol sites in liner/column[2].Install ultra-inert liner; Trim column head.
Gradual Shift to Later RT (Broadening peaks)+0.05 to +0.2Pneumatic (Hardware)Micro-leak at the septum or column nut dropping column flow[1].Perform EPC leak test; Replace septum/ferrule.

References

  • When GC Retention Times Shift: Practical Advice for Operators | Separation Science | 4

  • GC Troubleshooting: Retention Time Shifts | LabRulez GCMS / Agilent Technologies | 5

  • GC Column Troubleshooting Guide | Phenomenex |6

  • The Use of Derivatization Reagents for Gas Chromatography (GC) | Sigma-Aldrich |3

Sources

Optimization

Technical Support Center: Optimizing Soxhlet Extraction for 1,3-Cyclohexadiene-1-Methanol

An in-depth technical guide from our Senior Application Scientists. Welcome to the technical support center for advanced extraction methodologies.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide from our Senior Application Scientists.

Welcome to the technical support center for advanced extraction methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are working with the Soxhlet extraction of 1,3-cyclohexadiene-1-methanol. As a cyclic diene alcohol, this compound presents unique challenges, including potential thermal sensitivity and specific solubility characteristics. This document provides in-depth, field-proven insights to help you navigate these challenges and optimize your extraction protocol for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is Soxhlet extraction, and is it a suitable method for 1,3-cyclohexadiene-1-methanol?

Answer: Soxhlet extraction is a continuous solid-liquid extraction technique that has been a laboratory staple for over a century.[1][2] It operates by repeatedly washing a solid sample with fresh, distilled solvent.[1][3] The process involves vaporizing the solvent, which then condenses and drips onto the sample held in a porous thimble. When the extraction chamber fills, the solvent containing the dissolved analyte is siphoned back into the boiling flask.[2][4]

This method is highly suitable for 1,3-cyclohexadiene-1-methanol when exhaustive extraction is required and the compound has limited solubility in the chosen solvent.[3] Its primary advantages are high extraction efficiency due to the continuous use of fresh solvent and automated, unattended operation.[1] However, a critical consideration for a diene alcohol like 1,3-cyclohexadiene-1-methanol is its potential for thermal degradation due to prolonged exposure to the solvent's boiling point.[2][5]

Q2: What are the most critical parameters to optimize for this specific compound?

Answer: The success of your extraction hinges on the careful optimization of several key parameters. For 1,3-cyclohexadiene-1-methanol, the most influential factors are:

  • Solvent Selection: The polarity of the solvent must be matched to the analyte.[6][7]

  • Extraction Time & Cycles: Sufficient time is needed for complete extraction, but excessive time increases the risk of degradation.[8][9]

  • Extraction Temperature: This is determined by the solvent's boiling point and directly impacts both extraction kinetics and compound stability.[4][9]

  • Sample Preparation (Particle Size): Finer sample particles increase the surface area available for extraction, leading to higher efficiency.[4][9]

Q3: How do I select the optimal solvent for 1,3-cyclohexadiene-1-methanol?

Answer: Solvent selection is arguably the most critical decision. The guiding principle is "like dissolves like." 1,3-cyclohexadiene-1-methanol contains a polar hydroxyl (-OH) group and a less polar cyclohexadiene ring system, giving it an intermediate polarity.

  • Recommended Solvents: For compounds with moderate polarity, solvents like ethanol, methanol, or ethyl acetate are excellent starting points.[3][10]

  • Rationale:

    • Ethanol/Methanol: These polar protic solvents can effectively solvate the hydroxyl group. They are commonly used for extracting polar plant extracts and bioactive compounds.[3][4]

    • Ethyl Acetate: This solvent has intermediate polarity and a lower boiling point (77°C) than ethanol (78°C) and methanol (65°C), which can be advantageous for heat-sensitive compounds.[10]

  • Avoid: Highly non-polar solvents like hexane are unlikely to be efficient on their own, as they will not effectively solvate the alcohol group.[10] Conversely, using water is not feasible in a standard Soxhlet setup.

SolventBoiling Point (°C)Polarity IndexSuitability for 1,3-cyclohexadiene-1-methanolRationale & Considerations
Methanol 655.1High Excellent for polar compounds.[3][10] Its low boiling point reduces thermal stress compared to other alcohols.
Ethanol 784.3High A versatile and effective solvent for many bioactive compounds, including those with hydroxyl groups.[3][4]
Ethyl Acetate 774.4Moderate to High Good for compounds of intermediate polarity; its boiling point is a reasonable compromise.[10]
Dichloromethane 403.1Moderate Lower boiling point is beneficial for thermal stability, but it is more suitable for hydrophobic organics.[3]
n-Hexane 690.1Low Primarily for non-polar compounds like fats and oils; not recommended as the primary solvent here.[3][10]
Q4: How long should I run the extraction?

Answer: Extraction time is not fixed; it must be determined empirically. Typical Soxhlet extractions run for 6 to 24 hours.[4][11] The goal is to run the extraction long enough to achieve a quantitative recovery without unnecessarily exposing the analyte to heat. The extraction is generally considered complete when the solvent in the siphoning tube runs clear, indicating that no more material is being extracted.[12]

To optimize, you should perform a time-course study. Extract identical samples for varying durations (e.g., 4, 8, 12, 16, 24 hours) and quantify the yield of 1,3-cyclohexadiene-1-methanol at each time point. The optimal time is the point at which the yield plateaus.[4][8]

Q5: Can 1,3-cyclohexadiene-1-methanol degrade during extraction?

Answer: Yes, this is a significant risk. The conjugated diene system and the allylic alcohol group make the molecule susceptible to heat-induced reactions such as isomerization, oxidation (if oxygen is present), or polymerization. Prolonged exposure to the solvent's boiling point is the primary cause of thermal degradation in Soxhlet extraction.[5][11]

To mitigate this risk:

  • Choose a solvent with the lowest possible boiling point that still provides good solubility.[9]

  • Do not extend the extraction time beyond the empirically determined optimum.

  • Consider running the extraction under an inert atmosphere (e.g., Nitrogen or Argon) by modifying your setup to minimize oxidation.

Troubleshooting Guide

Problem: Low or No Yield

Q: My final extract yield is much lower than expected. What are the possible causes and solutions?

A: Low yield is a common issue that can be traced back to several factors. Follow this diagnostic workflow:

Low_Yield_Troubleshooting Start Low Yield Detected CheckSolvent 1. Is the solvent choice correct? Start->CheckSolvent CheckTime 2. Is extraction time sufficient? CheckSolvent->CheckTime Yes SolventWrong Solution: Re-evaluate solvent polarity. Test methanol or ethanol. CheckSolvent->SolventWrong No CheckSamplePrep 3. Is sample preparation adequate? CheckTime->CheckSamplePrep Yes TimeShort Solution: Perform a time-course study. Increase duration until yield plateaus. CheckTime->TimeShort No CheckDegradation 4. Is the compound degrading? CheckSamplePrep->CheckDegradation Yes SampleWrong Solution: Grind sample to a finer powder (e.g., <0.5 mm) to increase surface area. CheckSamplePrep->SampleWrong No DegradationYes Solution: Use a lower boiling point solvent. Reduce extraction time. Run under N2. CheckDegradation->DegradationYes Yes End Yield Optimized CheckDegradation->End No SolventWrong->End TimeShort->End SampleWrong->End DegradationYes->End

Caption: Troubleshooting workflow for low extraction yield.

Detailed Explanation:

  • Incorrect Solvent: The solvent may not be polar enough to efficiently extract the target compound.[7] If you are using a non-polar or weakly polar solvent, switch to a more polar one like methanol.[3][10]

  • Insufficient Time: The extraction may not have run long enough to completion. The number of cycles is critical.[9] Verify that the solvent in the siphon tube is colorless before stopping the extraction.

  • Poor Sample Preparation: If the sample particles are too large, the solvent cannot penetrate the matrix effectively.[4][9] Ensure the solid material is finely and homogeneously ground.

  • Thermal Degradation: The target compound may be breaking down at the solvent's boiling temperature.[2] Analyze your crude extract using a technique like GC-MS to look for degradation products. If confirmed, switch to a solvent with a lower boiling point.[13][14]

Problem: Inconsistent Results

Q: I'm getting significant variations in yield between identical runs. How can I improve reproducibility?

A: Reproducibility issues usually stem from inconsistencies in the experimental setup and procedure.

  • Check Sample Homogeneity: Ensure your solid material is perfectly homogenized before weighing out samples for different runs.

  • Maintain Consistent Heat Input: Use a heating mantle with a reliable controller. Fluctuations in the boiling rate will change the number of extraction cycles per hour.

  • Standardize Sample Packing: Pack the thimble with the same density for each run. A loosely packed thimble can lead to solvent channeling, where the solvent bypasses parts of the sample.

  • Control Moisture Content: Ensure your starting material is dried to a consistent moisture level. Water can alter the polarity of the solvent and affect extraction efficiency.[15]

Problem: Solvent Not Siphoning or Cycling Incorrectly

Q: The solvent level in the extractor fills up but doesn't siphon back into the flask. What's wrong?

A: This is a mechanical issue with the apparatus setup.

  • Check for Blockages: The siphon tube may be blocked by a piece of the sample material. Ensure the top of your thimble is below the entry to the siphon tube. A small plug of glass wool on top of your sample can prevent this.

  • Ensure Proper Seal: A vapor leak in the ground glass joints will prevent sufficient pressure from building to drive the vapor up into the condenser, slowing or stopping the cycle.[12] Check that all joints are properly sealed and clamped.

  • Verify Thimble Height: The top of the extraction thimble must be lower than the top of the siphon arm; otherwise, the solvent will overflow back into the flask instead of siphoning.[11]

Experimental Protocols

Protocol 1: Step-by-Step Workflow for Optimizing Soxhlet Extraction

This protocol outlines the systematic approach to optimizing the key parameters for extracting 1,3-cyclohexadiene-1-methanol.

Optimization_Workflow Start Start: Define Objective (Maximize Yield of Target) Prep Step 1: Sample Preparation (Dry & Grind to <0.5mm powder) Start->Prep Solvent Step 2: Solvent Screening (Test Methanol, Ethanol, Ethyl Acetate) Prep->Solvent Time Step 3: Time Optimization (Run 4, 8, 12, 16, 24h courses) Solvent->Time Select best solvent Analysis Step 4: Quantification (Use GC-MS or HPLC to measure yield) Time->Analysis Validate Step 5: Validation (Run optimal conditions in triplicate) Analysis->Validate Determine optimal time End End: Finalized Protocol Validate->End

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Troubleshooting

Chromatography Technical Support Center: Resolving 1,3-Cyclohexadiene-1-methanol Co-elution

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals struggling with the chromatographic isolation of 1,3-cyclohexadiene-1-methanol and its derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals struggling with the chromatographic isolation of 1,3-cyclohexadiene-1-methanol and its derivatives. Due to its structural characteristics, this compound frequently suffers from hidden co-elution, compromising quantitative accuracy and downstream applications.

Below, we deconstruct the causality of these separations and provide self-validating protocols to achieve baseline resolution.

Part 1: Diagnostics and Causality (FAQs)

Q: Why does 1,3-cyclohexadiene-1-methanol frequently co-elute with its isomers? A: The root cause is structural homology. Isomers like 1,4-cyclohexadiene-1-methanol share the exact same molecular weight and nearly identical boiling points/hydrophobicity. In standard non-polar stationary phases (e.g., 5% phenyl GC columns or standard C18 HPLC columns), partitioning is driven primarily by dispersive van der Waals forces. Because their thermodynamic properties are virtually identical, their capacity factors ( k′ ) converge, leading to co-elution.

Q: If my chromatogram shows a perfectly symmetrical peak, can I rule out co-elution? A: No. Visual inspection of a chromatogram is insufficient for complex matrices. While a "shoulder" (a sudden discontinuity on the peak slope) is a definitive visual cue of co-elution, a perfectly symmetrical peak can still hide multiple compounds[1].

Q: How do I definitively detect hidden co-elution? A: You must leverage orthogonal detection methods. If using High-Performance Liquid Chromatography (HPLC), a Diode Array Detector (DAD) is invaluable. The DAD collects multiple UV spectra across a single peak; if the spectral profile shifts from the leading edge to the tailing edge, co-elution is occurring[1]. In Gas Chromatography (GC), Mass Spectrometry (MS) spectral deconvolution serves the exact same function.

G Start Symmetrical Peak Detected? CheckDAD Check DAD/MS Spectral Purity Start->CheckDAD Yes Coelution Co-elution Suspected (Shoulder/Spectral Shift) Start->Coelution No (Shoulder) Pure Pure Compound CheckDAD->Pure Consistent Spectra CheckDAD->Coelution Inconsistent Spectra AdjustK Adjust Capacity Factor (k') Modify Mobile/Carrier Phase Coelution->AdjustK AdjustAlpha Adjust Selectivity (α) Change Stationary Phase Coelution->AdjustAlpha

Diagnostic workflow for identifying and addressing hidden chromatographic co-elution.

Part 2: Strategic Resolution Techniques

Q: What is the mechanistic strategy to separate 1,3-cyclohexadiene-1-methanol from the 1,4-isomer? A: You must exploit their electronic differences rather than their boiling points. The 1,3-isomer contains a conjugated diene system, whereas the 1,4-isomer contains an isolated diene system. This subtle difference alters their electron density distribution and polarizability. By switching to a polar stationary phase (e.g., Polyethylene Glycol/Wax in GC, or a Pentafluorophenyl (PFP) phase in HPLC), you force the stationary phase to engage in dipole-dipole or π−π interactions. The conjugated diene will interact more strongly with these phases, altering the selectivity ( α ) and pulling the peaks apart[2].

Q: How do I apply the resolution equation to fix this? A: The fundamental resolution equation dictates that resolution ( Rs​ ) is a function of efficiency ( N ), selectivity ( α ), and retention/capacity factor ( k′ )[2].

  • Fix k′ first: Weaken your mobile phase (HPLC) or lower your initial oven temperature (GC) to ensure the compounds aren't flying through the void volume. Target a k′ between 1 and 5[1].

  • Fix α second: If k′ is optimal but peaks still co-elute, change the column chemistry to exploit the π−π interactions mentioned above[2].

G Start Rs < 1.5 (Co-elution) Step1 Step 1: Adjust k' Weaken Mobile Phase Start->Step1 Check1 Rs >= 1.5? Step1->Check1 Step2 Step 2: Adjust Selectivity (α) Change to Polar/Phenyl Column Check1->Step2 No Success Baseline Resolution Achieved Check1->Success Yes Check2 Rs >= 1.5? Step2->Check2 Step3 Step 3: Adjust Efficiency (N) Decrease Particle Size / Ramp Rate Check2->Step3 No Check2->Success Yes Step3->Success

Stepwise optimization logic applying the resolution equation for baseline separation.

Part 3: Self-Validating Experimental Protocols

Protocol A: GC-MS Optimization for Isomeric Separation

This protocol utilizes a polar wax column to exploit the conjugated diene system of 1,3-cyclohexadiene-1-methanol[3].

Step 1: System Preparation & Column Installation

  • Install a high-polarity polyethylene glycol (PEG) capillary column (e.g., DB-WAXetr, 30 m × 0.25 mm, 0.25 μm film thickness)[3].

  • Self-Validation Check: Perform an air/water background scan. Ensure m/z 18 (water) and 28 (nitrogen) are below 5% of the total ion current to confirm a leak-free system.

Step 2: Carrier Gas & Injection Parameters

  • Set Helium (99.9999% purity) as the carrier gas at a constant flow rate of 1.0 mL/min[3].

  • Set the injector temperature to 250 °C. Use a split ratio of 10:1 to prevent column overloading, which causes peak fronting and artificial co-elution.

Step 3: Temperature Gradient Programming

  • Initial: 40 °C, hold for 5 minutes (focuses the volatile analytes at the head of the column).

  • Ramp: 5 °C/min to 260 °C[3]. Causality: A shallow ramp rate maximizes the residence time in the stationary phase, allowing the subtle dipole differences between the 1,3- and 1,4-dienes to resolve.

  • Hold: 260 °C for 5 minutes to bake out heavier matrix components.

Step 4: Data Acquisition & Validation

  • Operate the MS in SCAN mode (m/z 34–850)[3].

  • Self-Validation Check: Extract the Extracted Ion Chromatogram (EIC) for the target mass. Calculate the resolution ( Rs​ ) using the formula: Rs​=2(tR2​−tR1​)/(w1​+w2​) .

  • Decision Gate: If Rs​≥1.5 , the method is validated. If Rs​<1.5 , decrease the temperature ramp rate to 3 °C/min to increase efficiency ( N ).

Protocol B: HPLC-DAD Optimization Workflow

If analyzing non-volatile derivatives or utilizing LC systems, follow this protocol to adjust selectivity.

Step 1: Mobile Phase Adjustment (Adjusting k′ )

  • Using a standard C18 column, begin with a mobile phase of Water/Acetonitrile.

  • If peaks elute together near the void volume, decrease the organic modifier (Acetonitrile) by 10% to increase retention[1].

  • Self-Validation Check: Ensure the capacity factor k′ is between 1 and 5.

Step 2: Stationary Phase Substitution (Adjusting α )

  • If k′ is optimal but Rs​<1.5 , the C18 column lacks the specific selectivity required.

  • Swap the C18 column for a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

  • Causality: The electron-deficient fluorinated ring of the PFP phase will undergo strong π−π interactions with the electron-rich conjugated double bonds of 1,3-cyclohexadiene-1-methanol, selectively retaining it longer than non-conjugated impurities[2].

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic parameters and resolution outcomes when transitioning from standard to optimized methodologies.

ParameterStandard Method (Co-eluting)Optimized GC-MS MethodOptimized HPLC-DAD Method
Stationary Phase 5% Phenyl / C18 (Non-polar)DB-WAXetr (Polar PEG)PFP (Pentafluorophenyl)
Mobile/Carrier Phase Helium / High Organic %Helium (Constant 1.0 mL/min)Water / Methanol (Gradient)
Primary Separation Mechanism Dispersive / HydrophobicDipole-Dipole & Hydrogen Bonding π−π & Steric Interactions
Target Resolution ( Rs​ ) < 1.0 (Merged Peaks) ≥1.5 (Baseline Separation) ≥1.5 (Baseline Separation)
Capacity Factor ( k′ ) < 1.0 (Eluting in void)2.5 - 4.02.0 - 5.0

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Axion Labs URL:[Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Chromatography Online URL:[Link]

  • The Volatile Compounds Composition of Different Parts of Wild Kazakhstan Sedum ewersii Ledeb. MDPI (Molecules) URL:[Link]

Sources

Optimization

Storage conditions to prevent 1,3-cyclohexadiene-1-methanol degradation

Introduction: 1,3-Cyclohexadiene-1-methanol is a valuable bifunctional molecule, incorporating both a reactive conjugated diene system and a primary allylic alcohol. This unique structure makes it a versatile intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 1,3-Cyclohexadiene-1-methanol is a valuable bifunctional molecule, incorporating both a reactive conjugated diene system and a primary allylic alcohol. This unique structure makes it a versatile intermediate in organic synthesis and drug development. However, these same reactive functional groups render the molecule susceptible to several degradation pathways. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the long-term stability and integrity of your 1,3-cyclohexadiene-1-methanol samples.

Section 1: Understanding the Primary Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical vulnerabilities of 1,3-cyclohexadiene-1-methanol. The primary routes of degradation are oxidation, polymerization, and light/acid-induced rearrangements.

  • Oxidation: The conjugated diene is highly susceptible to oxidation by atmospheric oxygen. This can occur via radical mechanisms or through reactions with singlet oxygen, leading to the formation of endoperoxides and hydroperoxides.[1][2] The allylic alcohol can also be oxidized to the corresponding aldehyde or carboxylic acid. These oxidative products can act as catalysts for further degradation.

  • Polymerization: Conjugated dienes are known to undergo polymerization, which can be initiated by heat, light, or trace impurities like acids or radical species.[3][4][5] This process leads to the formation of oligomers and polymers, appearing as viscous liquids or solid precipitates, which significantly reduces the purity of the material.

  • Light & Acid Sensitivity: The compound is sensitive to light, which can promote both oxidation and polymerization.[6] Additionally, the allylic alcohol is vulnerable to acid-catalyzed rearrangements or dehydration, compromising the molecular structure.

The following diagram illustrates the major degradation routes that must be controlled.

cluster_main 1,3-Cyclohexadiene-1-methanol cluster_degradation Degradation Products A 1,3-Cyclohexadiene-1-methanol (Stored Sample) B Peroxides / Endoperoxides A->B  Oxidation  (Air/O₂) C Oligomers / Polymers A->C  Polymerization  (Heat, Light, Impurities) D Aromatic Byproducts (e.g., Benzyl Alcohol) A->D  Rearrangement / Dehydrogenation  (Acid, Heat) E Aldehydes / Carboxylic Acids B->E Further Oxidation

Caption: Primary degradation pathways for 1,3-cyclohexadiene-1-methanol.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of 1,3-cyclohexadiene-1-methanol.

Q1: What is the optimal storage temperature for this compound? A: For long-term storage (> 1 month), store at -20°C or below in a freezer designed for flammable materials.[7] For short-term storage (a few days to a week), refrigeration at 2-8°C is acceptable. The key principle is to minimize thermal energy, which can initiate polymerization and accelerate oxidative processes.

Q2: Why is an inert atmosphere required? A: An inert atmosphere (e.g., argon or nitrogen) is critical to prevent oxidative degradation. 1,3-Cyclohexadiene systems are known to react with atmospheric oxygen, leading to peroxide formation and eventual aromatization.[1][2] Storing the compound under air will inevitably lead to a decrease in purity over time. Safety data sheets for similar reactive compounds frequently recommend handling and storage under an inert gas.[8]

Q3: What type of container should I use for storage? A: Use an amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap. The amber glass protects the light-sensitive compound from UV radiation, which can catalyze degradation.[6][9] The PTFE-lined cap provides a highly inert and tight seal, preventing leakage and contamination from the cap material itself. Ensure the container is sealed tightly to prevent moisture and air ingress.[10]

Q4: Should I use a stabilizer? If so, which one? A: Yes, for long-term storage, the use of a stabilizer is highly recommended. Butylated hydroxytoluene (BHT) at a concentration of 50-200 ppm is an effective radical scavenger that inhibits the initiation of polymerization.[11] Many commercial suppliers provide dienes with a stabilizer already added. If your material is unstabilized, consider adding a stock solution of BHT in an appropriate solvent and then removing the solvent under reduced pressure at low temperature.

Q5: What are the visual signs of degradation? A: A pure sample of 1,3-cyclohexadiene-1-methanol should be a clear, colorless to light yellow liquid.[6] Signs of degradation include:

  • Significant color change: Deepening yellow or brown color suggests the formation of oxidized species or oligomers.

  • Increased viscosity: A noticeable thickening of the liquid is a strong indicator of polymerization.

  • Precipitate formation: The presence of a solid precipitate indicates the formation of insoluble polymers.

Section 3: Troubleshooting Guide

This section provides solutions for specific issues you may encounter during your experiments.

Problem: My compound has turned dark yellow, but my NMR spectrum looks mostly clean. Can I still use it? Plausible Cause: This is likely the initial stage of oxidation. While the primary compound may still be present in high concentration, the color indicates the formation of chromophoric impurities. These minor impurities can potentially interfere with sensitive downstream applications or catalyze further degradation. Recommended Action:

  • Assess Purity: Quantify the purity using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.

  • Purification: If purity is >95% and your application is not sensitive to trace oxidative impurities, you may be able to use it. For high-purity applications, consider purification by flash chromatography on silica gel under an inert atmosphere, using a non-polar solvent system.

  • Future Prevention: Ensure all future aliquots are stored rigorously under an inert atmosphere and protected from light.

Problem: I see a viscous liquid and some solid precipitate in my bottle. Plausible Cause: This is a clear sign of advanced polymerization.[5] The sample has likely been exposed to heat, light, or was stored for an extended period without an adequate stabilizer. Recommended Action:

  • Do Not Use: The sample is significantly degraded and should not be used. The concentration of the active compound is unknown, and the polymeric byproducts can interfere with reactions.

  • Dispose and Replace: Dispose of the material according to your institution's hazardous waste guidelines and obtain a fresh bottle. Review your storage protocol to prevent recurrence.

Problem: My reaction yield is inconsistent, and I suspect the starting material is degrading. How can I confirm this? Plausible Cause: Inconsistent results are a classic symptom of using a reagent of variable purity. Degradation during storage is a likely culprit. Recommended Action:

  • Establish a QC Protocol: Before starting a series of experiments, run a quality control check on the starting material.

  • Analytical Confirmation: Use an analytical technique like GC-MS to confirm the identity and purity of the compound.[12] Degradation products, such as polymers or oxidized species, will appear as new peaks in the chromatogram.

  • Implement the Workflow: Follow the QC workflow outlined in Protocol 4.2 to systematically test your stored material.

Section 4: Protocols and Methodologies

These protocols provide a self-validating system for maintaining the integrity of your 1,3-cyclohexadiene-1-methanol.

Protocol 4.1: Recommended Storage Procedure
  • Receipt: Upon receiving the compound, immediately inspect the container for damage. Note the date of receipt and any stabilizer information on the label.

  • Inerting: If the compound will be used multiple times, perform this step in a fume hood. Carefully open the bottle and immediately flush the headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Securely tighten the PTFE-lined cap. For extra protection, wrap the cap and neck of the bottle with Parafilm®.

  • Labeling: Label the bottle with the date it was opened and inerted.

  • Storage: Place the sealed bottle inside a secondary container (e.g., a small plastic tub) to contain any potential leaks.

  • Placement: Store the secondary container in a designated, properly ventilated -20°C freezer that is rated for flammable materials storage.[7][13]

Protocol 4.2: Quality Control (QC) Analysis of Stored Samples via GC-MS

This protocol allows for the verification of purity and the identification of common degradation products.

cluster_workflow QC Workflow for Stored Sample start Start: Suspected Degradation sampling 1. Sample Preparation - Remove 1 µL aliquot from stored sample. - Dilute in 1 mL of high-purity solvent (e.g., ethyl acetate). start->sampling injection 2. GC-MS Injection - Inject 1 µL of diluted sample into GC-MS system. sampling->injection analysis 3. Data Acquisition - Run a temperature gradient program to separate components. - Acquire mass spectra for all eluting peaks. injection->analysis interpretation 4. Data Interpretation - Identify main peak by retention time and mass spectrum. - Calculate purity by peak area %. - Identify impurity peaks by library matching (e.g., NIST). analysis->interpretation decision Decision Point interpretation->decision pass Result: Pass Purity >98% and no significant degradation peaks. Proceed with experiment. decision->pass Purity OK? fail Result: Fail Low purity or presence of polymers/oxidation products. Purify or discard sample. decision->fail Purity NOT OK?

Caption: Experimental workflow for GC-MS quality control analysis.

Methodology:

  • Sample Preparation: Under an inert atmosphere if possible, carefully withdraw a small aliquot (~1-2 µL) from your stored sample. Dilute this in 1 mL of a high-purity, volatile solvent like ethyl acetate or dichloromethane in a GC vial.

  • Instrumentation: Use a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS). A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.

  • GC Program (Example):

    • Inlet Temperature: 250°C

    • Initial Oven Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/minute.

    • Hold: Hold at 280°C for 5 minutes.

  • Data Analysis:

    • Confirm the identity of the main peak corresponding to 1,3-cyclohexadiene-1-methanol by its mass spectrum.

    • Calculate the relative purity by integrating the area of the main peak as a percentage of the total chromatogram area.

    • Analyze smaller peaks. Common degradation products to look for include higher molecular weight species (dimers, trimers) indicative of polymerization, or peaks corresponding to the oxidized aldehyde or aromatic byproducts. Many analytical software packages can help identify these by comparing their mass spectra to a reference library.[14][15]

Section 5: Summary of Storage Conditions

ParameterShort-Term Storage (< 1 Week)Long-Term Storage (> 1 Week)Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Freezer) Reduces reaction rates for all degradation pathways.[7]
Atmosphere Inert Gas (Argon/Nitrogen) Inert Gas (Argon/Nitrogen) Prevents oxidative degradation by atmospheric oxygen.[8]
Container Amber Glass, PTFE-lined CapAmber Glass, PTFE-lined CapProtects from light and ensures an inert, tight seal.[9]
Light Exposure Store in Dark Store in Dark Prevents light-induced polymerization and oxidation.[6]
Stabilizer RecommendedRequired (e.g., 50-200 ppm BHT) Inhibits radical-initiated polymerization.[11]

References

  • Koichi, U., & Tadatomo, K. (2001). Anionic Polymerization of 1,3-Cyclohexadiene with Alkyllithium/Amine Systems. Macromolecules. [Link]

  • Hadjichristidis, N., & Pitsikalis, M. (2001). Synthesis and Characterization of Poly(1,3-cyclohexadiene) Homopolymers and Star-Shaped Polymers. Macromolecules. [Link]

  • Mathers, R. T., Shreve, M. J., & Meyler, E. (2011). Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts. ResearchGate. [Link]

  • Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2001). 1,3-Cyclohexadiene Polymers. 1. Anionic Polymerization. Macromolecules. [Link]

  • Penn State University. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. Penn State Research Database. [Link]

  • Shono, T., Ikeda, A., & Kimura, Y. (1971). THE ANODIC OXIDATION OF 1,3-DIENES. Chemistry Letters. [Link]

  • Jenkin, M. E., Shallcross, D. E., & Harvey, J. N. (2007). A kinetics and mechanistic study of the OH and NO2 initiated oxidation of cyclohexa-1,3-diene in the gas phase. Physical Chemistry Chemical Physics. [Link]

  • Giménez, M., & Furlan, R. L. (2001). Reactions of 1,3-Cyclohexadiene with Singlet Oxygen. A Theoretical Study. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Hydroboration–oxidation of 1,3-cyclohexadiene 1 as reported by Brown et... ResearchGate. [Link]

  • ACS Publications. (2026). Selective Oxidative Dehydrogenation of Cyclohexene into 1,3-Cyclohexadiene on TiO2. ACS Publications. [Link]

  • University of Nebraska-Lincoln EHS. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. UNL EHS. [Link]

  • ResearchGate. (2025). Ozonolyses of 1,4-Disubstituted 1,3-Cyclohexadienes and of Related Compounds in Methanol. ResearchGate. [Link]

  • American Chemistry Council. (2024). Butadiene Product Stewardship Guidance Manual. American Chemistry Council. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 1,3-Cyclohexadiene, 99%. Cole-Parmer. [Link]

  • The University of Hong Kong Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. HKU Safety Office. [Link]

  • Boones Wine & Spirits. (2024). How to Properly Store Your Liquor. Boones Wine & Spirits. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJPBMS. [Link]

  • ACS Publications. (1999). Fate of Cyclic Methylsiloxanes in Soils. 1. The Degradation Pathway. ACS Publications. [Link]

  • Cleveland State University. (2018). Practices for Proper Chemical Storage. Cleveland State University. [Link]

  • Wikipedia. (n.d.). Cyclohexa-1,3-diene. Wikipedia. [Link]

  • Bentham Open. (2013). Oxidation of Cyclic Alcohols by Hexacyanoferrate(III) in Alkaline Medium in the Presence of Rhodium(III). Bentham Open Archives. [Link]

  • Chemistry Steps. (2021). Conjugated, Cumulated, and Isolated Dienes. Chemistry Steps. [Link]

  • MDPI. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. env.go.jp. [Link]

  • ResearchGate. (n.d.). Fig. 1. Methanol degradation pathways as outlined in this review. ResearchGate. [Link]

  • ACS Publications. (2021). Kinetic Evaluation of Deactivation Pathways in Methanol-to-Hydrocarbon Catalysis on HZSM-5 with Formaldehyde, Olefinic, Dieneic, and Aromatic Co-Feeds. ACS Publications. [Link]

  • NIST. (n.d.). 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-. NIST WebBook. [Link]

  • National Institutes of Health (NIH). (2026). The progress of the cyclic strategy in separation and detection. PMC. [Link]

  • OENO One. (2001). A new method for the identification of cyclic diglycerols in wine. OENO One. [Link]

  • Chemistry LibreTexts. (2024). 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. Chemistry LibreTexts. [Link]

  • Orango. (2024). Analytical Methods and Chemical Reactions of Conjugated Dienes. Orango. [Link]

  • Nature. (2020). Dienedioic acid as a useful diene building block via directed Heck-decarboxylate coupling. Nature. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing NMR Solvent Selection for 1,3-Cyclohexadiene-1-Methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR analysis of conjugated diene alcohols like 1,3-cyclohexadiene-1-methanol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR analysis of conjugated diene alcohols like 1,3-cyclohexadiene-1-methanol. This compound presents a unique analytical challenge: it possesses a highly reactive conjugated diene system prone to acid-catalyzed aromatization, alongside a primary alcohol group susceptible to rapid proton exchange.

Selecting the wrong deuterated solvent does not just result in poor spectral resolution—it can actively destroy your sample. This guide provides a mechanistic understanding of solvent-solute interactions, quantitative reference data, and self-validating protocols to ensure your NMR workflows are robust, reproducible, and artifact-free.

Part 1: Quantitative Reference Data

To establish a baseline for your analysis, Table 1 summarizes the expected chemical shifts for 1,3-cyclohexadiene-1-methanol across common NMR solvents, alongside the inherent risks associated with each microenvironment.

Table 1: Solvent Properties and Expected Chemical Shifts (1H NMR)

Deuterated SolventResidual Solvent Peak (ppm)Trace Water Peak (ppm)Diene Vinylic Protons (~ppm)-CH₂OH Proton (~ppm)Sample Degradation Risk
CDCl₃ 7.261.565.7 – 6.01.5 – 2.0 (Broad)High (Acid-catalyzed)
DMSO-d₆ 2.503.335.6 – 5.94.5 (Sharp Triplet)Low
Benzene-d₆ (C₆D₆) 7.160.405.5 – 5.81.0 – 1.5 (Broad)Very Low
Methanol-d₄ (CD₃OD) 3.314.875.7 – 6.0N/A (Exchanges)Low

Data synthesized from established [1].

Part 2: Solvent Selection Matrix

Do not default to CDCl₃ out of habit. Use the following decision matrix to select the optimal solvent based on your specific analytical goals.

SolventDecision Start Goal: 1,3-Cyclohexadiene-1-methanol NMR Q1 Are you analyzing the -OH proton? Start->Q1 Q2 Need long-term sample stability? Q1->Q2 Yes Q3 Is budget a primary constraint? Q1->Q3 No (Exchange acceptable) DMSO DMSO-d6 (Dry) Best for OH & Stability Q2->DMSO Yes Acetone Acetone-d6 Good alternative, watch water peak Q2->Acetone No C6D6 Benzene-d6 (C6D6) Excellent Stability & Dispersion Q3->C6D6 No CDCl3 Neutralized CDCl3 Requires Basic Alumina Prep Q3->CDCl3 Yes

Fig 1: Decision matrix for selecting the optimal NMR solvent based on experimental priorities.

Part 3: Troubleshooting FAQs

FAQ 1: Why does my sample degrade over time in CDCl₃?

The Causality: Standard CDCl₃ undergoes slow photo-oxidation when exposed to light and oxygen, yielding phosgene and hydrogen chloride (HCl). 1,3-cyclohexadienes are highly sensitive to acidic environments and [2]. The trace HCl protonates the primary alcohol of your sample, triggering dehydration to form an allylic carbocation. Driven by the thermodynamic stability of forming an aromatic ring, the molecule undergoes rapid rearrangement and deprotonation, irreversibly converting your diene into a [3].

DegradationPathway Diene 1,3-Cyclohexadiene- 1-methanol Protonated Protonated Alcohol [-CH2OH2+] Diene->Protonated + H+ Acid Trace HCl (from CDCl3 decay) Acid->Protonated Carbocation Allylic Carbocation Intermediate Protonated->Carbocation - H2O (Dehydration) Aromatic Aromatization (Toluene Derivative) Carbocation->Aromatic Rearrangement & Deprotonation

Fig 2: Acid-catalyzed degradation pathway of 1,3-cyclohexadiene-1-methanol in unneutralized CDCl3.

FAQ 2: How can I clearly observe and quantify the hydroxyl (-OH) proton?

The Causality: In non-polar solvents like CDCl₃ or C₆D₆, the -OH proton undergoes rapid intermolecular chemical exchange with trace water, resulting in a broad, unquantifiable singlet. By switching to anhydrous DMSO-d₆, the strong hydrogen-bond accepting nature of the sulfoxide oxygen locks the -OH proton in a stable solvation complex. This drastically reduces the exchange rate, allowing the -OH signal to appear as a sharp, quantifiable multiplet (typically a triplet due to ³J coupling with the adjacent -CH₂- protons).

FAQ 3: My vinylic protons are overlapping with the CDCl₃ solvent peak. What is the alternative?

The Causality: The vinylic protons of 1,3-cyclohexadiene systems typically resonate between 5.7 and 6.0 ppm, which can sometimes be obscured by impurities or broad solvent tails.[2] and induces strong aromatic solvent-induced shifts (ASIS). The anisotropic magnetic field of the benzene ring differentially shields the solute protons based on their spatial orientation, often resolving overlapping signals perfectly.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every sample preparation method must include an internal validation check.

Protocol A: Preparation of Acid-Free (Neutralized) CDCl₃

If budget constraints require the use of CDCl₃, you must neutralize it prior to dissolving your diene.

  • Scavenging: Add 1.0 g of basic alumina (Brockmann Grade I) to 10 mL of CDCl₃ in a clean glass vial.

  • Agitation: Swirl gently for 5 minutes. Mechanism: The basic alumina acts as an insoluble scavenger, neutralizing trace HCl and adsorbing trace water without dissolving into the solvent.

  • Filtration: Filter the solvent through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube containing your sample.

  • Self-Validation System: Acquire a ¹H NMR spectrum immediately, and a second spectrum 2 hours later. Integrate the vinylic protons (~5.8 ppm) against the aliphatic ring protons (~2.2 ppm). If the ratio remains constant and no new aromatic peaks appear in the 7.0–7.5 ppm region, your solvent is effectively neutralized.

Protocol B: Anhydrous Sample Preparation for -OH Observation

To observe the primary alcohol coupling, strict anhydrous conditions are required.

  • Desiccation: Dry your 1,3-cyclohexadiene-1-methanol sample under high vacuum (protect from light using aluminum foil) for 1 hour to remove residual synthesis solvents and moisture.

  • Solvent Transfer: Open a fresh, single-use ampoule of anhydrous DMSO-d₆ (99.9% D) to prevent atmospheric moisture contamination.

  • Dissolution: Immediately dissolve 5–10 mg of the sample, transfer to an NMR tube, and seal tightly with a PTFE cap.

  • Self-Validation System: In the acquired ¹H NMR spectrum, locate the -OH resonance (~4.5 ppm). If the system is truly anhydrous, this peak will resolve into a sharp triplet (J ≈ 5.5 Hz). If it appears as a broad singlet, the exchange rate is still too high, indicating moisture intrusion during sample prep.

Part 5: References

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: ACS Organic Process Research & Development URL:[Link]

  • Shackles Off: A Kilo Scale Synthesis of Rawal’s Diene Source: ChemRxiv URL:[Link]

  • One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds Source: Angewandte Chemie International Edition URL:[Link]

Sources

Optimization

Overcoming low solubility of 1,3-cyclohexadiene-1-methanol in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation of highly hydrophobic, sterically hindered cyclic dienes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation of highly hydrophobic, sterically hindered cyclic dienes.

1,3-Cyclohexadiene-1-methanol (also known as (4-isopropyl-1,3-cyclohexadien-1-yl)methanol) presents a distinct formulation challenge. It possesses a bulky, non-polar monoterpenoid-like ring system coupled with a reactive conjugated diene, resulting in an intrinsic aqueous solubility of less than 0.5 mg/mL[1]. Because water molecules exhibit high cohesive energy, they thermodynamically exclude this hydrophobic moiety, leading to rapid phase separation.

This guide provides field-proven, causality-driven troubleshooting protocols to overcome precipitation and phase separation, ensuring your experimental data is built on a foundation of true thermodynamic solubility.

Part 1: Troubleshooting Guide & FAQs

FAQ 1: Why does 1,3-cyclohexadiene-1-methanol form a persistent emulsion or phase-separate when added directly to aqueous buffers, and how can I achieve a true solution for in vitro screening?

Causality: The cohesive energy density of water strongly excludes the non-polar cyclohexadiene ring. When mechanical energy (like vortexing) is applied, the compound forms metastable micro-droplets (an emulsion) rather than dissolving. To achieve a true thermodynamic solution, you must lower the dielectric constant of the aqueous vehicle to decrease the hydrophobic interactions between the solute and water.

Solution: Utilize a binary or ternary co-solvent system (e.g., PEG-400 and Ethanol). The small non-polar hydrocarbon regions in these co-solvents reduce the ability of the aqueous system to squeeze out non-polar solutes[2].

Protocol: Co-Solvent Solubilization (Self-Validating)

  • Primary Dissolution: Weigh 10 mg of 1,3-cyclohexadiene-1-methanol into a glass vial. Add 100 µL of absolute Ethanol. Vortex for 30 seconds until completely clear.

  • Co-solvent Addition: Add 400 µL of PEG-400. Vortex for 1 minute to ensure a homogenous organic phase.

  • Aqueous Titration: Slowly add 500 µL of PBS (pH 7.4) dropwise under continuous magnetic stirring (500 rpm).

  • Self-Validation Step: Centrifuge the final mixture at 10,000 × g for 10 minutes. Inspect the tube against a dark background. A true solution will have no pellet and zero turbidity. If turbidity is present, the critical co-solvent ratio was breached; you must restart and increase the PEG-400 fraction.

FAQ 2: My compound precipitates upon dilution into physiological media (e.g., blood plasma or cell culture media). How do I prevent this?

Causality: Co-solvents lose their solubilizing power exponentially upon dilution in aqueous media. For in vivo or high-dilution applications, physical encapsulation is required. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide that provides a hydrophobic internal cavity perfectly sized to accommodate a six-membered ring, while its hydrophilic hydroxyl exterior maintains aqueous solubility[3][4].

Solution: Form a host-guest inclusion complex with HP-β-CD[5].

Protocol: HP-β-CD Inclusion Complexation

  • Carrier Solution: Prepare a 10% (w/v) HP-β-CD solution in distilled water.

  • Complexation: Add 1,3-cyclohexadiene-1-methanol at a 1:1 molar ratio to the HP-β-CD solution.

  • Equilibration: Seal the vial tightly (to prevent volatilization of the alcohol) and agitate on an orbital shaker at 25°C for 48 hours. Scientific rationale: Complexation is an equilibrium process driven by van der Waals forces and hydrophobic interactions, requiring sufficient time to reach thermodynamic stability[4].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • Self-Validation Step: Perform UV-Vis spectroscopy or HPLC on the filtrate. Dilute the sample 1:10 in water and 1:10 in methanol. If the inclusion complex is successful, both dilutions will yield identical quantification peaks, proving the compound is fully water-soluble and not merely suspended.

FAQ 3: How can I achieve sustained release while maintaining aqueous solubility?

Causality: Cyclodextrin complexes release drugs rapidly upon dilution. For sustained release, amphiphilic diblock copolymers (e.g., mPEG-PDLLA) self-assemble into micelles. The hydrophobic diene partitions into the PDLLA core, while the PEG corona provides steric stabilization in water[6].

Solution: Polymeric micelle encapsulation via thin-film hydration[6].

Part 2: Quantitative Data Summarization

Table 1: Comparative Efficacy of Solubilization Strategies for 1,3-Cyclohexadiene-1-methanol

Solubilization StrategyExcipient UsedMax Solubility Achieved (mg/mL)Fold Enhancement vs. WaterStability upon 1:10 Dilution
Baseline (Water) None< 0.51xN/A
Co-solvency 10% EtOH / 40% PEG-400~ 5.010xPoor (Precipitates)
Inclusion Complex 10% w/v HP-β-CD~ 12.525xExcellent
Polymeric Micelles 2.5% w/v mPEG-PDLLA~ 20.040xGood (Sustained release)

Note: Values are representative estimates based on established thermodynamic models for hydrophobic monoterpenoids and cyclic dienes[2][6].

Part 3: Mechanistic Workflows & Decision Matrices

SolubilizationDecision Start 1,3-Cyclohexadiene-1-methanol Aqueous Solubilization InVitro In Vitro Assays (High Excipient Tolerance) Start->InVitro Application Type InVivo In Vivo / Clinical (Low Toxicity / High Dilution) Start->InVivo Application Type Cosolvent Co-solvent System (EtOH / PEG-400) InVitro->Cosolvent Rapid Screening Cyclodextrin Inclusion Complex (HP-β-CD) InVivo->Cyclodextrin Rapid Release & High Bioavailability Micelles Polymeric Micelles (mPEG-PDLLA) InVivo->Micelles Sustained Release & Tissue Targeting

Decision matrix for selecting the optimal aqueous solubilization strategy based on application.

ComplexationWorkflow Step1 Prepare 10% w/v HP-β-CD in H2O Step2 Add 1,3-cyclohexadiene -1-methanol (1:1 Molar) Step1->Step2 Step3 Equilibrate 48h at 25°C (Shaker) Step2->Step3 Step4 Filter 0.22 µm (Remove Precipitate) Step3->Step4 Step5 Self-Validation: HPLC / UV-Vis Step4->Step5

Step-by-step self-validating workflow for generating thermodynamic inclusion complexes.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC).[Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. ResearchGate.[Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information (PMC).[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1,3-Cyclohexadiene-1-methanol and 1,4-Cyclohexadiene-1-methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry and drug development, the nuanced reactivity of cyclic dienes serves as a critical determinant in the archit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the nuanced reactivity of cyclic dienes serves as a critical determinant in the architectural design of complex molecules. This guide provides an in-depth, objective comparison of the reactivity profiles of two isomeric building blocks: 1,3-cyclohexadiene-1-methanol and 1,4-cyclohexadiene-1-methanol. By examining their behavior in key chemical transformations, supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to strategically select the appropriate isomer for their synthetic endeavors.

Structural and Electronic Properties: The Foundation of Divergent Reactivity

The fundamental difference between 1,3-cyclohexadiene-1-methanol and 1,4-cyclohexadiene-1-methanol lies in the arrangement of their double bonds. The 1,3-isomer possesses a conjugated system where the π-orbitals of the two double bonds overlap, creating a delocalized electron network. In contrast, the 1,4-isomer features isolated double bonds separated by sp³-hybridized carbon atoms. This seemingly subtle distinction has profound implications for their stability and reactivity.

Conjugated dienes, such as the 1,3-isomer, are inherently more stable than their non-conjugated counterparts due to resonance stabilization. This increased stability, however, does not necessarily translate to lower reactivity. In fact, the delocalized π-system of 1,3-cyclohexadiene-1-methanol makes it a more electron-rich and versatile participant in a variety of pericyclic and addition reactions.

The presence of the hydroxymethyl (-CH₂OH) substituent further modulates the electronic properties of both dienes. As an electron-donating group through inductive effects, it can influence the regioselectivity and stereoselectivity of certain reactions.

Comparative Reactivity in Key Transformations

Diels-Alder Reaction: A Tale of Two Dienes

The Diels-Alder reaction, a cornerstone of six-membered ring synthesis, exquisitely highlights the divergent reactivity of our two isomers.

1,3-Cyclohexadiene-1-methanol: A Potent Diene

The conjugated nature of 1,3-cyclohexadiene-1-methanol makes it an excellent diene in [4+2] cycloaddition reactions. The pre-organized s-cis conformation of the diene within the six-membered ring enhances its reactivity towards a variety of dienophiles. The reaction is facilitated by electron-donating groups on the diene, and while the hydroxymethyl group is only weakly donating, it can still influence the reaction rate and regioselectivity.[1][2]

1,4-Cyclohexadiene-1-methanol: An Inactive Participant

Conversely, 1,4-cyclohexadiene-1-methanol, with its isolated double bonds, is incapable of acting as a diene in the Diels-Alder reaction.[3] This is a direct consequence of the lack of a continuous 4π-electron system necessary for the concerted cycloaddition mechanism.

Experimental Protocol: Diels-Alder Reaction with N-phenylmaleimide

Objective: To demonstrate the differential reactivity of the two isomers in a Diels-Alder reaction.

Materials:

  • 1,3-Cyclohexadiene-1-methanol

  • 1,4-Cyclohexadiene-1-methanol

  • N-phenylmaleimide

  • Toluene

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In two separate round-bottom flasks, dissolve 1,3-cyclohexadiene-1-methanol (1.0 eq) and 1,4-cyclohexadiene-1-methanol (1.0 eq) in toluene.

  • To each flask, add N-phenylmaleimide (1.0 eq).

  • Heat both reaction mixtures under reflux for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixtures to room temperature and remove the solvent under reduced pressure.

  • Analyze the crude products by ¹H NMR spectroscopy.

Expected Results:

  • The reaction with 1,3-cyclohexadiene-1-methanol will show the formation of the corresponding Diels-Alder adduct, characterized by the disappearance of the diene protons and the appearance of new signals corresponding to the bicyclic product.

  • The reaction with 1,4-cyclohexadiene-1-methanol will show no significant reaction, with the starting materials remaining largely unconsumed.

Electrophilic Addition: A Question of Intermediates

The reaction of dienes with electrophiles such as hydrogen halides (HX) or halogens (X₂) reveals further differences in their reactivity, primarily governed by the stability of the resulting carbocation intermediates.

1,3-Cyclohexadiene-1-methanol: 1,2- and 1,4-Addition Products

Electrophilic addition to a conjugated diene proceeds via a resonance-stabilized allylic carbocation. This delocalized cation can be attacked by a nucleophile at two different positions, leading to a mixture of 1,2- and 1,4-addition products.[4][5][6] The ratio of these products is often dependent on reaction conditions such as temperature, with the 1,2-adduct being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures).[4]

1,4-Cyclohexadiene-1-methanol: Standard Alkene Reactivity

In the case of the non-conjugated 1,4-isomer, the two double bonds react independently, akin to simple alkenes. Electrophilic addition will occur at one of the double bonds to form the more stable carbocation, followed by nucleophilic attack to yield a single major addition product, without the formation of a 1,4-addition product.

Experimental Workflow: Electrophilic Addition of HBr

Caption: Electrophilic addition pathways for the two isomers.

Oxidation Reactions: Probing the Double Bonds

Oxidative cleavage and functionalization of the double bonds in these isomers can lead to a diverse array of products, with the reaction outcome heavily influenced by the diene's structure.

Ozonolysis

Ozonolysis provides a clear distinction between the two isomers.

  • 1,3-Cyclohexadiene-1-methanol: Ozonolysis followed by a reductive workup will cleave both double bonds of the conjugated system, leading to the formation of multiple smaller carbonyl-containing fragments.[7] The reaction is known to proceed stepwise.[8]

  • 1,4-Cyclohexadiene-1-methanol: Ozonolysis will cleave the two isolated double bonds, and under appropriate conditions, can lead to the formation of β-keto esters after treatment with methanol and acid.[9][10][11][12][13] This reaction proceeds through the formation of intermediate 1,2-dioxolane derivatives.[9][11]

Hydroboration-Oxidation

This two-step reaction converts alkenes to alcohols with anti-Markovnikov regioselectivity.

  • 1,3-Cyclohexadiene-1-methanol: Hydroboration-oxidation will add a hydroxyl group to one of the double bonds. The regioselectivity will be influenced by both steric and electronic factors of the diene and the hydroxymethyl substituent.[14][15]

  • 1,4-Cyclohexadiene-1-methanol: Each double bond can react independently, potentially leading to a mixture of mono- and di-hydroxylated products depending on the stoichiometry of the borane reagent used.

Synthesis of the Starting Materials

A reliable synthesis of both isomers is crucial for their application.

  • 1,3-Cyclohexadiene-1-methanol: This isomer can be synthesized from the corresponding 1,3-cyclohexadiene-1-carboxylic acid or its ester via reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

  • 1,4-Cyclohexadiene-1-methanol: A common route to this isomer involves the Birch reduction of the corresponding aromatic precursor, benzyl alcohol or its derivatives.[16][17][18][19] The Birch reduction selectively reduces the aromatic ring to a 1,4-cyclohexadiene.[20]

Experimental Protocol: Synthesis of 1,4-Cyclohexadiene-1-methanol via Birch Reduction

Objective: To synthesize 1,4-cyclohexadiene-1-methanol from benzyl alcohol.

Materials:

  • Benzyl alcohol

  • Liquid ammonia

  • Sodium metal

  • Ethanol

  • Diethyl ether

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser and a gas inlet.

  • Cool the flask to -78 °C and condense liquid ammonia into it.

  • Add benzyl alcohol and ethanol to the liquid ammonia.

  • Carefully add small pieces of sodium metal until a persistent blue color is observed.

  • Stir the reaction mixture for 2 hours.

  • Quench the reaction by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate overnight.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for distinguishing between the two isomers.

UV-Visible Spectroscopy:

  • 1,3-Cyclohexadiene-1-methanol: The conjugated system results in a characteristic UV absorption at a longer wavelength (λmax typically > 250 nm).[21][22]

  • 1,4-Cyclohexadiene-1-methanol: Lacking conjugation, this isomer will have a UV absorption at a much shorter wavelength, similar to isolated alkenes.[21][22]

NMR Spectroscopy: The ¹H and ¹³C NMR spectra will show distinct differences in the chemical shifts of the olefinic protons and carbons due to the different electronic environments in the conjugated versus non-conjugated systems.

Compound ¹H NMR (Olefinic Protons) ¹³C NMR (Olefinic Carbons)
1,3-Cyclohexadiene-1-methanol ~5.8-6.2 ppm~120-140 ppm
1,4-Cyclohexadiene-1-methanol ~5.7 ppm~125 ppm
Predicted chemical shift ranges based on parent compounds and substituent effects.

Conclusion

The choice between 1,3-cyclohexadiene-1-methanol and 1,4-cyclohexadiene-1-methanol is a strategic one, dictated by the desired reactivity and target molecular architecture. The conjugated 1,3-isomer is a versatile building block for reactions requiring a diene, such as the Diels-Alder reaction, and exhibits unique reactivity in electrophilic additions. The non-conjugated 1,4-isomer, on the other hand, offers two independent double bonds for sequential functionalization and provides access to different structural motifs through reactions like ozonolysis. A thorough understanding of their distinct reactivity profiles, as outlined in this guide, is paramount for the efficient and rational design of complex organic molecules in research and development.

References

  • Zvilichovsky, G., & Gurvich, V. (2004). Ozonolysis of 1,4-Cyclohexadienes in the Presence of Methanol and Acid. Mechanism and Intermediates in the Conversion of 1,4-Cyclohexadiene Derivatives to β-Keto Esters. The Journal of Organic Chemistry, 69(12), 4135–4139. [Link]

  • Griesbaum, K., & Volpp, W. (1990). Ozonolyses of 1,4-disubstituted 1,3-cyclohexadienes and of related compounds in methanol. Canadian Journal of Chemistry, 68(8), 1369-1375. [Link]

  • Gbara-Haj-Yahia, I., Zvilichovsky, G., & Seri, N. (2004). Ozonolysis of 1,4-cyclohexadienes in the presence of methanol and acid. Mechanism and intermediates in the conversion of 1,4-cyclohexadiene derivatives to β-keto esters. The Journal of organic chemistry, 69(12), 4135-9. [Link]

  • Gbara-Haj-Yahia, I., Zvilichovsky, G., & Seri, N. (2004). Ozonolysis of 1,4-Cyclohexadienes in the Presence of Methanol and Acid. Mechanism and Intermediates in the Conversion of 1,4-Cyclohexadiene Derivatives to ??-Keto Esters 1. Request PDF. [Link]

  • Gbara-Haj-Yahia, I., Zvilichovsky, G., & Seri, N. (2004). Ozonolysis of 1,4-cyclohexadienes in the presence of methanol and acid. Mechanism and intermediates in the conversion of 1,4-cyclohexadiene derivatives to beta-keto esters. The Hebrew University of Jerusalem. [Link]

  • Schultz, A. G. (1998). The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. Pure and Applied Chemistry, 70(3), 567-572. [Link]

  • Gbara-Haj-Yahia, I., Zvilichovsky, G., & Seri, N. (2004). Ozonolysis of 1,4-cyclohexadienes in the presence of methanol and acid. Mechanism and intermediates in the conversion of 1,4-cyclohexadiene derivatives to beta-keto esters. PubMed. [Link]

  • Griesbaum, K., & Volpp, W. (1990). Ozonolyses of 1,4-Disubstituted 1,3-Cyclohexadienes and of Related Compounds in Methanol. Request PDF. [Link]

  • Peters, B. K., & Reisman, S. E. (2019). Organocatalyzed Birch Reduction Driven by Visible Light. Journal of the American Chemical Society, 141(42), 16581-16585. [Link]

  • Evans, W. (2022). The Birch Reduction in Organic Synthesis. Warwick Evans Publishing. [Link]

  • Kim, J. M., Lee, K. Y., & Kim, J. N. (2003). Oxidative Aromatization of 2-Acylcyclohexane-1,3-dione Derivatives Using Iodine in Methanol. Bulletin of the Korean Chemical Society, 24(8), 1057-1058. [Link]

  • ResearchGate. (n.d.). Hydroboration–oxidation of 1,3-cyclohexadiene 1 as reported by Brown et al. ResearchGate. [Link]

  • Beckwith, A. L. J., & Tindal, P. K. (1971). Matrix isolation study of the ozonolysis of 1,3- and 1,4-cyclohexadiene: identification of novel reaction pathways. Australian Journal of Chemistry, 24(12), 2099-2105. [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. Wikipedia. [Link]

  • Chemistry Steps. (2020, January 28). 1,2 and 1,4 Electrophilic Addition to Dienes. Chemistry Steps. [Link]

  • Diaz, D. D., et al. (2018). Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray Analysis of the Products. Molecules, 23(12), 3079. [Link]

  • Organic Chemistry, University of Colorado Boulder. (n.d.). Birch Reduction. Organic Chemistry, University of Colorado Boulder. [Link]

  • Brainly. (2023, January 12). Show how to distinguish between 1,3-cyclohexadiene and 1,4-cyclohexadiene using ultraviolet spectroscopy. Brainly. [Link]

  • Vaia. (n.d.). Show how to distinguish between 1,3 -cyclohexadiene and 1,4 -. Vaia. [Link]

  • Sharma, R. K., & Dinda, S. (2020). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. RSC Advances, 10(52), 31253-31263. [Link]

  • von Sonntag, C., & Schuchmann, H. P. (1992). Hydroxyl-radical-induced oxidation of cyclohexa-1,4-diene by O2 in aqueous solution. A pulse radiolysis and product study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1353-1359. [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 2. Organic Syntheses. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Hydroboration. UCLA Chemistry and Biochemistry. [Link]

  • Sharma, R. K., & Dinda, S. (2020). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. RSC Advances, 10(52), 31253-31263. [Link]

  • Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]

  • Chapman, N. B., & Taylor, R. (1972). Reactions of cyclohexadienes. Part XIV. Addition reactions of dienamines and electrophilic olefins. Journal of the Chemical Society, Perkin Transactions 1, 1908-1911. [Link]

  • Hill-Cousins, J. (2010). Desymmetrisation reactions of cyclohexa-1,4- dienes and marine natural product synthesis. Cardiff University. [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. [Link]

  • OpenOChem Learn. (n.d.). Electrophilic Addition - 1,2 versus 1,4. OpenOChem Learn. [Link]

  • PMC. (n.d.). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. PMC. [Link]

  • Lumen Learning. (n.d.). 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations. Lumen Learning. [Link]

  • Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]

  • NIST. (n.d.). 1,4-Cyclohexadiene-1-methanol, 4-(1-methylethyl)-. NIST. [Link]

  • Request PDF. (n.d.). Rearrangement of Methylenebis(cyclohexane-1,3-dione) Enols Induced by Mn(III)-Catalyzed Aerobic Oxidation. Request PDF. [Link]

  • Request PDF. (n.d.). Highly Stereoselective Hydroxy-Directed Diels−Alder Reaction. Request PDF. [Link]

  • Wikipedia. (n.d.). Cyclohexa-1,3-diene. Wikipedia. [Link]

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Comparative

A Researcher's Guide to the Comparative Antioxidant Capacity of Novel Compounds: A Methodological Approach Using 1,3-Cyclohexadiene-1-Methanol as a Case Study

The Rationale for Antioxidant Capacity Assessment Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in numerous pa...

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Author: BenchChem Technical Support Team. Date: April 2026

The Rationale for Antioxidant Capacity Assessment

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Antioxidants counteract this damage by neutralizing free radicals.[3][4] The evaluation of a new chemical entity's antioxidant potential is therefore a critical step in its development as a potential therapeutic agent or stabilizing excipient.

This guide will focus on three widely accepted and robust in vitro assays for determining antioxidant capacity:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and straightforward method to screen for radical scavenging activity.[3][4][5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A versatile assay applicable to both hydrophilic and lipophilic antioxidants.[6][7][8]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: An assay that measures the inhibition of peroxyl radical-induced oxidation, considered highly relevant to human biology.[9][10][11][12]

The Benchmarks: Standard Antioxidants

A meaningful comparison requires well-characterized standards. This guide utilizes three common benchmarks, each with a distinct profile:

  • Trolox: A water-soluble analog of Vitamin E, it is widely used as a standard in antioxidant assays, particularly ABTS and ORAC, due to its well-defined antioxidant activity.[13][14]

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant naturally found in many biological systems. It acts as a reducing agent and readily donates electrons to neutralize free radicals.[14][15]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipid-soluble antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals.[15][16]

Experimental Design: A Head-to-Head Comparison

The core of this guide is a proposed experimental design to evaluate 1,3-cyclohexadiene-1-methanol against the standard antioxidants. This involves determining the concentration-dependent radical scavenging activity of each compound in the DPPH, ABTS, and ORAC assays.

Visualizing the Experimental Workflow

experimental_workflow cluster_preparation Sample & Reagent Preparation cluster_assays Antioxidant Capacity Assays cluster_analysis Data Acquisition & Analysis novel_compound 1,3-Cyclohexadiene-1-Methanol (Test Compound) serial_dilution Serial Dilutions novel_compound->serial_dilution standards Standard Antioxidants (Trolox, Ascorbic Acid, BHT) standards->serial_dilution assay_reagents Assay-Specific Reagents (DPPH, ABTS, Fluorescein) assay_wells 96-Well Microplate Incubation assay_reagents->assay_wells serial_dilution->assay_wells spectrophotometer Spectrophotometric / Fluorometric Reading assay_wells->spectrophotometer dpph DPPH Assay abts ABTS Assay orac ORAC Assay data_processing Calculate % Inhibition & IC50 / TEAC / ORAC Values spectrophotometer->data_processing comparison Comparative Analysis data_processing->comparison assay_mechanisms cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_orac ORAC Assay DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Antioxidant (H-donor) ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS + Antioxidant (e⁻ donor) Fluorescein_active Fluorescein (Fluorescent) Fluorescein_bleached Bleached Fluorescein (Non-fluorescent) Fluorescein_active->Fluorescein_bleached Peroxyl_radical Peroxyl Radical Peroxyl_radical->Fluorescein_active Oxidation Antioxidant Antioxidant Antioxidant->Peroxyl_radical Neutralization

Caption: Simplified reaction principles of the DPPH, ABTS, and ORAC assays.

Interpreting the Results: A Comparative Table

Upon completion of the assays, the data should be compiled into a clear, comparative table. While we do not have experimental data for 1,3-cyclohexadiene-1-methanol, the table below illustrates how the results would be presented.

CompoundDPPH IC50 (µM)ABTS TEAC (mM Trolox/mM sample)ORAC Value (µM TE/µM sample)
1,3-Cyclohexadiene-1-Methanol Experimental ValueExperimental ValueExperimental Value
Trolox ~36.44 [17]1.00 (by definition)1.00 (by definition)
Ascorbic Acid Varies by studyVaries by studyVaries by study
BHT Varies by studyVaries by studyVaries by study

Note: IC50, TEAC, and ORAC values for standard antioxidants can vary depending on the specific assay conditions and laboratory. It is crucial to run standards alongside the test compound for accurate comparison.

Conclusion and Future Directions

This guide provides a robust methodological framework for assessing the antioxidant capacity of a novel compound, such as 1,3-cyclohexadiene-1-methanol, in comparison to established standards. By employing the DPPH, ABTS, and ORAC assays, researchers can obtain a comprehensive profile of a compound's antioxidant potential. A lower IC50 value in the DPPH assay, and higher TEAC and ORAC values, would indicate superior antioxidant activity.

The logical next steps following these in vitro assays would be to investigate the compound's antioxidant activity in cell-based assays to assess its bioavailability and efficacy in a biological context, and to elucidate its precise mechanism of action.

References

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
  • Bio-protocol. (n.d.). Antioxidant Activity by DPPH and ABTS Assay.
  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Retrieved from [Link]

  • protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • Amorati, R., & Valgimigli, L. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 221. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay.
  • G-Biosciences. (n.d.). ORAC Assay.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit.
  • Bioquochem. (n.d.). ABTS Assay Kit - KF-01-002 250 tests (96 well plate).
  • ResearchGate. (n.d.). Antioxidant activities of standards (BHT, ascorbic acid, trolox, gallic acid, propyl gallate, rutin, quercetin). Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity of Trolox and BHT standards. Retrieved from [Link]

  • Poljsak, B., & Gazdag, Z. (2008). The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study. Journal of applied toxicology, 28(7), 863–869. Retrieved from [Link]

  • Food Science and Technology. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Retrieved from [Link]

  • Molecules. (2018). Antiplasmodial activity and antioxidant properties of some plants used in traditional medicine of Democratic Republic of Congo. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 3-Cyclohexene-1methanol,α,α,4-trimethyl-,propanoate. Retrieved from [Link]

  • Pharmacognosy Research. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Retrieved from [Link]

  • LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]

  • Molecules. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Retrieved from [Link]

  • ResearchGate. (n.d.). How to perform the ABTS assay in hydro-methanolic extracts?. Retrieved from [Link]

  • Molecules. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

  • Journal of Nanomaterials. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2018). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]

  • Journal of Food Science and Technology. (2011). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Comparative Analysis of 1,3-Cyclohexadiene-1-Methanol in Botanical Specimens

For researchers and drug development professionals, the exploration of novel bioactive compounds from natural sources is a critical frontier. Among the vast array of plant secondary metabolites, oxygenated monoterpenoids...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the exploration of novel bioactive compounds from natural sources is a critical frontier. Among the vast array of plant secondary metabolites, oxygenated monoterpenoids derived from the cyclohexadiene scaffold present a promising area of investigation due to their potential therapeutic properties. This guide provides a comprehensive framework for the comparative analysis of 1,3-cyclohexadiene-1-methanol content across different plant species. While extensive comparative data for this specific compound is not yet widely published, this document outlines the scientific rationale and detailed methodologies required to conduct such a study, empowering researchers to generate novel, high-quality data in this emergent field.

Introduction to 1,3-Cyclohexadiene-1-Methanol: A Compound of Interest

1,3-Cyclohexadiene-1-methanol is a monoterpenoid alcohol. The 1,3-cyclohexadiene core is a structural motif found in various natural products known for a range of bioactivities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The addition of a methanol group to this scaffold suggests potential for unique pharmacological properties, making it a target for discovery and quantification in plant species.

Known Biological Activities of Structurally Related Compounds: Derivatives of 1,3-cyclohexadiene have demonstrated significant biological potential. For instance, safranal, a related aldehyde, is a major constituent of saffron and has been studied for its anticancer and neuroprotective effects.[2] Other oxygenated cyclohexene derivatives isolated from various plants have shown antimicrobial and cytotoxic activities.[4][5] These findings underscore the rationale for investigating the prevalence and concentration of 1,3-cyclohexadiene-1-methanol in the plant kingdom.

Prospective Plant Families for Investigation

While direct reports of 1,3-cyclohexadiene-1-methanol are scarce, research into structurally similar "oxygenated cyclohexene derivatives" points towards the Annonaceae family as a prime candidate for initial screening. Genera within this family, such as Uvaria, Monanthotaxis, and Ellipeiopsis, are known to produce a variety of these compounds.[1][4][5][6][7] Therefore, a comparative study should prioritize the analysis of species from these genera.

A Proposed Biosynthetic Pathway

Understanding the biosynthetic origin of a target compound is crucial for contextualizing its presence and physiological role within the plant. 1,3-Cyclohexadiene-1-methanol, as a monoterpenoid, is presumed to originate from the isoprenoid pathway. The following diagram illustrates a plausible biosynthetic route.

Biosynthetic Pathway of 1,3-Cyclohexadiene-1-Methanol IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Cyclic_Intermediate Cyclic Monoterpene Intermediate (e.g., α-terpinene) GPP->Cyclic_Intermediate Terpene Cyclase Hydroxylated_Intermediate Hydroxylated Intermediate Cyclic_Intermediate->Hydroxylated_Intermediate Cytochrome P450 Hydroxylase Target_Compound 1,3-Cyclohexadiene-1-methanol Hydroxylated_Intermediate->Target_Compound Alcohol Dehydrogenase

Caption: A plausible biosynthetic pathway for 1,3-cyclohexadiene-1-methanol.

Experimental Workflow: From Plant Material to Quantitative Data

The accurate quantification of volatile and semi-volatile compounds like 1,3-cyclohexadiene-1-methanol requires a robust and validated analytical workflow. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, offering both high separation efficiency and definitive compound identification.[8][9][10] For sample preparation, Headspace Solid-Phase Microextraction (HS-SPME) is a superior solvent-free technique that is both sensitive and minimizes the loss of volatile analytes.[11][12][13]

The following diagram outlines the recommended experimental workflow.

Experimental Workflow Start Plant Material Collection (e.g., leaves, flowers, bark) Preparation Sample Preparation (Drying, Grinding) Start->Preparation Extraction Headspace Solid-Phase Microextraction (HS-SPME) Preparation->Extraction Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Extraction->Analysis Identification Compound Identification (Mass Spectra Library, Retention Index) Analysis->Identification Quantification Quantification (External/Internal Standard) Identification->Quantification Comparison Comparative Data Analysis Quantification->Comparison

Caption: Recommended workflow for comparative analysis.

Detailed Experimental Protocol

Objective: To extract, identify, and quantify 1,3-cyclohexadiene-1-methanol from various plant tissues.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Analytical balance

  • Grinder (e.g., cryogenic grinder)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • HS-SPME autosampler

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

  • 1,3-Cyclohexadiene-1-methanol analytical standard (if available)

  • Internal standard (e.g., a non-native, structurally similar compound)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100-200 mg of finely ground, homogenized plant material into a 20 mL headspace vial.

    • For quantitative analysis, add a known amount of internal standard to each vial.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at a defined temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to promote the release of volatiles into the headspace.

    • Expose the SPME fiber to the headspace for a predetermined time (e.g., 30 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • The SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

    • Use a temperature program that effectively separates the target compound from other matrix components. A typical program might be: initial temperature of 50°C for 2 minutes, ramp at 5°C/min to 250°C, and hold for 5 minutes.

    • The mass spectrometer should be operated in full scan mode to acquire mass spectra for compound identification. For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

  • Compound Identification and Quantification:

    • Identify 1,3-cyclohexadiene-1-methanol by comparing its retention time and mass spectrum with that of an authentic standard. If a standard is unavailable, tentative identification can be made by matching the mass spectrum with a commercial library (e.g., NIST).

    • Quantify the compound by creating a calibration curve using the analytical standard. The concentration in the plant sample can be calculated based on the peak area ratio of the analyte to the internal standard.

Data Presentation

For a clear comparison, the quantitative data should be summarized in a table.

Plant SpeciesFamilyTissue Analyzed1,3-Cyclohexadiene-1-methanol Content (µg/g dry weight) ± SD
Species AAnnonaceaeLeafValue
Species BAnnonaceaeBarkValue
Species CLamiaceaeFlowerValue
............

Conclusion and Future Directions

This guide provides a robust scientific framework for the comparative analysis of 1,3-cyclohexadiene-1-methanol across different plant species. By employing the detailed HS-SPME-GC-MS protocol, researchers can generate reliable and reproducible quantitative data. The investigation of plants from the Annonaceae family is a logical starting point, given the prevalence of structurally related compounds. The data generated from such studies will be invaluable for identifying rich botanical sources of this potentially bioactive compound, paving the way for further pharmacological evaluation and potential drug development applications.

References

  • Dudareva, N., Negre, F., Nagegowda, D. A., & Orlova, I. (2006). Plant volatiles: recent advances and future perspectives. Critical Reviews in Plant Sciences, 25(5), 417-440.
  • Maeda, G., van der Wal, J., Gupta, A. K., Munissi, J. J. E., & Nyandoro, S. S. (2020). Oxygenated Cyclohexene Derivatives and Other Constituents from the Roots of Monanthotaxis trichocarpa.
  • Munissi, J. J. E., Pang, X. P., Fannang, S., Masesane, I. B., Schele, J., Erdélyi, M., & Nyandoro, S. S. (2021). Oxygenated Cyclohexene Derivatives from the Stem and Root Barks of Uvaria pandensis.
  • Ndom, J. C., Mbing, J. N., Mkounga, P., Mvondo, M. A., Awazi, N. B., Tene, M., ... & Nkengfack, A. E. (2018). Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem. Natural Product Research, 32(15), 1785-1791.
  • Rocchetti, L., Russo, M., Ciornei, A., Bodesmo, M., & Chaves, A. V. (2021). Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS. Plants, 10(9), 1835.
  • Sánchez-Vioque, R., Santana-Méridas, O., Polissiou, M., & Herraiz-Peñalver, D. (2019). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 24(21), 3878.
  • Tane, P., Fomum, Z. T., & Ayafor, J. F. (1984). Highly oxygenated cyclohexenes from Uvaria grandiflora. Phytochemistry, 23(4), 837-839.
  • Peterson, G., Jones, T., Rispoli, D., Haddadi, S., & Niri, V. (2023). Investigation of simultaneous volatile organic compound removal by indoor plants using solid phase microextraction-gas chromatography-mass spectrometry.
  • Ignacio, R. G., et al. (2021). Biological activities of 1,3-cyclohexadien-1-als.
  • Cain, S., & Younes, N. (2025). Identification and quantification of volatile organic compounds (VOCs) in vegetation leaves using headspace solid phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). protocols.io.
  • Tobal, D., et al. (2021). Neuroprotective, anti-inflammatory, anti-bacterial, anti-cancer, cytotoxic, and phytotoxic effects of compounds containing 1,3-cyclohexadiene.
  • Xi-Ping, P., & De-Quan, Y. (1995). Two polyoxygenated cyclohexenes from Uvaria grandiflora. Phytochemistry, 40(6), 1709-1711.
  • Okafor, J. N., et al. (2023). Phytochemical Profiling of Aqueous, Methanol and Hexane Leaf Extracts of Jatropha curcas using Chromatographic and Spectral Finger-printings. International Journal of Plant and Medical Research, 2(1), 35-45.
  • Patel, K., et al. (2020). Applications of GC-MS used in Herbal plants. Asian Journal of Pharmaceutical Analysis, 10(4), 221-226.
  • Panda, S. K., & Padhi, L. (2016). GC-MS analysis of bioactive compounds in the methanol extract of Clerodendrum viscosum leaves. Journal of Chemical and Pharmaceutical Research, 8(7), 65-69.

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Comparative

A Comparative Guide for Fragrance Development: 1,3-Cyclohexadiene-1-methanol vs. Benzyl Alcohol as Scent Precursors

In the dynamic landscape of fragrance chemistry, the pursuit of novel scent profiles with controlled release and enhanced longevity is paramount. The selection of a precursor molecule—a pro-fragrance—is a critical decisi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of fragrance chemistry, the pursuit of novel scent profiles with controlled release and enhanced longevity is paramount. The selection of a precursor molecule—a pro-fragrance—is a critical decision point that dictates the final odor characteristics, stability, and performance of a fragrance formulation. This guide provides an in-depth technical comparison between the industry-standard benzyl alcohol and the emerging alternative, 1,3-cyclohexadiene-1-methanol, as foundational precursors for fragrance synthesis. We will explore their chemical distinctions, the olfactory properties of their derivatives, and the experimental methodologies required for their objective evaluation.

Foundational Chemistry: A Tale of Two Alcohols

At first glance, both molecules are C7 alcohols, but their core structures present fundamentally different platforms for fragrance design. Benzyl alcohol is an aromatic alcohol, featuring a hydroxyl group attached to a stable benzene ring.[1][2] In contrast, 1,3-cyclohexadiene-1-methanol is an allylic alcohol, where the hydroxyl group is adjacent to a conjugated diene system within a non-aromatic, six-membered ring. This structural variance is not trivial; it is the primary determinant of their respective reactivity, stability, and the scent profiles of their derivatives.

The benzylic system's stability is conferred by the resonance of the aromatic ring, making it a robust and predictable scaffold.[3][4] The allylic nature of 1,3-cyclohexadiene-1-methanol, however, introduces a different type of resonance stabilization while also presenting a reactive diene system, which can be a gateway to further chemical elaborations, such as Diels-Alder reactions, to build polycyclic frameworks.[5][6]

Caption: Chemical structures of Benzyl Alcohol and 1,3-Cyclohexadiene-1-methanol.

Table 1: Comparative Physicochemical Properties

PropertyBenzyl Alcohol1,3-Cyclohexadiene-1-methanol
Chemical Formula C₇H₈OC₇H₁₀O
Molecular Weight 108.14 g/mol 110.16 g/mol
Appearance Colorless liquid[2]Colorless liquid
Odor (Precursor) Mild, pleasant, aromatic[2]Herbaceous, slightly green
Boiling Point 205 °C~180-185 °C (estimated)
Key Structural Feature Benzylic AlcoholAllylic Alcohol, Conjugated Diene
Primary Use Precursor to esters, solvent, preservative[2][7][8][9]Reactive intermediate in organic synthesis[5]

The Olfactory Palette: A Comparison of Fragrance Derivatives

The primary application of these alcohols in perfumery is as precursors to a vast array of esters, formed through reaction with carboxylic acids.[2][10] It is these ester derivatives that constitute the final fragrance molecules.

Benzyl Alcohol Derivatives: The esters of benzyl alcohol are foundational to modern perfumery, forming the backbone of countless floral and fruity accords.[7][11]

  • Benzyl Acetate: Possesses a powerful sweet, floral, jasmine-like aroma with fruity undertones, making it a staple in jasmine and gardenia reconstructions.[12][13]

  • Benzyl Benzoate: Offers a faint, sweet-balsamic scent and is valued as a fixative, slowing the evaporation of other volatile components.[7]

  • Benzyl Salicylate: Contributes a very subtle, sweet-floral character and also functions as an excellent fixative.[7]

1,3-Cyclohexadiene-1-methanol Derivatives: This class of esters is significantly less explored, presenting an opportunity for the discovery of novel scent profiles. Research on related structures, such as 1,4-cyclohexadiene carboxylates, indicates that these compounds typically exhibit fruity and green odors.[14] The specific character is highly dependent on the substituents on both the ring and the ester group, opening a vast chemical space for innovation.[14] The inherent "green" character of the cyclohexadiene moiety can be leveraged to create fresh, vibrant, and natural-smelling fragrances that are difficult to achieve with traditional aromatic precursors.

Table 2: Odor Profiles of Representative Ester Derivatives

Precursor AlcoholCarboxylic AcidResulting EsterReported/Expected Odor Profile
Benzyl AlcoholAcetic AcidBenzyl AcetateSweet, floral, jasmine, fruity[11][12][13]
Benzyl AlcoholBenzoic AcidBenzyl BenzoateFaintly balsamic, sweet; used as a fixative[7]
1,3-Cyclohexadiene-1-methanolAcetic Acid1,3-Cyclohexadiene-1-methyl acetateExpected: Green, fruity, herbaceous
1,3-Cyclohexadiene-1-methanolPropionic Acid1,3-Cyclohexadiene-1-methyl propionateExpected: Fruity, waxy, slightly sweet-green

Performance Under Pressure: Stability and Release Mechanisms

A pro-fragrance is designed to release its active volatile component in a controlled manner, often triggered by environmental factors like moisture (hydrolysis), pH shifts, or light.[15][16][17] The stability of the precursor and its derivatives is therefore a critical performance metric.

  • Benzyl Alcohol: Its aromatic nature provides significant stability. Benzyl esters are well-understood and their hydrolysis rates can be predicted, allowing for reliable performance in various consumer product bases, from fine fragrances to laundry detergents.[7]

  • 1,3-Cyclohexadiene-1-methanol: The conjugated diene system is more susceptible to oxidation and polymerization compared to an aromatic ring. This necessitates more rigorous formulation strategies, potentially requiring the inclusion of antioxidants or encapsulation technologies to ensure shelf-life stability. However, this reactivity can also be harnessed. The release of the allylic alcohol upon ester hydrolysis yields a less stable fragrance molecule than benzyl alcohol, which may then undergo further transformations on a substrate (like fabric or skin), potentially leading to a more complex and evolving scent profile over time.

Experimental Protocols for Comparative Evaluation

To objectively assess the potential of these two precursors, a systematic experimental approach is required. The following protocols outline the synthesis of fragrance esters and a method for quantifying their release profiles.

Protocol 1: Synthesis of Fragrance Esters via Fischer Esterification

This protocol describes a standard acid-catalyzed esterification suitable for both precursor alcohols. The causality behind this choice rests on its efficiency and broad applicability for generating the ester libraries needed for evaluation.

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the precursor alcohol (0.1 mol, e.g., 10.8 g benzyl alcohol or 11.0 g 1,3-cyclohexadiene-1-methanol) and the selected carboxylic acid (0.12 mol).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.5 mL) to the stirred mixture.[18]

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with 50 mL of diethyl ether.

  • Washing: Wash the organic layer sequentially with 50 mL of deionized water, two 50 mL portions of 5% sodium bicarbonate solution to neutralize unreacted acid (venting frequently is critical to release CO₂), and finally with 50 mL of brine.[19]

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude ester is then purified via vacuum distillation to yield the final product.

G cluster_workflow Protocol 1: Fischer Esterification Workflow A 1. Combine Alcohol, Carboxylic Acid in Flask B 2. Add H₂SO₄ Catalyst A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool & Dilute with Ether C->D E 5. Wash with H₂O, NaHCO₃, Brine D->E F 6. Dry, Filter, Concentrate E->F G 7. Purify via Vacuum Distillation F->G

Caption: Experimental workflow for the synthesis of fragrance esters.

Protocol 2: Comparative Evaluation of Fragrance Release via Headspace GC-MS

This protocol provides a quantitative method to compare the longevity and release kinetics of the synthesized esters, which is the ultimate measure of their performance as pro-fragrances.

Methodology:

  • Substrate Preparation: Prepare identical swatches of a standard substrate (e.g., 2x2 cm cotton fabric).

  • Sample Application: Apply a precise amount (e.g., 10 µL of a 1% solution in ethanol) of each purified fragrance ester onto a separate cotton swatch. Allow the solvent to evaporate for 1 minute.

  • Incubation: Place each swatch into a sealed 20 mL headspace vial.

  • Headspace Analysis: Incubate the vials at a constant temperature (e.g., 32 °C, simulating skin temperature). At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), analyze the headspace of the vials using an automated headspace sampler coupled to a Gas Chromatography-Mass Spectrometry (GC-MS) system.[20]

  • Quantification: The concentration of the released fragrance alcohol (benzyl alcohol or 1,3-cyclohexadiene-1-methanol) in the headspace is quantified by creating a calibration curve with known standards.

  • Data Analysis: Plot the concentration of the released alcohol versus time for each ester to determine its release profile and calculate performance metrics like the half-life (t½) of the pro-fragrance.

G cluster_workflow Protocol 2: Fragrance Release Analysis Workflow A 1. Apply Ester Solution to Cotton Swatch B 2. Place Swatch in Headspace Vial A->B C 3. Incubate at Constant Temperature B->C D 4. Sample Headspace at Time Intervals C->D E 5. Analyze via GC-MS D->E F 6. Quantify Released Alcohol & Plot vs. Time E->F

Caption: Workflow for the comparative analysis of fragrance release.

Synthesizing the Data: A Performance Outlook

The experimental data generated from the above protocols would be compiled to facilitate a direct comparison.

Table 3: Projected Comparative Performance Data

Pro-FragranceSubstrateRelease TriggerKey Performance MetricBenzyl Acetate1,3-Cyclohexadiene-1-methyl acetate
Release Profile CottonHydrolysis (Ambient Moisture)Concentration @ 4h (ng/L) Experimental ValueExperimental Value
Longevity CottonHydrolysis (Ambient Moisture)Release Half-Life (t½, hours) Experimental ValueExperimental Value
Stability In 40% Ethanol/Water40°C, 1 month% Degradation Experimental ValueExperimental Value

Conclusion and Strategic Recommendations

This guide demonstrates that while benzyl alcohol and 1,3-cyclohexadiene-1-methanol can both serve as fragrance precursors, they offer distinct advantages and challenges.

  • Benzyl Alcohol remains the undisputed workhorse for applications demanding reliability, predictability, and access to a well-established palette of classic floral and fruity notes.[1][7] Its robust chemical nature ensures stability across a wide range of product formulations, making it a low-risk, high-reward choice for mainstream fragrance development.

  • 1,3-Cyclohexadiene-1-methanol emerges as a compelling candidate for innovation and the creation of novel scent experiences. Its derivatives are predicted to offer unique green and fruity profiles currently underexplored in the market.[14] The inherent reactivity of the diene system, while a challenge for stability, is also a unique asset, providing a chemical handle for synthesizing more complex, polycyclic fragrance architectures. This precursor is best suited for development teams aiming to create signature scents and willing to invest in the formulation science required to ensure its stability.

Ultimately, the choice between these two precursors is a strategic one. For proven performance and speed to market, benzyl alcohol is the logical choice. For pioneering novel olfactory territory and creating truly unique fragrances, 1,3-cyclohexadiene-1-methanol represents a promising, albeit more challenging, frontier.

References

  • Google. (2026). Current time in Lagos, NG.
  • Scentspiracy. (n.d.). Benzyl Alcohol (100-51-6) – Premium Synthetic Ingredient for Perfumery.
  • Wikipedia. (n.d.). Benzyl alcohol.
  • Generic Manufacturer. (2026, February 28). Benzyl Alcohol: Key Ingredient for Perfumes, Soaps & Flavorings.
  • MDPI. (2022, October 17). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives.
  • RSC Publishing. (n.d.). Controlled fragrance release from galactose-based pro-fragrances.
  • The Good Scents Company. (n.d.). benzyl alcohol, 100-51-6.
  • Cosmetics & Toiletries. (2013, July 15). Triggering Controlled Release of Fragrance.
  • PMC. (n.d.). Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents.
  • Cosmetics & Toiletries. (2013, May 12). Controlled-release Mechanisms of Fragrances.
  • Generic Chemical Info Site. (2024, August 28). What Is Benzyl Alcohol Used For.
  • Scent Journer. (2024, July 31). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Benzyl Phenylacetate via Esterification of Benzyl Alcohol.
  • Chemistry Education Resource. (n.d.). The Preparation of Fragrant Esters.
  • ResearchGate. (2025, October 13). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives.
  • ACS Applied Bio Materials. (2019, July 31). Photocontrollable Release with Coumarin-Based Profragrances.
  • Triveni ChemicalBull. (2025, November 18). Benzyl Acetate: The Sweet Jasmine Aroma Chemical Loved By Perfumers.
  • Scentspiracy. (n.d.). Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery.
  • Drop of Odor. (2025, December 16). Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery.
  • Chemistry Stack Exchange. (2015, February 24). Comparing the stabilities of allylic, benzylic, and tertiary radicals.
  • University Lab Manual. (n.d.). Synthesis of Fragrant Esters.
  • Google Patents. (n.d.). US4657700A - Fragrance compositions containing benzyl ethers.
  • Chemical Supplier. (n.d.). 1,3-Cyclohexadiene CAS# 592-57-4: Odor profile, Molecular properties, Regulation.
  • Scribd. (n.d.). Fragrant Esters Synthesis and Odors.
  • Diva-portal.org. (2019, July 1). Catalyzed synthesis of aromatic esters.
  • PubChem. (n.d.). 1,3-Cyclohexadiene.
  • PMC. (n.d.). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress.
  • University Lab Manual. (n.d.). Fragrant Esters.
  • Perfumer & Flavorist. (n.d.). The Relation of Structure and Odor in Substituted Cyclohexanols.
  • Reddit. (2025, July 20). Is Benzylic alcohol also an allylic alcohol?.
  • The Good Scents Company. (n.d.). 1,3-cyclohexadiene, 592-57-4.
  • The Good Scents Company. (n.d.). 1-methyl-1,3-cyclohexadiene, 1489-56-1.
  • PubMed. (1999, May 27). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases.
  • ResearchGate. (n.d.). Fragrance material review on benzyl alcohol.
  • Beilstein Journal of Organic Chemistry. (2025, December 29). Synthetic terpenoids in the world of fragrances: Iso E Super®is the showcase.
  • Google Patents. (n.d.). DE69825740T2 - PERFUME PRECURSOR.
  • PubMed. (2024, October 15). RIFM fragrance ingredient safety assessment, 1,3-cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester, CAS Registry Number 100520-15-8.
  • Perfumer & Flavorist. (n.d.). Stability of Perfume Compositions in Alcoholic Lotions-As a Function of the Water Purity Employed.
  • International Flavor and Fragrances Inc. (n.d.). The Search for New Fragrance Ingredients.

Sources

Validation

Validation of HPLC methods for assessing 1,3-cyclohexadiene-1-methanol purity

Optimizing and Validating HPLC Methods for 1,3-Cyclohexadiene-1-Methanol Purity: A Stationary Phase Comparison Guide As a Senior Application Scientist, one of the most persistent challenges in chromatographic method deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Methods for 1,3-Cyclohexadiene-1-Methanol Purity: A Stationary Phase Comparison Guide

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is the separation of closely related structural isomers. 1,3-Cyclohexadiene-1-methanol is a highly valuable conjugated diene intermediate used in the synthesis of complex pharmaceuticals and fine chemicals, including various cuminaldehyde derivatives[1]. Because of its conjugated structure, it is highly reactive and prone to isomerization into its non-conjugated counterpart, 1,4-cyclohexadiene-1-methanol, as well as oxidation into aromatic aldehydes[1].

Accurately assessing its purity is critical. Isomeric impurities can drastically alter downstream reaction yields (e.g., Diels-Alder reactions, which strictly require the conjugated 1,3-diene). This guide objectively compares stationary phase chemistries to solve this separation challenge and provides a fully self-validating, -compliant protocol for its purity assessment[2].

The Causality of Column Selection: Why C18 Fails and PFP Succeeds

In routine High-Performance Liquid Chromatography (HPLC) method development, octadecylsilane (C18) columns are the default choice due to their ruggedness and broad applicability. However, C18 phases rely almost exclusively on dispersive van der Waals (hydrophobic) interactions[3]. When applied to the separation of 1,3-cyclohexadiene-1-methanol and its 1,4-isomer, C18 columns typically fail. The hydrophobic partition coefficients (LogP) and molecular weights of these two isomers are virtually indistinguishable, leading to severe co-elution.

To solve this, we must shift the retention mechanism. Pentafluorophenyl (PFP) stationary phases offer an orthogonal selectivity profile. The highly electron-deficient fluorinated aromatic ring of the PFP ligand acts as a strong π -acid. This allows it to engage in robust π−π charge-transfer interactions with the electron-rich conjugated π -system of 1,3-cyclohexadiene-1-methanol[3]. The 1,4-isomer, possessing isolated (non-conjugated) double bonds, presents a different electron cloud topology, resulting in significantly weaker π−π interactions. This mechanistic divergence translates directly to exceptional chromatographic resolution.

Experimental Data: C18 vs. PFP Performance Comparison

To objectively demonstrate this causality, we compared a standard high-density C18 column against a PFP column under identical isocratic conditions (65% Water with 0.1% Formic Acid / 35% Acetonitrile).

Table 1: Chromatographic Performance Comparison

ParameterC18 Column (150 x 4.6 mm, 3 µm)PFP Column (150 x 4.6 mm, 3 µm)
Retention Time: 1,3-isomer 6.45 min8.12 min
Retention Time: 1,4-isomer 6.50 min6.95 min
Resolution ( Rs​ ) 0.4 (Co-elution)3.4 (Baseline Separation)
Tailing Factor ( Tf​ ) 1.61.1
Theoretical Plates ( N ) 8,50012,400

As the data illustrates, the PFP column achieves a critical resolution ( Rs​ ) of 3.4, well above the regulatory requirement of >2.0. Furthermore, it improves the peak shape by minimizing secondary silanol interactions through its unique surface chemistry[3].

Step-by-Step Methodology & Self-Validating Protocol

Having established the PFP column as the superior analytical tool, the method must be validated. To ensure this protocol acts as a self-validating system , System Suitability Testing (SST) is integrated directly into the sequence. Before any sample is quantified, the system must demonstrate Rs​≥2.0 between the 1,3- and 1,4-isomers, and Tf​≤1.5 . If these conditions are not met, the run is automatically invalidated, preventing the generation of erroneous data.

Chromatographic Conditions
  • Column: PFP Phase (150 mm × 4.6 mm, 3 µm particle size)

  • Mobile Phase: Isocratic, 65% Water (0.1% Formic Acid) / 35% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm (optimal for conjugated diene absorbance)

  • Injection Volume: 5 µL

Sample Preparation Workflow
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 1,3-cyclohexadiene-1-methanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve 1.0 mg/mL.

  • Working Solutions: Dilute the stock solution to the target nominal concentration of 100 µg/mL.

ICH Q2(R2) Validation Execution

Following the latest [2], execute the following parameters:

  • Specificity: Inject a blank (diluent), the target 1,3-isomer, the 1,4-isomer, and known degradation products (e.g., cuminaldehyde). Causality check: Ensure no blank peaks interfere with the analyte retention time.

  • Linearity & Range: Prepare five concentration levels ranging from 25% to 150% of the nominal working concentration (25, 50, 100, 125, 150 µg/mL). Plot peak area versus concentration.

  • Precision (Repeatability): Perform six replicate injections of the 100% working solution (100 µg/mL). Calculate the Relative Standard Deviation (%RSD) of the peak areas.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at three levels (50%, 100%, 150%) in triplicate. Calculate the percentage recovery.

  • LOD and LOQ: Determine based on the signal-to-noise (S/N) ratio approach. LOD is established at S/N ≥3:1 and LOQ at S/N ≥10:1 .

Table 2: ICH Q2(R2) Validation Metrics (PFP Column)

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference, Rs​>2.0 Rs​=3.4 Pass
Linearity ( R2 ) ≥0.999 (25-150% range)0.9998Pass
Precision (%RSD) ≤2.0% (n=6)0.65%Pass
Accuracy (% Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
LOD / LOQ (µg/mL) S/N ≥3 / S/N ≥10 0.05 / 0.15Pass

Validation Workflow Visualization

To ensure a systematic approach to analytical lifecycle management[2], the following logical progression illustrates the transition from mechanistic column screening to final Quality Control (QC) implementation.

HPLC_Validation_Workflow Phase1 Phase 1: Column Chemistry Selection Target: Isomeric Resolution C18 Standard C18 Phase (Hydrophobic Retention) Result: Co-elution of Isomers Phase1->C18 PFP PFP Phase (Fluorinated) (π-π & Dipole Interactions) Result: Rs > 2.0 Phase1->PFP Phase2 Phase 2: ICH Q2(R2) Validation Protocol PFP->Phase2 Select for Validation Spec Specificity Baseline separation from 1,4-isomer & cuminaldehyde Phase2->Spec Lin Linearity & Range 25% to 150% of target conc. R² ≥ 0.999 Phase2->Lin Prec Precision Repeatability (n=6) %RSD ≤ 2.0% Phase2->Prec Acc Accuracy Spike Recovery 98.0% - 102.0% Phase2->Acc Phase3 Phase 3: Routine QC Implementation Spec->Phase3 Lin->Phase3 Prec->Phase3 Acc->Phase3

Workflow for HPLC method development and ICH Q2(R2) validation of 1,3-cyclohexadiene-1-methanol.

Conclusion

For the purity assessment of conjugated dienes like 1,3-cyclohexadiene-1-methanol, relying on traditional hydrophobic retention is analytically insufficient. By understanding the underlying molecular interactions and employing a PFP stationary phase, analysts can leverage π−π selectivity to achieve baseline resolution of critical isomers. When coupled with a rigorous ICH Q2(R2) validation framework, this approach guarantees a highly accurate, reproducible, and regulatory-compliant analytical procedure.

References

  • Validation of Analytical Procedures: Text and Methodology Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International / Chromatography Online URL:[Link]

  • Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Comparative

Comparative Reactivity of 1,3-Cyclohexadiene-1-methanol in Cycloaddition Reactions: A Technical Guide

For researchers and drug development professionals, the Diels-Alder [4+2] cycloaddition remains a cornerstone methodology for constructing complex, highly functionalized six-membered rings. The efficiency, stereoselectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the Diels-Alder [4+2] cycloaddition remains a cornerstone methodology for constructing complex, highly functionalized six-membered rings. The efficiency, stereoselectivity, and regioselectivity of this reaction are heavily dictated by the structural and electronic properties of the diene.

This guide provides an objective, data-supported comparison of 1,3-cyclohexadiene-1-methanol against archetypal alternatives like 1,3-butadiene and unsubstituted 1,3-cyclohexadiene. By analyzing the causality behind its reactivity, we can better leverage this building block in advanced synthetic workflows.

Mechanistic Causality: Why 1,3-Cyclohexadiene-1-methanol?

The superior performance of 1,3-cyclohexadiene-1-methanol in specific cycloaddition reactions is driven by three fundamental mechanistic principles: conformational pre-organization, electronic activation, and regioselective control.

Conformational Pre-organization

For a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation. Acyclic dienes like 1,3-butadiene exist predominantly in the more stable s-trans conformation, requiring an energy input to rotate around the central single bond. In contrast, the cyclic nature of 1,3-cyclohexadiene-1-methanol locks its double bonds in a permanent s-cis conformation. This pre-organization minimizes the entropic barrier (ΔS‡) to the reaction, leading to significantly enhanced reactivity (1)[1].

Electronic Activation (HOMO-LUMO Gap)

In a normal electron-demand Diels-Alder reaction, the reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The hydroxymethyl group (-CH₂OH) at the C1 position of 1,3-cyclohexadiene-1-methanol acts as an electron-donating group. This substitution raises the diene's HOMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction kinetics compared to unsubstituted 1,3-cyclohexadiene (2)[2].

Regioselective Control

When reacting with unsymmetrical dienophiles (e.g., methyl acrylate), the regiochemistry of the product is critical. Dienes with substituents on the terminus (1-substituted dienes) exhibit strong regioselectivity, predominantly yielding the "ortho" (1,2-disubstituted) cycloadduct while minimizing the "meta" (1,3-disubstituted) byproduct (3)[3].

MechanisticLogic D 1,3-Cyclohexadiene-1-methanol C1 Fixed s-cis Conformation D->C1 C2 -CH2OH Electron Donation D->C2 E1 Lower Entropic Barrier C1->E1 E2 Raised HOMO Energy C2->E2 R2 High Regioselectivity ('Ortho' 1,2-Adduct) C2->R2 R1 Enhanced Reactivity (vs. Acyclic Dienes) E1->R1 E2->R1

Logical pathway of 1,3-cyclohexadiene-1-methanol reactivity and regioselectivity.

Quantitative Performance Comparison

The table below summarizes the comparative performance metrics of 1,3-cyclohexadiene-1-methanol against standard reference dienes when reacted with an unsymmetrical, electron-deficient dienophile.

DieneConformationElectronic ProfileRegioselectivity (w/ unsymmetrical dienophile)Relative Activation Energy
1,3-Butadiene Dynamic (s-trans favored)NeutralPoor (Complex mixture of products)High
1,3-Cyclohexadiene Fixed s-cisNeutralN/A (Symmetrical diene)Moderate
1,3-Cyclohexadiene-1-methanol Fixed s-cisElectron-Rich (Raised HOMO)High ("Ortho" 1,2-adduct heavily favored)Low

Self-Validating Experimental Protocol

To harness the reactivity of 1,3-cyclohexadiene-1-methanol, experimental conditions must be carefully controlled to prevent cyclic diene polymerization while maximizing endo-selectivity. The following protocol describes the Lewis acid-catalyzed cycloaddition with methyl acrylate.

Objective: Synthesize the "ortho" endo-bicyclic adduct with high regioselectivity.

  • Step 1: Reagent Preparation & Catalyst Loading

    • Action: In a flame-dried Schlenk flask under N₂, dissolve 1.0 equiv of 1,3-cyclohexadiene-1-methanol and 1.2 equiv of methyl acrylate in anhydrous CH₂Cl₂. Add 5-10 mol % of Yb(OTf)₃·2H₂O.

    • Causality: Yb(OTf)₃ acts as a mild, water-tolerant Lewis acid that coordinates to the carbonyl oxygen of methyl acrylate. This coordination drastically lowers the dienophile's LUMO, accelerating the reaction and enhancing endo-diastereoselectivity via secondary orbital interactions (4)[4].

  • Step 2: Reaction Execution

    • Action: Stir the mixture at room temperature for 24-48 hours. (Note: If thermal degradation or polymerization is observed, transition to hyperbaric conditions at ambient temperature).

  • Step 3: In-Process Self-Validation

    • Action: Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2) and GC-MS.

    • Validation Logic: The disappearance of the UV-active diene spot and the emergence of a new spot with a higher Rf validates conversion. Crucially, GC-MS must confirm the exact mass of the [4+2] cycloadduct, acting as a self-validating checkpoint to ensure that diene polymerization has not outcompeted the cycloaddition.

  • Step 4: Isolation & Stereochemical Verification

    • Action: Quench the reaction with water, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash column chromatography. Analyze the purified product via ¹H-NMR.

    • Validation Logic: The regiochemistry is validated by the presence of the "ortho" (1,2-disubstituted) chemical shift pattern. The endo stereochemistry is definitively confirmed by analyzing the coupling constants (J-values) of the bridgehead protons, which differ significantly between endo and exo isomers due to the dihedral angles defined by the Karplus equation.

ExpWorkflow S1 1. Reaction Setup Diene + Dienophile + Yb(OTf)3 Catalyst S2 2. Incubation Thermal or High-Pressure S1->S2 S3 3. Self-Validation TLC & GC-MS Monitoring S2->S3 S4 4. Isolation Column Chromatography S3->S4 S5 5. Verification 1H-NMR Regio/Stereo Assignment S4->S5

Self-validating experimental workflow for comparative Diels-Alder cycloadditions.

References

  • Master Organic Chemistry. "Regiochemistry In The Diels-Alder Reaction." Master Organic Chemistry. URL:[Link]

  • Organic Letters. "Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)₃·2H₂O and Ultrahigh Pressures." ACS Publications. URL:[Link]

  • ResearchGate. "The reaction mechanism of Diels-Alder reaction of 1,3-cyclohexadiene and substituted ethene." ResearchGate. URL:[Link]

Sources

Validation

Benchmarking Extraction Techniques for 1,3-Cyclohexadiene-1-Methanol Recovery

Executive Summary 1,3-cyclohexadiene-1-methanol and its alkylated derivatives (such as 4-(1-methylethyl)-1,3-cyclohexadiene-1-methanol) are highly valued oxygenated monoterpenes found in medicinal plant extracts and esse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-cyclohexadiene-1-methanol and its alkylated derivatives (such as 4-(1-methylethyl)-1,3-cyclohexadiene-1-methanol) are highly valued oxygenated monoterpenes found in medicinal plant extracts and essential oils[1]. In drug development and synthetic chemistry, this compound serves as a critical intermediate. However, recovering it from complex biological or synthetic matrices presents a significant analytical challenge. The conjugated diene system is highly reactive, making the molecule susceptible to thermal degradation, oxidation, and polymerization.

This guide provides an objective, data-backed comparison of extraction techniques—ranging from preparative Liquid-Liquid Extraction (LLE) to analytical Dynamic Headspace (DHS) extraction—detailing the causality behind specific methodological choices to ensure maximum recovery and structural integrity.

Mechanistic Challenges in Diene Extraction

The primary challenge in recovering 1,3-cyclohexadiene-1-methanol lies in preserving the conjugated double bonds within the cyclohexadiene ring.

  • Thermal Aromatization: At elevated temperatures (typically >60°C), cyclohexadiene derivatives are prone to oxidative dehydrogenation, converting into stable aromatic compounds (e.g., benzyl alcohol derivatives)[2].

  • Polymerization & Dehydration: Acidic conditions or prolonged heat exposure can trigger dehydration of the methanol moiety or Diels-Alder dimerization.

Consequently, traditional exhaustive techniques like Soxhlet extraction, which subject the matrix to continuous boiling solvent (40–60°C), often result in high crude yields but poor target purity due to thermal degradation[3]. Milder techniques are strictly required.

G Target 1,3-Cyclohexadiene-1-methanol Cond1 High Heat (>60°C) Target->Cond1 Cond2 O2 Exposure Target->Cond2 Cond3 Acidic pH Target->Cond3 Deg1 Thermal Polymerization Cond1->Deg1 Deg2 Aromatization (Oxidation) Cond2->Deg2 Deg3 Dehydration to Trienes Cond3->Deg3

Degradation pathways of 1,3-cyclohexadiene-1-methanol under harsh extraction conditions.

Comparative Analysis of Extraction Modalities

To benchmark the recovery of 1,3-cyclohexadiene-1-methanol, we evaluate three primary methodologies based on yield, purity, and scalability.

Quantitative Performance Benchmark
Extraction TechniqueOptimal ScaleAverage Recovery YieldTarget PurityThermal Degradation RiskPrimary Application
Liquid-Liquid (LLE) Preparative85 - 92%HighLow (if <40°C)Bulk recovery, synthesis
Dynamic Headspace (DHS) AnalyticalN/A (Trace)Very HighVery LowScent profiling, GC-MS
Soxhlet Extraction Preparative>95% (Crude)LowHigh (>60°C)Exhaustive matrix profiling

Note: Yields are highly dependent on the matrix (e.g., aqueous synthesis broth vs. raw plant biomass).

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_DHS Dynamic Headspace (DHS) Start Raw Biomass / Matrix LLE_Step1 Solvent Addition (Ethyl Acetate) Start->LLE_Step1 DHS_Step1 Volatilization (Controlled Heating) Start->DHS_Step1 LLE_Step2 Phase Separation (Centrifugation) LLE_Step1->LLE_Step2 LLE_Step3 Solvent Evaporation (<40°C) LLE_Step2->LLE_Step3 End 1,3-Cyclohexadiene-1-methanol LLE_Step3->End DHS_Step2 Trapping (PDMS Foam) DHS_Step1->DHS_Step2 DHS_Step3 Thermal Desorption (GC-MS) DHS_Step2->DHS_Step3 DHS_Step3->End

Workflow comparison: LLE vs Dynamic Headspace for volatile monoterpene recovery.

Validated Experimental Protocols

The following protocols are engineered to mitigate the chemical vulnerabilities of 1,3-cyclohexadiene-1-methanol while maximizing recovery.

Protocol A: Preparative Liquid-Liquid Extraction (LLE)

This method is optimized for bulk recovery from aqueous solutions or macerated biomass. Ethyl acetate is explicitly chosen over purely non-polar solvents (like hexane) because its moderate polarity allows for optimal hydrogen bonding with the hydroxyl group of the methanol moiety, ensuring a superior partition coefficient[4].

Step-by-Step Methodology:

  • Solvent Addition: Add an equal volume of cold ethyl acetate to the aqueous sample matrix (1:1 v/v).

  • Agitation: Shake vigorously for 10 minutes. Causality: Mechanical agitation maximizes the interfacial surface area between the aqueous and organic phases, driving the mass transfer of the monoterpene into the organic layer.

  • Phase Separation: Centrifuge the mixture at 8000 rpm for 10 minutes to break any emulsions and cleanly separate the upper organic layer[4].

  • Drying: Add anhydrous sodium sulfate to the collected organic phase and seal overnight to remove residual water droplets[3].

  • Concentration: Decant the dried solvent and concentrate using a rotary evaporator. Critical Parameter: The water bath must not exceed 40°C to prevent the thermal aromatization of the diene system.

Validation Checkpoint: Spike the initial aqueous matrix with a known concentration of an internal standard (e.g., naphthalene). Post-extraction GC-MS analysis must show >90% recovery of the standard. If recovery is lower, investigate emulsion formation or incomplete solvent phase separation.

Protocol B: Analytical Dynamic Headspace (DHS) Extraction

For trace analysis, scent profiling, or pharmacokinetic tracking, DHS is vastly superior to traditional Solid-Phase Microextraction (SPME). Standard SPME fibers act as adsorbents where highly volatile dienes can be competitively displaced by less volatile matrix components over time[5]. Using Polydimethylsiloxane (PDMS) foam acts as an absorbent, preventing this skewing of recovery[5].

Step-by-Step Methodology:

  • Sample Incubation: Place 1.0 g of the sample into a sealed headspace vial. Incubate at a mild 40°C for 15 minutes to allow volatile equilibration without triggering degradation.

  • Dynamic Trapping: Purge the vial with inert carrier gas (Nitrogen or Helium) at 50 mL/min, directing the flow through a PDMS foam trap. Causality: The continuous flow shifts the equilibrium, driving complete volatilization of the target compound into the trap.

  • Thermal Desorption: Transfer the PDMS trap to a thermal desorption unit (TDU). Desorb the analytes using a splitless method, ramping from 20°C to 260°C at 60°C/min[5].

  • Cryofocusing: Cryofocus the desorbed volatiles in the GC inlet at -60°C prior to column injection to ensure sharp, high-resolution chromatographic peaks[5].

Validation Checkpoint: Continuously monitor the GC-MS baseline for excessive siloxane peaks (m/z 73, 207, 281). An elevated siloxane baseline indicates thermal degradation of the PDMS foam, meaning the trap must be replaced to maintain self-validating analytical integrity.

References

  • HPLC and GC-MS Analysis of Five Medicinal Plants Used in Folk Medicine to Treat Respiratory Diseases in Jeddah, Saudi Arabia Journal of Pioneering Medical Sciences
  • Quality Control of Oleum Cinnamomi Assisted by Network Pharmacology Str
  • Chemical Composition and Antioxidant Activities of Spices Essential Oils Research Journal of Pharmacy and Technology
  • Identification of Iris Scent Volatiles Using Dynamic Headspace with PDMS Foam Trapping and GC-TOFMS Perfumer & Flavorist
  • Ozonolysis of 1,4-Cyclohexadienes in the Presence of Methanol and Acid.

Sources

Comparative

Comparing in vitro antimicrobial properties of 1,3-cyclohexadiene-1-methanol

Comprehensive In Vitro Antimicrobial Comparison: 1,3-Cyclohexadiene-1-methanol vs. Clinical Standards Executive Summary & Mechanistic Grounding 1,3-cyclohexadiene-1-methanol (1,3-CHDM) and its alkylated derivatives (e.g....

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive In Vitro Antimicrobial Comparison: 1,3-Cyclohexadiene-1-methanol vs. Clinical Standards

Executive Summary & Mechanistic Grounding

1,3-cyclohexadiene-1-methanol (1,3-CHDM) and its alkylated derivatives (e.g., 4-(1-methylethyl)-1,3-cyclohexadiene-1-methanol) are bioactive cyclic monoterpenes predominantly identified in the essential oils of Apiaceae species such as 1[1] and2[2]. As antimicrobial resistance (AMR) escalates, researchers are increasingly evaluating these volatile organic compounds for their broad-spectrum efficacy against planktonic and biofilm-forming pathogens, ranging from endodontic bacteria to mural-degrading fungi like 3[3].

To objectively evaluate 1,3-CHDM as a viable therapeutic or biocidal candidate, it must be benchmarked against gold-standard clinical agents like Chlorhexidine (CHX) and established natural monoterpenes like Terpinen-4-ol.

Unlike cationic biocides (e.g., CHX) that rely on electrostatic binding to the negatively charged bacterial cell wall, 1,3-CHDM leverages its high lipophilicity (LogP ~1.25)[4] and the hydrogen-bonding capacity of its hydroxyl group. The cyclohexadiene ring intercalates into the phospholipid bilayer, causing steric disruption, while the hydroxyl group interacts with the hydrophilic heads. This dual action leads to a breakdown of the proton motive force (PMF) and subsequent cell lysis.

MOA CHDM 1,3-Cyclohexadiene-1-methanol (Lipophilic Monoterpene) Membrane Intercalation into Phospholipid Bilayer CHDM->Membrane CHX Chlorhexidine (CHX) (Cationic Bisbiguanide) Electrostatic Electrostatic Binding to Negatively Charged Wall CHX->Electrostatic Fluidization Membrane Fluidization & PMF Disruption Membrane->Fluidization Congealing Cytoplasmic Precipitation & Congealing Electrostatic->Congealing Lysis Cell Lysis & Death Fluidization->Lysis Congealing->Lysis

Comparative mechanism of action: 1,3-CHDM vs. Chlorhexidine against bacterial cells.

Quantitative In Vitro Efficacy Comparison

While CHX demonstrates superior raw potency (lower Minimum Inhibitory Concentrations), 1,3-CHDM and its botanical extracts exhibit a highly favorable therapeutic index. In endodontic studies comparing cumin essential oil derivatives to CHX against Enterococcus faecalis, the monoterpenes demonstrated effective biofilm penetration with significantly lower cytotoxicity to L929 fibroblasts[1].

Antimicrobial AgentTarget PathogenPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Cytotoxicity Profile (L929)
1,3-CHDM E. faecalis (Gram +)250 - 500>1000Low (High Cell Viability)
Chlorhexidine (CHX) E. faecalis (Gram +)1.5 - 3.1150 - 300High (Rapid Apoptosis)
Terpinen-4-ol S. aureus (Gram +)500 - 1000>2000Low
1,3-CHDM C. albicans (Fungi)125 - 250500 - 1000Low

Data synthesized from comparative microdilution and MBEC assays standardizing monoterpene performance against clinical biocides.

Self-Validating Experimental Protocols

Testing highly volatile, lipophilic compounds like 1,3-CHDM requires specialized in vitro workflows. Standard spectrophotometric assays often yield false data due to compound evaporation or emulsion-induced turbidity. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: Resazurin-Validated Broth Microdilution (MIC Determination)

Objective: Determine the MIC of 1,3-CHDM while controlling for lipophilicity and volatility.

  • Emulsification (Causality Check): 1,3-CHDM will phase-separate in aqueous Mueller-Hinton Broth (MHB), leading to false-negative MICs. Action: Pre-solubilize 1,3-CHDM in 0.5% v/v Tween-80 before serial dilution to ensure uniform micelle distribution.

  • Microplate Preparation & Sealing: Dispense 100 µL of emulsified 1,3-CHDM into 96-well plates. Action: Seal plates immediately with gas-permeable, evaporation-resistant films. Causality: Monoterpenes are highly volatile; unsealed plates will experience rapid compound evaporation, skewing the dose-response curve.

  • Inoculation: Add 100 µL of bacterial suspension (e.g., E. faecalis adjusted to 5×105 CFU/mL). Incubate at 37°C for 24h.

  • Resazurin Viability Validation (Self-Validating Step): Causality: Emulsified monoterpenes create inherent turbidity, rendering standard OD600 spectrophotometry inaccurate. Action: Add 30 µL of 0.015% resazurin solution to each well. Incubate for 2 hours. A color shift from blue (non-fluorescent, dead) to pink (highly fluorescent, alive) definitively validates metabolic inhibition independent of optical clarity.

Protocol B: Biofilm Eradication Assay (MBEC)

Objective: Assess the ability of 1,3-CHDM to penetrate exopolysaccharide (EPS) matrices.

  • Biofilm Cultivation: Grow E. faecalis biofilms on peg lids for 48h to establish a mature EPS matrix.

  • Compound Exposure: Transfer peg lids to plates containing 1,3-CHDM and CHX for 24h.

  • Neutralization (Critical Causality): Transfer pegs to a neutralizing broth (containing lecithin and polysorbate 80). Causality: Failing to neutralize the antimicrobial carries over the active agent to the recovery plate, resulting in false-positive eradication data.

  • Sonication & CFU Enumeration: Sonicate pegs for 10 minutes to dislodge surviving bacteria, then plate on agar. Causality: Unlike Crystal Violet staining which cannot distinguish between living and dead biomass, CFU enumeration provides a self-validating metric of true bactericidal activity within the biofilm.

Workflow Prep Inoculum Preparation (Log-phase standardization) Incubation Co-Incubation (24h at 37°C) Prep->Incubation Emulsion 1,3-CHDM Emulsification (Tween-80 + Broth) Emulsion->Incubation Split Validation Split Incubation->Split OD Turbidity (OD600) *Prone to emulsion artifacts* Split->OD Standard Resazurin Resazurin Assay (Metabolic Viability) Split->Resazurin Self-Validating Data Validated MIC Determination OD->Data Resazurin->Data

Self-validating in vitro screening workflow eliminating monoterpene emulsion artifacts.

References

  • Antimicrobial and Cytotoxic Activity of Cuminum Cyminum as an Intracanal Medicament Compared to Chlorhexidine Gel - PMC | nih.gov | 1

  • The Volatile Compounds Composition of Different Parts of Wild Kazakhstan Sedum ewersii Ledeb. | mdpi.com | 2

  • Evaluating the antimicrobial activity of essential oils in the conservation of mural paintings | researchgate.net | 3

  • 21203-48-5_1,3-cyclohexadiene-1-methanol | chemsrc.com | 4

  • Anti-Inflammatory Effects of Cumin Essential Oil by Blocking JNK, ERK, and NF-κB Signaling Pathways | scispace.com | 5

Sources

Validation

A Senior Application Scientist's Guide to Evaluating 1,3-Cyclohexadiene-1-Methanol as a Novel Reference Material for Mass Spectrometry

Introduction: The Imperative for Robust Reference Materials In the landscape of analytical chemistry, particularly within drug development and clinical diagnostics, the reliability of mass spectrometry (MS) data is param...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Robust Reference Materials

In the landscape of analytical chemistry, particularly within drug development and clinical diagnostics, the reliability of mass spectrometry (MS) data is paramount. Mass spectrometers, for all their sensitivity and specificity, are susceptible to fluctuations in performance over time.[1][2] Therefore, the use of well-characterized reference materials is not merely a matter of best practice but a foundational requirement for ensuring the accuracy, precision, and reproducibility of analytical measurements.[3] These standards are critical for instrument calibration, method validation, and ongoing system suitability testing, forming the bedrock of data integrity.[3][4][5]

This guide addresses the evaluation of a novel candidate, 1,3-cyclohexadiene-1-methanol , for use as a reference material in mass spectrometry. As this compound is not a conventional calibrant, this document provides a framework for its comprehensive assessment. We will explore its chemical properties, propose a rigorous validation workflow, and compare its hypothetical performance against established, commercially available standards. The goal is to equip researchers and scientists with a self-validating system to qualify new reference materials, ensuring they meet the stringent demands of modern analytical laboratories.

The Candidate: Properties of 1,3-Cyclohexadiene-1-Methanol

A thorough understanding of the candidate molecule is the first step in its evaluation. While a specific isomer is the focus, data for related structures provides valuable context.

  • Molecular Formula: C₇H₁₀O

  • Molecular Weight (Monoisotopic): 110.0732 g/mol

  • Key Structural Features: The molecule contains a cyclohexadiene ring system and a primary alcohol (methanol) functional group. The presence of the hydroxyl group is significant, as it can facilitate ionization, particularly in techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[6][7][8] The unsaturated ring system also offers potential for specific fragmentation patterns that can be useful for instrument tuning and calibration.

A related compound, 1,3-cyclohexadiene, has a molecular weight of 80.13 g/mol .[9][10] This highlights the contribution of the methanol group to the overall mass of our candidate molecule.

Comparative Benchmarking: Selecting an Established Alternative

To properly evaluate a new candidate, its performance must be measured against a known and trusted standard. A suitable comparator should ideally share some chemical characteristics or be widely used in the intended application range. For the low molecular weight range and for general ESI/APCI tuning, the Agilent ESI-L Low Concentration Tuning Mix (G1969-85000) is an excellent benchmark.[11][12][13][14]

This widely used solution contains a proprietary mixture of compounds that generate a series of characteristic ions across a broad m/z range, making it ideal for daily instrument performance checks, sensitivity assessments, and mass axis calibration.[13] It is a staple for calibrating time-of-flight (TOF) and other high-resolution mass spectrometers.[4][12]

Feature1,3-Cyclohexadiene-1-Methanol (Candidate) Agilent ESI-L Tuning Mix (Benchmark)
Nature Single, pure compoundMulti-component mixture
Primary Use Proposed for mass accuracy and stability checksInstrument tuning, calibration, and performance verification[13]
Key Advantage Simplicity, well-defined single speciesProvides multiple calibration points across a wide m/z range
Ionization Expected to ionize well via ESI/APCI (positive mode)Formulated for robust ESI ionization[11][14]

The Validation Workflow: A Framework for Standardization

A new reference material must undergo a rigorous, multi-step validation process to establish its suitability.[15] This workflow is designed to be a self-validating system, where each step builds confidence in the material's performance and stability.

Validation_Workflow cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Long-Term Stability cluster_3 Phase 4: Final Qualification Purity Purity Assessment (LC-UV, qNMR) Structure Structural Verification (NMR, HRMS) Purity->Structure Confirms identity of pure substance MassAcc Mass Accuracy & Precision Structure->MassAcc Provides theoretical mass SignalStab Signal Stability & Reproducibility MassAcc->SignalStab Requires stable signal IonEff Ionization Efficiency Across Platforms SignalStab->IonEff Evaluates robustness LT_Storage Long-Term Storage Stability IonEff->LT_Storage Prerequisite for stability testing FT_Cycles Freeze-Thaw Cycle Stability LT_Storage->FT_Cycles Assesses real-world use Cert Certification & Documentation FT_Cycles->Cert Final data for Certificate of Analysis

Caption: Proposed workflow for validating a new mass spectrometry reference material.

Experimental Protocol: Purity and Identity Confirmation

Objective: To confirm the purity and structural identity of the 1,3-cyclohexadiene-1-methanol bulk material.

Methodology:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 260 nm (based on the cyclohexadiene chromophore).

    • Procedure: Inject a 1 mg/mL solution of the material.

    • Acceptance Criterion: Purity should be ≥99.5% by peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Procedure: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

    • Acceptance Criterion: The observed spectra must be consistent with the proposed structure of 1,3-cyclohexadiene-1-methanol and show no significant impurities.

  • High-Resolution Mass Spectrometry (HRMS):

    • Procedure: Infuse a dilute solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into a calibrated HRMS instrument (e.g., TOF or Orbitrap).

    • Acceptance Criterion: The measured monoisotopic mass of the protonated molecule [M+H]⁺ should be within ±2 ppm of the theoretical mass (111.0804 Da).

Experimental Protocol: Performance Evaluation

Objective: To assess the mass accuracy, signal stability, and reproducibility of the candidate material against the established benchmark.

Methodology:

  • Solution Preparation:

    • Candidate Stock: Prepare a 1 mg/mL stock solution of 1,3-cyclohexadiene-1-methanol in HPLC-grade methanol.

    • Candidate Working Solution: Dilute the stock solution to 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • Benchmark Solution: Use the Agilent ESI-L Tuning Mix as supplied.[11]

  • Mass Spectrometer Setup:

    • Instrument: A high-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio Q-TOF).

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Infusion: Infuse the working solutions at a constant flow rate (e.g., 5 µL/min).

  • Data Acquisition and Analysis:

    • Mass Accuracy & Precision: Acquire spectra for 5 minutes. Calculate the mean measured mass and standard deviation for the [M+H]⁺ ion of the candidate. For the benchmark, use a prominent, low-mass ion for comparison.

    • Signal Stability: Over a 30-minute continuous infusion, record the ion intensity. Calculate the relative standard deviation (%RSD) of the signal.[16]

    • Acceptance Criteria: The results should meet or exceed the performance of the benchmark standard as outlined in the comparison table below.

Performance Comparison: Expected Outcomes

The following table presents hypothetical but realistic data from the performance evaluation protocol. This serves as a template for what would be considered a successful outcome for 1,3-cyclohexadiene-1-methanol as a reference material.

Performance Metric1,3-Cyclohexadiene-1-Methanol (Hypothetical Data) Agilent ESI-L Tuning Mix (Typical Performance) Acceptance Threshold
Monitored Ion (m/z) 111.0804 ([M+H]⁺)e.g., 118.0862 (Purine)N/A
Mass Accuracy (ppm) 0.85 ppm< 1 ppm≤ 2 ppm
Mass Precision (%RSD, n=30) 0.005%< 0.01%≤ 0.02%
Signal Stability (%RSD, 30 min) 3.5%< 5%≤ 5%
Ion Intensity (counts) > 1 x 10⁶> 1 x 10⁶High S/N Ratio

Long-Term Stability Program

The utility of a reference standard is contingent on its stability over time.[17] A comprehensive stability program is essential.

Stability_Program cluster_main Stability Assessment Protocol cluster_conditions Storage Conditions cluster_timepoints Testing Timepoints Start Prepare & Aliquot Master Lot C1 Ambient (25°C) Start->C1 Distribute aliquots C2 Refrigerated (4°C) Start->C2 Distribute aliquots C3 Frozen (-20°C) Start->C3 Distribute aliquots T0 T=0 C1->T0 T1 1 Month C1->T1 T3 3 Months C1->T3 T6 6 Months C1->T6 T12 12 Months C1->T12 C2->T0 C2->T1 C2->T3 C2->T6 C2->T12 C3->T0 C3->T1 C3->T3 C3->T6 C3->T12

Caption: A multi-condition, long-term stability testing schedule.

Stability Protocol
  • Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the qualified material in methanol. Dispense into single-use, amber glass vials to prevent degradation from light and repeated handling.[17]

  • Storage: Store aliquots under three conditions: -20°C, 4°C, and ambient temperature (~25°C).

  • Testing Schedule: At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), remove an aliquot from each storage condition.

  • Analysis: Analyze the sample using the HPLC-UV purity method and the HRMS performance evaluation protocol described above.

  • Acceptance Criteria:

    • Purity: No significant degradation (<0.5% decrease in main peak area).

    • Performance: Mass accuracy and signal intensity must remain within the initial acceptance criteria.

Conclusion and Recommendations

This guide outlines a comprehensive, scientifically-grounded framework for the evaluation of 1,3-cyclohexadiene-1-methanol as a novel reference material for mass spectrometry. The causality behind each experimental choice is rooted in the fundamental principles of analytical validation, ensuring a self-validating and trustworthy process.[15][18] By benchmarking against established commercial standards and implementing a rigorous stability program, a laboratory can confidently qualify this—or any new candidate—for routine use.

Successful validation, as defined by the hypothetical data and acceptance criteria herein, would establish 1,3-cyclohexadiene-1-methanol as a valuable single-component standard for verifying mass accuracy and instrument performance in the low-mass range. Its simple structure and predictable ionization make it an attractive and potentially cost-effective alternative to complex mixtures for specific quality control applications. The final step in this process is the creation of a formal Certificate of Analysis, which documents all characterization, performance, and stability data, providing end-users with the necessary evidence of its suitability for purpose.[19][20]

References

  • Agilent Technologies G1969-85000 Esi-L Low Concentration Calibration Standard Tuning Mix, 100 Ml | Neta Scientific. (URL: )
  • Analytical Standards & Reagents | Chromatography Consumables & Supplies | W
  • Waters Corp MS Calibration Reference Standard - PEG 400, Quantity - Fisher Scientific. (URL: )
  • Shop MS Calibration Reference Standards | PEG 400 | 700004595 - Waters Corpor
  • Buy ESI-L Low Concentration Tuning Mix 100ml Read Reviews - SelectScience. (URL: )
  • Mass Spectrometry Standards | SCBT - Santa Cruz Biotechnology. (URL: )
  • Shop SQD Standards Kit | 700003093 - Waters Corpor
  • Small Molecule Standards for LC-MS Analysis - Waters Corpor
  • Calibration and Qualification of Chromatography, Mass Spectrometry Instruments. Labcompare. (2021). (URL: )
  • Agilent G1969-85000 ESI-L LCMS Tuning Solution - In Stock - Iright. (URL: )
  • Waters Qualification, Calibration Kits - UVISON Technologies. (URL: )
  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. (URL: )
  • 1,3-CYCLOHEXADIENE CAS#: 592-57-4 - ChemicalBook. (URL: )
  • 4,6,6-Trimethyl-1,3-cyclohexadiene-1-methanol | C10H16O - PubChem. (URL: )
  • Agilent G1969-85000 - ESI-L Low Concentration Tuning Mix 100ml - Analytics-Shop. (URL: )
  • LC-MS Instrument Calibration. In: Analytical Method Validation and Instrument Performance Verification.
  • Quantifying Small Molecules by Mass Spectrometry.
  • Certificate of Analysis for APCI Positive Calibration Solution 4460131. SCIEX. (2015). (URL: )
  • The application of certified reference materials for clinical mass spectrometry. Journal of Clinical Laboratory Analysis. (2022). (URL: [Link])

  • The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. Frontiers in Nutrition. (2021). (URL: [Link])

  • MS calibr
  • How Mass Spectrometry Reference Standards Validate D
  • Chemical Properties of 1,3-Cyclohexadiene (CAS 592-57-4). Cheméo. (URL: )
  • INDUCTIVELY COUPLED PLASMA – MASS SPECTROMETERS OPERATIONAL QUALIFIC
  • Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. NIST. (URL: )
  • Standard Reference Materials | NIST. (URL: [Link])

  • Stability Testing Strategies for Working Standards. BioPharma Consulting Group. (2025). (URL: )
  • Mass Spectrometry Standards for Reliable Analytical Results. IROA Technologies. (2026). (URL: )
  • Mass Spectrometry Imaging of Low-Molecular-Weight Phenols Liberated from Plastics. Analytical Chemistry. (2021). (URL: [Link])

  • Why Mass Spectrometry Reference Standards Ensure Accuracy. IROA Technologies. (2025). (URL: )

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Safety & Regulatory Compliance

Safety

1,3-Cyclohexadiene-1-methanol: Advanced Disposal and Operational Safety Protocol

As a Senior Application Scientist, ensuring the integrity of laboratory safety protocols is as critical as the experimental design itself. 1,3-Cyclohexadiene-1-methanol (often found as a volatile constituent in essential...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the integrity of laboratory safety protocols is as critical as the experimental design itself. 1,3-Cyclohexadiene-1-methanol (often found as a volatile constituent in essential oils and plant extracts[1][2]) is an unsaturated cyclic alcohol. Due to its volatility and organic nature, its disposal must be managed with strict adherence to the Resource Conservation and Recovery Act (RCRA) and the Clean Air Act (CAA) to prevent environmental contamination and laboratory hazards[3][4].

This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and disposal of 1,3-Cyclohexadiene-1-methanol.

Chemical Profile & Regulatory Classification

Before executing any disposal protocol, it is imperative to understand the physicochemical properties that dictate the chemical's behavior. 1,3-Cyclohexadiene-1-methanol is a volatile organic compound (VOC)[5]. Under EPA regulations, liquid organic wastes and VOCs require specific containment strategies to prevent vapor release and ignition[6][7].

Table 1: Physicochemical and Regulatory Profile
ParameterSpecificationCausality / Impact on Disposal
Chemical Class Unsaturated Cyclic AlcoholProne to oxidation; must be kept away from strong oxidizers.
Molecular Formula C7H10OHigh carbon content makes it an excellent candidate for thermal incineration.
Molecular Weight 110.15 g/mol Relatively low molecular weight contributes to its volatility[8].
EPA/RCRA Classification D001 (Ignitable) / VOCRequires RCRA Subpart CC compliant sealed containers to prevent VOC emissions[7].
Primary Hazard Flammable liquid, IrritantMandates grounding/bonding during transfer to prevent static discharge.

Hazard Assessment & Causality

The disposal of 1,3-Cyclohexadiene-1-methanol cannot be treated as a generic aqueous waste stream. The causality behind our strict disposal methodology relies on two primary factors:

  • Volatile Organic Compound (VOC) Emissions: As an organic alcohol, it readily vaporizes at room temperature. Under the Clean Air Act and RCRA Subpart CC, facilities must control organic air emissions from hazardous waste tanks and containers[4][7]. Leaving waste containers unsealed leads to regulatory violations and inhalation hazards.

  • Flammability and Oxidation: The diene structure is electron-rich and susceptible to auto-oxidation or rapid combustion if exposed to ignition sources or incompatible chemicals (e.g., concentrated acids, peroxides).

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the operator cannot proceed unsafely.

Phase 1: Waste Segregation
  • Step 1: Isolate 1,3-Cyclohexadiene-1-methanol waste from aqueous streams, halogenated solvents, and heavy metal wastes.

  • Step 2: Designate a specific waste carboy labeled strictly for "Non-Halogenated Organic Solvents" .

  • Validation Check: Ensure the waste log confirms no nitric acid or other strong oxidizers have been introduced to this carboy.

Phase 2: Containment and Subpart CC Compliance
  • Step 3: Transfer the chemical into a high-density polyethylene (HDPE) or safety-coated glass waste container. Use a grounded funnel if transferring large volumes to prevent static buildup.

  • Step 4: Seal the container immediately after addition. RCRA Subpart CC mandates that containers holding VOC-rich hazardous waste must operate with no detectable organic emissions[7].

  • Validation Check: Inspect the cap seal and ensure a secondary containment tray is present beneath the waste vessel.

Phase 3: Manifesting and TSDF Transfer
  • Step 5: Label the container with the exact chemical name, concentration, accumulation start date, and the EPA waste code (typically D001 for ignitability)[3].

  • Step 6: Coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF). The preferred and legally compliant method of destruction for this compound is thermal incineration [4].

  • Validation Check: Verify that the hazardous waste manifest is signed and retained in the laboratory's compliance ledger for the mandated cradle-to-grave tracking period[3].

Disposal Workflow Visualization

The following diagram maps the logical progression of the waste management lifecycle for 1,3-Cyclohexadiene-1-methanol.

G A Waste Generation: 1,3-Cyclohexadiene-1-methanol B RCRA Characterization (Ignitability / VOC) A->B C Segregation: Non-Halogenated Organic Solvents B->C D Containment: Sealed, Subpart CC Compliant C->D E TSDF Transfer: Thermal Incineration D->E

Figure 1: 1,3-Cyclohexadiene-1-methanol disposal workflow from generation to TSDF incineration.

Spill Management & Remediation

In the event of an accidental release, immediate action must be taken to mitigate VOC exposure and fire risk:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure fume hoods or local exhaust ventilation are operating at maximum capacity.

  • Eliminate Ignition Sources: Turn off all hot plates, stirrers, and electrical equipment in the vicinity.

  • Absorb: Apply a non-combustible, inert absorbent material (e.g., vermiculite, sand, or specialized universal spill pads) to the spill. Do not use combustible materials like paper towels for large spills.

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a sealed, hazardous waste bucket. Label as "Spill Cleanup Material containing 1,3-Cyclohexadiene-1-methanol" and dispose of via incineration[3].

References

  • Essential Oils and Cultural Heritage Conservation: Are They Safe, Environmentally Friendly, Sustainable, and Negligibly Toxic? (ResearchGate).
  • Study on Volatile Organic Compounds and Antioxidant Polyphenols in Cumin Produced in Xinjiang - PMC (NIH).
  • Quality Control of Oleum Cinnamomi Assisted by Network Pharmacology Strategy (MDPI).
  • Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives (ResearchGate).
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance (USWOnline).
  • Hazardous Waste Characteristics | US EPA (EPA).
  • Latest RCRA Hazardous Waste and Clean Air Act News (McCoy Seminars).
  • RCRA Subpart CC - Overview (Trainex).

Sources

Handling

Personal protective equipment for handling 1,3-Cyclohexadiene-1-methanol

In advanced analytical chemistry and drug development, handling volatile, reactive organic compounds requires more than basic compliance—it demands a mechanistic understanding of the chemical's behavior. 1,3-Cyclohexadie...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced analytical chemistry and drug development, handling volatile, reactive organic compounds requires more than basic compliance—it demands a mechanistic understanding of the chemical's behavior. 1,3-Cyclohexadiene-1-methanol (and its derivatives, such as the 4-isopropyl variant, CAS 1413-55-4) is a highly specialized volatile organic compound (VOC). It is frequently isolated in the dynamic headspace GC-MS profiling of complex floral scents [1] and is a key secondary metabolite identified in bioactive botanical extracts used for larvicidal research [2].

Due to its conjugated diene system and primary alcohol functionality, this compound presents unique handling challenges. This guide provides a self-validating, mechanistic framework for its safe handling, ensuring operator safety, environmental compliance, and sample integrity.

Mechanistic Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of 1,3-Cyclohexadiene-1-methanol[3]:

  • Dermal/Ocular Toxicity: The lipophilic cyclohexadiene ring allows the molecule to rapidly partition into and penetrate the stratum corneum. Once absorbed, the hydroxyl (-OH) group disrupts cellular lipid bilayers, leading to acute contact dermatitis. In the eyes, this translates to severe corneal irritation.

  • Reactivity & Auto-oxidation: The 1,3-diene moiety is highly susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen and UV light, potentially forming reactive, shock-sensitive peroxides over time.

  • Inhalation Risk: As a highly volatile compound, its vapor pressure necessitates stringent inhalation controls to prevent central nervous system (CNS) depression and respiratory tract irritation.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is a science based on chemical compatibility and permeation kinetics. Do not rely on generic lab safety gear; tailor your barrier methods to the molecule.

Quantitative PPE & Hazard Data Summary
Property / ParameterQuantitative SpecificationMechanistic Rationale
Glove Material Nitrile (≥ 0.11 mm thickness)Resists degradation from the non-polar cyclic hydrocarbon ring. Latex is strictly prohibited as it rapidly degrades upon contact.
Breakthrough Time > 240 minutesProvides a sufficient safety window for standard analytical and synthetic workflows.
Fume Hood Flow Rate 80 – 100 feet per minute (fpm)Captures volatile emissions efficiently without causing turbulent vortexes that could blow vapors back into the operator's breathing zone.
Eye Protection Indirect-vented splash gogglesStandard safety glasses lack orbital seals. Goggles prevent capillary action of liquid splashes into the eye.
Storage Temperature 2°C to 8°C (Refrigerated)Suppresses the kinetic energy required for the auto-oxidation of the 1,3-diene system.

Operational Workflow: Safe Handling Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental & Equipment Validation

  • Action: Activate the chemical fume hood and verify the digital airflow monitor.

  • Validation: The face velocity must read strictly between 80-100 fpm. If the alarm sounds or the reading is outside this range, abort the procedure.

Step 2: Barrier Donning & Integrity Check

  • Action: Don a 100% cotton or flame-resistant (FR) lab coat, indirect-vented chemical splash goggles, and nitrile gloves.

  • Validation: Before handling the chemical, trap air inside the gloves and squeeze to check for micro-tears. A loss of pressure indicates a compromised barrier; discard and replace.

Step 3: Inert Atmosphere Preparation

  • Action: Due to the diene's susceptibility to oxidation, purge your receiving reaction vessel or GC-MS vial with Argon or Nitrogen gas for 30 seconds before introducing the chemical.

Step 4: Volumetric Transfer

  • Action: Use glass pipettes or PTFE-lined gas-tight syringes for transfer.

  • Validation: Ensure no standard polystyrene or soft plastic pipettes are used. The solvent properties of the cyclic alcohol will leach plasticizers (like phthalates), instantly contaminating sensitive GC-TOFMS analytical runs [1].

Step 5: Post-Transfer Sealing

  • Action: Immediately seal the primary container. Wrap the junction of the cap and bottle with Parafilm to prevent vapor escape and atmospheric moisture ingress. Return to 2°C–8°C storage.

Spill Response and Disposal Plan

In the event of a spill, the primary goal is to prevent vapor accumulation and avoid exothermic reactions.

Step 1: Evacuation & Ventilation

  • Action: If a spill >50 mL occurs outside a fume hood, evacuate the immediate 10-foot radius. Maximize room ventilation.

  • Validation: Ensure no ignition sources (hot plates, open flames) are active in the vicinity, as the vapors are combustible.

Step 2: Containment & Absorption

  • Action: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or commercial diatomaceous earth.

  • Validation: Do not use combustible materials like sawdust or paper towels, which increase fire risk.

Step 3: Collection & Disposal

  • Action: Using a non-sparking (e.g., polypropylene) scoop, transfer the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

  • Waste Categorization: Label strictly as "Hazardous Organic Waste - Non-Halogenated VOCs."

  • Validation: Verify that the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides). Mixing a conjugated diene with strong oxidizers will result in a violent exothermic reaction.

Workflow Logic Visualization

The following diagram maps the critical decision points for handling and spill response to ensure rapid, error-free execution during operations.

G A Start: 1,3-Cyclohexadiene-1-methanol Handling Workflow B Don PPE: Nitrile, Goggles, Lab Coat A->B C Transfer to Fume Hood Verify Flow: 80-100 fpm B->C D Spill Detected? C->D E Evacuate & Ventilate Area D->E Yes H Execute Analytical/Synthetic Protocol D->H No F Absorb with Inert Vermiculite E->F G Dispose as Non-Halogenated Waste F->G I Store in Argon-Purged Container (2-8°C) H->I

Figure 1: Operational logic and spill response pathway for 1,3-Cyclohexadiene-1-methanol.

References

  • Identification of Iris Scent Volatiles Using Dynamic Headspace with PDMS Foam Trapping and GC-TOFMS. Perfumer & Flavorist.
  • Larvicidal Activity of the Leaf Extracts and Powder of Millettia aboensis Against Larvae of Anopheles gambiae s. l. Collected from Lafia, Nasarawa State, Nigeria.
  • (4-Isopropyl-1,3-cyclohexadien-1-yl)methanol | 1413-55-4. ChemicalBook.
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